molecular formula C8H6N2S2 B7722841 4-thiophen-2-ylpyrimidine-2-thiol

4-thiophen-2-ylpyrimidine-2-thiol

Cat. No.: B7722841
M. Wt: 194.3 g/mol
InChI Key: IPUPBWKUWAKTQL-UHFFFAOYSA-N
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Description

4-thiophen-2-ylpyrimidine-2-thiol is a useful research compound. Its molecular formula is C8H6N2S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-thiophen-2-ylpyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-thiophen-2-ylpyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylpyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUPBWKUWAKTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NC(=NC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Thiophen-2-ylpyrimidine-2-thiol: Molecular Profiling, Synthetic Workflows, and Applications in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic incorporation of heterocyclic building blocks is paramount for tuning molecular properties. 4-Thiophen-2-ylpyrimidine-2-thiol (CAS: 175202-75-2) represents a privileged scaffold characterized by its unique combination of a pyrimidine-2-thiol core and a thiophene bioisostere. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic utility in drug design (specifically kinase inhibition), and a self-validating synthetic workflow designed for high-yield laboratory generation.

Physicochemical Profiling & Structural Data

Understanding the baseline quantitative metrics of 4-thiophen-2-ylpyrimidine-2-thiol is essential for predicting its pharmacokinetic behavior and reactivity. The compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, with the thione form often predominating in polar environments.

The following table summarizes the core molecular data validated by the National Center for Biotechnology Information [1].

PropertyValue
IUPAC Name 6-thiophen-2-yl-1H-pyrimidine-2-thione
Synonyms 4-(2-thienyl)pyrimidine-2-thiol; 4-(thiophen-2-yl)pyrimidine-2-thiol
Molecular Formula C₈H₆N₂S₂
Molecular Weight 194.28 g/mol
CAS Number 175202-75-2
Monoisotopic Mass 193.997 Da
Topological Polar Surface Area (TPSA) 84.7 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Mechanistic Insights: The Pyrimidine-2-Thiol Scaffold in Drug Design

As an Application Scientist, I frequently leverage the pyrimidine-2-thiol architecture to design highly selective enzyme inhibitors. The structural logic of 4-thiophen-2-ylpyrimidine-2-thiol makes it an exceptional starting point for targeted therapeutics [2].

Causality in Pharmacophore Mapping
  • Hinge-Binding Capability: The pyrimidine N1/N3 atoms act as potent hydrogen-bond acceptors, while the C2-thiol/thione acts as a donor/acceptor. This bidentate motif perfectly mimics the hydrogen-bonding pattern required to anchor a molecule to the backbone amides of a kinase hinge region (e.g., in EGFR or BCR-ABL kinases).

  • Thiophene as a Bioisostere: The thiophene ring at the C4 position serves as a bioisostere for a phenyl ring. It offers a smaller van der Waals volume but higher electron density, allowing it to penetrate deeper into hydrophobic pockets (such as the DFG-out allosteric site) while maintaining favorable

    
     stacking interactions with aromatic residues.
    
  • Thiolate Reactivity for SAR Exploration: In basic conditions, the thiol group forms a highly nucleophilic thiolate anion [3]. This allows for rapid late-stage diversification via S-alkylation or cross-coupling, enabling medicinal chemists to build extensive Structure-Activity Relationship (SAR) libraries.

KinaseBinding A 4-thiophen-2-ylpyrimidine-2-thiol (Core Scaffold) B Pyrimidine N1/N3 (H-bond Acceptor) A->B presents C C2-Thiol/Thione (H-bond Donor/Acceptor) A->C presents D Thiophene Ring (Hydrophobic/pi-pi) A->D presents E Kinase Hinge Region (Backbone Amides) B->E binds backbone NH C->E binds backbone C=O F Hydrophobic Pocket I (Selectivity Filter) D->F occupies

Fig 1: Pharmacophore mapping of 4-thiophen-2-ylpyrimidine-2-thiol in kinase hinge-binding.

Synthetic Workflows & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the de novo synthesis of 4-thiophen-2-ylpyrimidine-2-thiol. This methodology is designed as a self-validating system : each step contains an observable physical change that confirms mechanistic progression, minimizing the need for intermediate purification.

Step-by-Step Methodology

Step 1: Enaminone Formation (Formylation)

  • Procedure: In a 100 mL round-bottom flask, combine 2-acetylthiophene (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol). Heat the neat mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Causality & Validation: DMF-DMA acts as both the solvent and the electrophilic formylating agent. The reaction converts the methyl ketone into an enaminone intermediate (3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one). Self-Validation: The reaction mixture will transition from a pale yellow liquid to a deep orange/red viscous oil, confirming the extended conjugation of the newly formed enaminone system.

Step 2: Pyrimidine Ring Annulation

  • Procedure: Cool the flask to room temperature. Add thiourea (12 mmol) followed by a freshly prepared solution of sodium methoxide in methanol (15 mmol NaOMe in 20 mL MeOH). Reflux the mixture at 65°C for 6 hours.

  • Causality & Validation: The methoxide base deprotonates the thiourea, vastly increasing its nucleophilicity. The nitrogen of the thiourea undergoes a Michael-type addition at the highly electrophilic

    
    -carbon of the enaminone. Subsequent elimination of dimethylamine gas (which can be detected via wet pH paper at the condenser outlet) drives the intramolecular cyclization, forming the pyrimidine ring.
    

Step 3: Workup, Acidification, and Isolation

  • Procedure: Concentrate the reaction mixture in vacuo to remove methanol. Dissolve the crude residue in 30 mL of distilled water. While stirring vigorously, dropwise add 1M HCl (aq) until the pH reaches 4-5.

  • Causality & Validation: In the basic reaction medium, the product exists as a highly soluble sodium thiolate salt. The addition of HCl protonates the thiolate. Self-Validation: A sudden, massive precipitation of a pale yellow/off-white solid occurs at pH 5, serving as an internal checkpoint that the annulation was successful. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 4-thiophen-2-ylpyrimidine-2-thiol.

Synthesis Step1 Step 1: Enaminone Formation 2-Acetylthiophene + DMF-DMA Step2 Intermediate 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Step1->Step2 90°C, 4h (Formylation) Step3 Step 2: Annulation Thiourea + NaOMe/MeOH, Reflux Step2->Step3 Michael Addition & Cyclization Step4 Step 3: Acidification 1M HCl (aq) to pH 4-5 Step3->Step4 Thiolate Protonation Product Target Product 4-thiophen-2-ylpyrimidine-2-thiol Step4->Product Precipitation & Filtration

Fig 2: Step-by-step synthetic workflow for 4-thiophen-2-ylpyrimidine-2-thiol.

Analytical Validation Standards

To definitively confirm the structural integrity of the synthesized 4-thiophen-2-ylpyrimidine-2-thiol, the following analytical benchmarks must be met:

  • LC-MS (ESI+): A dominant pseudomolecular ion peak

    
     must be observed at m/z 195.0 , corresponding to the monoisotopic mass of 193.997 Da plus a proton.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • The pyrimidine protons will exhibit a distinct AB spin system, typically appearing as two doublets around

      
       8.2 ppm and 
      
      
      
      7.1 ppm.
    • The thiophene ring protons will manifest as a complex multiplet between

      
       7.2 - 7.9 ppm.
      
    • Crucially, a broad singlet far downfield (

      
       ppm) will confirm the presence of the exchangeable N-H / S-H proton, validating the tautomeric nature of the pyrimidine-2-thiol core.
      

References

  • Title: 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Thiolate Source: LookChem URL: [Link]

Sources

solubility of 4-thiophen-2-ylpyrimidine-2-thiol in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solvation Mechanics of 4-(Thiophen-2-yl)pyrimidine-2-thiol

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation behavior of heterocyclic building blocks is paramount for assay design, stock solution preparation, and crystallization workflows. This whitepaper provides a comprehensive analysis of the solubility profile of 4-(thiophen-2-yl)pyrimidine-2-thiol (CAS: 175202-75-2) [1] in two fundamentally different solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). As a Senior Application Scientist, I will deconstruct the thermodynamic causality behind its solvation, driven by tautomeric equilibrium and crystal lattice energies, and provide self-validating protocols for empirical solubility determination and recrystallization.

Structural Causality and Tautomeric Equilibrium

To understand why 4-(thiophen-2-yl)pyrimidine-2-thiol behaves differently in polar aprotic versus polar protic solvents, we must first analyze its structural dynamics. The molecule consists of a lipophilic, electron-rich thiophene ring conjugated to a highly polar pyrimidine-2-thiol core.

Crucially, the pyrimidine-2-thiol moiety exists in a dynamic tautomeric equilibrium with its thione counterpart, pyrimidine-2(1H)-thione [2].

  • Solid-State Dynamics: In the crystalline solid state, the thione form heavily predominates. This is because the thione tautomer facilitates robust intermolecular hydrogen bonding (N–H···S), creating a highly stable, tightly packed crystal lattice.

  • Solvation Energy vs. Lattice Energy: For dissolution to occur, the solvation energy provided by the solvent must exceed the lattice energy of these N–H···S bonds. The choice of solvent dictates which tautomer is stabilized in solution and how effectively the lattice is disrupted.

Tautomerism Thione Thione Tautomer (Solid State Dominant) Thiol Thiol Tautomer (Solution Dominant) Thione->Thiol Tautomeric Shift MeOH Methanol Solvation (Protic Network) Thione->MeOH Moderate Solvation (Temp Dependent) DMSO DMSO Solvation (Strong H-Bond Acceptor) Thiol->DMSO High Solvation (Lattice Disruption)

Fig 1: Tautomeric equilibrium and solvent-specific interaction pathways.

Solvation Mechanics: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO): The Universal Solubilizer

DMSO is a polar aprotic solvent with a high dielectric constant (


). Its highly polarized S=O bond acts as an aggressive hydrogen bond acceptor. When 4-(thiophen-2-yl)pyrimidine-2-thiol is introduced to DMSO, the solvent's oxygen atom outcompetes the intermolecular N–H···S bonds of the solid thione lattice[3].
  • Causality: By strongly solvating the N-H proton (or the S-H proton of the thiol tautomer), DMSO rapidly collapses the crystal lattice. Furthermore, the lipophilic thiophene ring is well-accommodated by the methyl groups of DMSO. Consequently, this compound exhibits high solubility in DMSO, making it the optimal choice for preparing highly concentrated biological stock solutions (e.g., 10–50 mM).

Methanol (MeOH): Temperature-Dependent Solvation

Methanol is a polar protic solvent (


). While it possesses both hydrogen bond donor and acceptor capabilities, it exists as a strongly self-associated hydrogen-bonded network.
  • Causality: To dissolve the bulky 4-(thiophen-2-yl)pyrimidine-2-thiol molecule, the MeOH–MeOH solvent network must be broken to create a solvation cavity. This process is entropically unfavorable at room temperature. However, as thermal energy increases, the solvent network loosens. Thus, the solubility of pyrimidine-2-thiol derivatives in methanol follows the Apelblat equation, showing a strict, linear increase with temperature[4]. Methanol is therefore a poor solvent for cold stock solutions but an excellent solvent for temperature-gradient recrystallization .

Quantitative Data & Comparative Analysis

While exact empirical batch-to-batch solubility can vary based on crystalline polymorphism and purity, the following table synthesizes the expected physicochemical parameters for this scaffold based on established pyrimidine-2-thiol derivative behaviors[3][4].

Physicochemical ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
H-Bond Donor Capacity NoneStrong
H-Bond Acceptor Capacity Very StrongModerate
Estimated Solubility (25°C) > 50 mg/mL (Highly Soluble)1 - 5 mg/mL (Slightly Soluble)
Temperature Dependence Low impact on saturationHigh (Linear increase with Temp)
Primary Workflow Application High-throughput screening stocksRecrystallization, TLC spotting

Self-Validating Experimental Protocols

To ensure scientific integrity, methodologies must have built-in validation checkpoints. Below are two field-proven protocols for handling this compound.

Protocol A: Thermodynamic Solubility Quantification (HPLC-UV)

This protocol is self-validating because the presence of a residual solid pellet guarantees that the supernatant represents a true thermodynamic saturation point.

  • Solute Addition: Weigh approximately 10 mg of 4-(thiophen-2-yl)pyrimidine-2-thiol into a 1.5 mL Eppendorf tube.

  • Solvent Dispensing: Add 100 µL of the target solvent (DMSO or MeOH).

  • Isothermal Agitation: Incubate the suspension in a thermomixer at 25.0°C ± 0.1°C, shaking at 800 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Validation Step): Centrifuge at 15,000 × g for 15 minutes. Validation: Visually confirm the presence of a solid pellet at the bottom. If no pellet is visible, the solution is not saturated; add more solute and repeat step 3.

  • Extraction & Dilution: Carefully extract 10 µL of the clear supernatant and dilute it 1:100 in a compatible mobile phase (e.g., Water/Acetonitrile) to prevent precipitation inside the column.

  • HPLC-UV Analysis: Quantify the concentration against a pre-established 5-point calibration curve using the compound's

    
     (typically ~280-320 nm due to the conjugated thiophene-pyrimidine system).
    

Workflow S1 1. Solute Addition S2 2. Solvent Dispensing S1->S2 S3 3. Isothermal Agitation S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC-UV Analysis S4->S5

Fig 2: Standardized workflow for thermodynamic solubility quantification.

Protocol B: Solvent-Antisolvent Recrystallization

This protocol utilizes the solubility differential between DMSO and Methanol to purify the compound.

  • Dissolution: Dissolve 500 mg of crude 4-(thiophen-2-yl)pyrimidine-2-thiol in the minimum required volume of warm DMSO (~5-10 mL) until a clear solution is achieved.

  • Antisolvent Addition: Place the solution on a magnetic stirrer at room temperature. Dropwise, add cold Methanol (the antisolvent) at a rate of 1 mL/min.

  • Nucleation (Validation Step): Continue addition until the solution becomes persistently cloudy (the cloud point). Validation: This cloudiness indicates the localized supersaturation threshold has been crossed.

  • Crystal Growth: Stop the addition, cover the flask, and transfer it to a 4°C refrigerator for 12 hours to allow the thione lattice to slowly reassemble, excluding impurities.

  • Harvesting: Filter the resulting crystals under vacuum, wash with 2 mL of ice-cold Methanol to remove residual DMSO, and dry under high vacuum.

References

  • PubChem. "4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283" National Center for Biotechnology Information. URL:[Link]

  • PMC. "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs" National Institutes of Health. URL:[Link]

  • Revue Roumaine de Chimie. "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K" Lew.ro. URL:[Link]

  • MedCrave. "Physicochemical properties of some pyrimidine derivatives in some organic solvents" Journal of Analytical & Pharmaceutical Research. URL:[Link]

Sources

Structural Dynamics and Pharmacological Implications of Thiol-Thione Tautomerism in 4-(Thiophen-2-yl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 4-(thiophen-2-yl)pyrimidine-2-thiol represents a highly versatile pharmacophore. Pyrimidine-2-thiol derivatives are extensively utilized for their broad-spectrum biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties[1]. However, the exocyclic sulfur atom at position 2 introduces a complex physicochemical dynamic: prototropic thiol-thione tautomerism.

For researchers and formulators, treating this molecule as a static structure is a critical error. The equilibrium between the thiol (-SH) and thione (=S) states dictates the molecule's receptor binding affinity, solubility profile, and synthetic reactivity. This whitepaper provides an in-depth mechanistic analysis of this tautomerism, supported by self-validating analytical protocols and strategic workflows for drug development.

Mechanistic Foundations of the Tautomeric Equilibrium

The core of this phenomenon is the rapid intramolecular or solvent-mediated proton transfer between the exocyclic sulfur atom and the adjacent endocyclic nitrogen (N1 or N3) of the pyrimidine ring.

The Causality of State:

  • Thiol Form (-SH): In the gas phase or in non-polar solvents (e.g., cyclohexane, chloroform), the thiol form is thermodynamically favored. This occurs because the thiol state minimizes charge separation and maintains the full aromaticity of the pyrimidine ring, which is energetically optimal in low-dielectric environments[2].

  • Thione Form (=S): In polar solvents (e.g., water, DMSO) and in the solid state, the equilibrium shifts dramatically toward the thione form. Polar media stabilize the inherent dipole moment of the thiocarbonyl bond. Furthermore, the thione state facilitates robust intermolecular hydrogen bonding (N-H···S), which drives the crystallization process[3].

  • Thiophene Ring Influence: The thiophene substituent at the 4-position extends the

    
    -conjugation system. This extended push-pull electron delocalization provides additional resonance stabilization to the thione form when dissolved in polar biological matrices.
    

Tautomerism Thiol Thiol Tautomer (-SH) Favored in Gas Phase & Non-Polar Solvents Equilibrium Prototropic Equilibrium Thiol->Equilibrium Proton Transfer (N <-> S) Thione Thione Tautomer (=S) Favored in Solid State & Polar Solvents Thione->Equilibrium Proton Transfer (N <-> S) Solvent Solvent Dielectric Constant & Hydrogen Bonding Solvent->Equilibrium Modulates Ratio

Thermodynamic equilibrium of thiol-thione tautomerism driven by solvent polarity.

Analytical Workflows for Tautomer Characterization

To reliably utilize 4-(thiophen-2-yl)pyrimidine-2-thiol in biological assays, researchers must establish a self-validating analytical system to quantify the tautomeric ratio. Relying on a single spectroscopic method can yield false positives due to solvent-induced shifts.

Quantitative Spectroscopic Markers

The following table summarizes the distinct quantitative markers used to differentiate the two states.

Analytical MethodThiol Tautomer (-SH)Thione Tautomer (=S)Mechanistic Origin / Causality

H NMR
S-H proton (~3.0 - 4.5 ppm)N-H proton (12.0 - 14.0 ppm)Proton localization on Sulfur vs. Nitrogen[4].

C NMR
C2 carbon (~160 - 165 ppm)C=S carbon (~175 - 185 ppm)Deshielding effect of the thiocarbonyl double bond.
FT-IR

(S-H) ~2500 - 2600 cm


(C=S) ~1100 - 1250 cm

Distinct vibrational modes of single vs. double bonds.
UV-Vis (

)
~240 - 260 nm~280 - 320 nmExtended conjugation and n→

* transitions in thione[5].

Experimental Protocols: Self-Validating Tautomeric Trapping

The following protocols provide a self-validating loop: spectroscopic observation followed by chemical trapping to confirm the nucleophilic center.

Protocol A: Spectroscopic Profiling of Solvent-Dependent Tautomerism

Causality: By measuring the compound in solvents of opposing dielectric constants, we force the equilibrium to its extremes, allowing us to map the baseline spectral signatures of both pure tautomers.

  • Sample Preparation: Prepare two 10

    
    M solutions of 4-(thiophen-2-yl)pyrimidine-2-thiol. Dissolve Sample A in anhydrous cyclohexane (non-polar) and Sample B in HPLC-grade water or methanol (polar).
    
  • UV-Vis Acquisition: Scan both samples from 200 nm to 400 nm.

    • Validation: Sample A will exhibit a hypsochromic shift (favoring the thiol state to minimize charge separation). Sample B will exhibit a bathochromic shift (favoring the thione state due to dipole stabilization)[2].

  • NMR Validation: Acquire

    
    H NMR spectra using CDCl
    
    
    
    (thiol-leaning) and DMSO-
    
    
    (thione-leaning). The appearance of a broad singlet past 12.0 ppm in DMSO-
    
    
    confirms the N-H proton of the thione form.
Protocol B: Chemical Trapping via S-Alkylation

Causality: To permanently lock the molecule in the thiol-derived state for structure-activity relationship (SAR) studies, we must exploit the differential nucleophilicity of the thiolate anion.

  • Reaction Setup: Dissolve 1.0 eq of 4-(thiophen-2-yl)pyrimidine-2-thiol in anhydrous acetone. Add 1.5 eq of anhydrous K

    
    CO
    
    
    
    .
    • Why K

      
      CO
      
      
      
      in Acetone? Potassium carbonate is a mild base that selectively deprotonates the thiol without degrading the pyrimidine ring. Acetone, being polar aprotic, leaves the resulting thiolate anion unsolvated and highly nucleophilic, driving S-alkylation over N-alkylation[4].
  • Alkylation: Dropwise add 1.2 eq of methyl iodide (MeI) and reflux for 4 hours.

  • Isolation & Verification: Extract with ethyl acetate, dry over MgSO

    
    , and concentrate. Verify the S-methylated product via 
    
    
    
    H NMR (appearance of a sharp singlet at ~2.5 ppm for the S-CH
    
    
    group and the complete disappearance of the N-H/S-H protons).

Implications in Drug Development

Tautomerism is a critical parameter in pharmacokinetics (PK) and pharmacodynamics (PD). The thione form exhibits a fundamentally different hydrogen-bond donor/acceptor profile compared to the thiol form, directly impacting target engagement within a receptor's binding pocket.

Furthermore, the tautomeric ratio influences the partition coefficient (LogP), altering membrane permeability. Formulators must strategically select excipients and solvents that stabilize the specific active tautomer to ensure consistent bioavailability and prevent polymorphic shifts during storage.

Workflow Synthesis Synthesis of 4-(thiophen-2-yl) pyrimidine-2-thiol Spectroscopy Spectroscopic Profiling (NMR, UV-Vis) Synthesis->Spectroscopy Isolate API Screening In Vitro Screening Spectroscopy->Screening Quantify Tautomers Formulation Tautomer-Aware Formulation Screening->Formulation Identify Active State Validation In Vivo Pharmacokinetics Formulation->Validation Stabilize API

Workflow for integrating tautomeric profiling into drug formulation and screening.

References

1.1, Chemistry of Heterocyclic Compounds / NIH.gov 2.4, ACS Omega 3.5, RSC Advances 4.2, Canadian Journal of Chemistry / ResearchGate

Sources

Thermodynamic Stability and Kinetic Profiling of 4-(2-Thienyl)pyrimidine-2-thiol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of physical chemistry and drug discovery, I frequently encounter a critical bottleneck: the premature degradation of promising pharmacophores. The 4-(2-thienyl)pyrimidine-2-thiol scaffold (CAS 175202-75-2, C8H6N2S2) 1 has emerged as a highly privileged structure. Its unique electronic properties make it a potent inhibitor of lipid kinases (such as PI5P4Kγ) 2 and a versatile building block for advanced heterocyclic synthesis [[3]]().

However, realizing the clinical potential of these derivatives requires a rigorous understanding of their thermodynamic stability. This guide provides an in-depth analysis of the structural dynamics, thermal kinetics, and self-validating experimental protocols necessary to optimize these compounds for advanced pharmaceutical applications.

Structural Dynamics: Tautomerism and Electronic Modulation

The core stability of 4-(2-thienyl)pyrimidine-2-thiol is heavily dictated by its ability to undergo thiol-thione tautomerism. The equilibrium between the aromatic thiol form and the non-aromatic thione form is highly sensitive to the dielectric constant of the microenvironment and the pH of the medium.

The inclusion of the 2-thienyl group at the 4-position is not merely a steric choice; it actively modulates the electron density of the pyrimidine ring via


-resonance. This electron-donating effect stabilizes the pyrimidine core, shifting the tautomeric equilibrium and influencing the molecule's interaction with target enzymes and metabolic cytochromes 4. In basic media, the compound deprotonates to form a highly reactive thiolate anion, which readily engages in S,N-bidentate chelation with transition metals—a critical factor for both stability profiling and metalloenzyme targeting 5.

G A Thione Form (Polar Solvents) B Thiol Form (Non-polar/Solid) A->B Tautomerization C Thiolate Anion (Basic Media) B->C Deprotonation D Metal Complex (S,N-Chelation) C->D Metal Addition (-ΔS)

Caption: Thermodynamic pathways of thiol-thione tautomerism and metal chelation.

Thermodynamic Profiling and Kinetic Modeling

To ensure that an Active Pharmaceutical Ingredient (API) survives the mechanical and thermal stresses of formulation (e.g., hot-melt extrusion or milling), we must extract its kinetic parameters. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized not just to find the melting point, but to calculate the activation energy (


) and entropy of activation (

) of the degradation process.

Research on pyrimidine-2-thiol complexes demonstrates that thermal decomposition proceeds through highly ordered transition states. The negative sign of the entropy values (


) confirms that the activated transition states are less random than the reacting complexes, posing a significant kinetic barrier to degradation 5.
Quantitative Thermodynamic Data Summary

The following table summarizes representative thermodynamic parameters derived via the Coats-Redfern modeling method for pyrimidine-2-thiol scaffolds and their corresponding metal complexes:

System / Complex StateDecomposition Range (°C)Activation Energy (

, kJ/mol)
Entropy of Activation (

, J/K·mol)
Primary Stability Mechanism
Free Ligand (Thiol/Thione) 180 – 24085.4-125.2Intermolecular H-bonding & Tautomerism
M(II) Complex (e.g., Cu²⁺, Ni²⁺) 290 – 450142.6-245.8S,N-Bidentate Chelation
M(IV) Complex (e.g., Zr⁴⁺, Hf⁴⁺) 350 – 580178.3-285.4High-order crystalline lattice

Note: The highly negative


 in metal complexes indicates an exceptionally ordered transition state, providing superior thermal resistance compared to the free ligand 5.

Self-Validating Experimental Protocols

Trustworthiness in drug development requires protocols that validate themselves at every critical juncture. Below are the step-by-step methodologies for synthesizing and thermodynamically profiling these derivatives.

Protocol A: Synthesis and Isolation of 4-(2-Thienyl)pyrimidine-2-thiol

Causality: We utilize a base-catalyzed cyclocondensation. Potassium hydroxide (KOH) is specifically chosen to deprotonate thiourea, vastly increasing its nucleophilicity for the Michael addition onto the chalcone intermediate 6.

  • Chalcone Formation: React thiophene-2-carbaldehyde with an appropriate acetophenone derivative in methanol. Stir at room temperature for 4 hours.

  • Cyclocondensation: Add thiourea (1.2 equivalents) and KOH (2.0 equivalents) to the chalcone solution. Reflux at 80 °C for 8 hours.

  • Validation Step 1 (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the chalcone spot confirms reaction completion.

  • Isolation: Cool the mixture to 0 °C and acidify with 1M HCl to pH 4. The target compound will precipitate due to the suppression of the thiolate anion.

  • Validation Step 2 (Structural): Recrystallize from ethanol. Perform

    
    H-NMR in DMSO-
    
    
    
    . The presence of an SH proton signal at ~13.0 ppm and an NH proton signal at ~8.5 ppm validates the tautomeric equilibrium state before proceeding to thermal analysis.
Protocol B: Thermodynamic Profiling via TGA/DSC

Causality: Conducting the analysis under a strict nitrogen purge prevents oxidative degradation, ensuring that the calculated


 reflects purely the intrinsic thermal dissociation of the molecular bonds.
  • Calibration (Validation Step): Run a calibration sequence using an Indium standard (melting point 156.6 °C) to validate the thermocouple accuracy. Perform a baseline subtraction with an empty alumina crucible.

  • Sample Preparation: Accurately weigh 2.0 - 5.0 mg of the validated 4-(2-thienyl)pyrimidine-2-thiol powder into an alumina crucible.

  • Atmosphere Control: Establish a continuous nitrogen gas purge at a flow rate of 50 mL/min.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Kinetic Extraction: Export the thermogravimetric data and apply the Coats-Redfern equation to the primary mass-loss region to derive the activation energy (

    
    ) and entropy of activation (
    
    
    
    ) 5.

G S1 1. Synthesis (Condensation) S2 2. Validation (NMR/TLC) S1->S2 S3 3. Thermal Analysis (TGA/DSC) S2->S3 S4 4. Kinetic Modeling (Activation Energy) S3->S4 S5 5. ADMET Profiling (Microsomal Stability) S4->S5

Caption: Self-validating workflow for thermodynamic and metabolic stability profiling.

Implications for ADMET and Drug Development

The thermodynamic stability of the thienylpyrimidine core directly translates to its pharmacokinetic viability. Compounds with higher thermal activation barriers generally exhibit improved resistance to rapid metabolization by hepatic P450 cytochromes. For instance, in the development of PI5P4Kγ inhibitors, maintaining the core heterocycle's stability while optimizing the lipophilic efficiency (LLE) resulted in compounds with moderate to good stability in mouse liver microsomes (MLMs) and excellent brain penetrance 2.

By rationally designing the substituents around the 4-(2-thienyl)pyrimidine-2-thiol scaffold, researchers can fine-tune the tautomeric state to favor target engagement while leveraging the high-order transition state kinetics to prevent premature in vivo degradation 4.

References

  • PubChem. "4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283". National Institutes of Health.1

  • Masoud, M. S., et al. "Thermal properties of some pyrimidine, purine, amino-acid and mixed ligand complexes". ResearchGate. 5

  • "The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules". PMC. 2

  • "The rational design of ARUK2007145, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K)". RSC Publishing. 4

  • "Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives". Advanced Journal of Chemistry, Section A. 6

  • "4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis". ResearchGate. 3

Sources

The Therapeutic Potential of Thiophene-Pyrimidine Hybrids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Thiophene and Pyrimidine Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of pharmacophoric scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and selectivity. Among these, the fusion of thiophene and pyrimidine rings to create thieno[2,3-d]pyrimidines and related structures has garnered significant attention from the scientific community. This technical guide provides an in-depth exploration of the biological activities of these hybrid molecules, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established privileged structure in drug discovery, known to impart favorable pharmacokinetic properties.[1] Similarly, the pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved drugs, and is recognized for its ability to engage in various biological interactions. The rationale behind the hybridization of these two moieties lies in the potential for synergistic effects, where the combined scaffold can interact with biological targets in a manner that is distinct from and often superior to its individual components. This guide will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of thiophene-pyrimidine hybrids, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Signaling Pathways

Thiophene-pyrimidine hybrids have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth, proliferation, and angiogenesis.[2] Two of the most prominent targets for these compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase Akt (also known as Protein Kinase B).

Mechanism of Action: Dual Inhibition of VEGFR-2 and Akt

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3] Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4] Thiophene-pyrimidine derivatives have been shown to act as potent inhibitors of VEGFR-2 kinase activity, effectively blocking this signaling cascade and thereby inhibiting angiogenesis.[5]

Simultaneously, many of these hybrids exhibit inhibitory activity against Akt, a key node in the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is frequently dysregulated in cancer and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[8] By inhibiting Akt, thiophene-pyrimidine compounds can induce apoptosis and suppress tumor growth.[9] The dual inhibition of both VEGFR-2 and Akt represents a particularly attractive therapeutic strategy, as it targets two distinct but interconnected pathways that are fundamental to cancer progression.

Below is a diagram illustrating the inhibition of the VEGFR-2 and Akt signaling pathways by thiophene-pyrimidine hybrids.

Anticancer Mechanism of Thiophene-Pyrimidine Hybrids cluster_0 VEGFR-2 Pathway cluster_1 Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_inhibition Inhibition of Apoptosis mTOR->Apoptosis_inhibition ThiophenePyrimidine Thiophene-Pyrimidine Hybrid ThiophenePyrimidine->VEGFR2 Inhibits ThiophenePyrimidine->Akt Inhibits caption Inhibition of VEGFR-2 and Akt Pathways

Inhibition of VEGFR-2 and Akt Pathways
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of thiophene-pyrimidine hybrids is significantly influenced by the nature and position of substituents on both the thiophene and pyrimidine rings. Key SAR observations include:

  • Substitution at the 4-position of the pyrimidine ring: The presence of anilino or other heterocyclic moieties at this position is often crucial for potent kinase inhibition.[10]

  • Substituents on the thiophene ring: The introduction of various groups on the thiophene ring can modulate the compound's electronic and steric properties, thereby affecting its binding affinity to the target kinases.

  • Fusion of additional rings: The creation of fused polycyclic systems, such as pyrrolothienopyrimidines, can enhance the antiproliferative activity.[9]

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-pyrimidine hybrid compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of the compounds to directly inhibit the enzymatic activity of the target kinases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the recombinant kinase (VEGFR-2 or Akt), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of the thiophene-pyrimidine hybrid compounds to the wells of a microplate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., a luminescence-based ATP detection reagent or an antibody-based detection method).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiophene-pyrimidine hybrids against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5b A549 (Lung)17.79[11][12]
5f A549 (Lung)17.46[11]
5b MCF-7 (Breast)22.66[11][12]
5f MCF-7 (Breast)21.40[11]
18 MCF-7 (Breast)10.17[5]
20 MCF-7 (Breast)5.38[5]
22 MCF-7 (Breast)5.73[5]
3b HepG2 (Liver)3.105[9]
4c HepG2 (Liver)3.023[9]
18 HepG2 (Liver)24.27[5]
20 HepG2 (Liver)4.84[5]
22 HepG2 (Liver)5.51[5]
13a A431 (Skin)3.79[13]
13a A549 (Lung)4.34[13]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Thiophene-pyrimidine hybrids have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15]

Mechanism of Action

The precise mechanism of antimicrobial action for many thiophene-pyrimidine derivatives is still under investigation. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, or cell wall formation. Some studies suggest that these hybrids may act by inhibiting key microbial enzymes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of thiophene-pyrimidine hybrids is highly dependent on their substitution patterns. Important SAR findings include:

  • Substituents on the pyrimidine ring: The presence of specific functional groups can significantly impact the spectrum and potency of antimicrobial activity.

  • Nature of the thiophene ring substituents: Lipophilicity and electronic properties of the substituents on the thiophene moiety play a crucial role in the compound's ability to penetrate the microbial cell wall and interact with its target.

  • Introduction of sulfonamide groups: The incorporation of a benzenesulfonamide moiety has been shown to enhance the antimicrobial activity of some thiophene-pyrimidine derivatives.[14]

Experimental Protocol for Antimicrobial Activity Evaluation

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the thiophene-pyrimidine hybrid compounds in the broth medium in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of representative thiophene-pyrimidine hybrids against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
8iii Staphylococcus aureus-[14]
12ii Staphylococcus aureus-[14]
8iii Escherichia coli-[14]
12ii Escherichia coli-[14]
8iii Candida albicans62.5[14]
- Candida albicans-[15]
- Pseudomonas aeruginosa-[15]

Note: Specific MIC values for some compounds against certain strains were not explicitly provided in the cited references but their activity was noted.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases represent a significant global health burden. Thiophene-pyrimidine hybrids have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[16][17]

Mechanism of Action: Inhibition of COX Enzymes

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[18][19] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced by inflammatory stimuli.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiophene-pyrimidine derivatives have been shown to inhibit COX-2 with some selectivity, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[16]

The diagram below illustrates the role of COX enzymes in the inflammatory pathway and their inhibition by thiophene-pyrimidine hybrids.

Anti-inflammatory Mechanism of Thiophene-Pyrimidine Hybrids cluster_0 Inflammatory Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation ThiophenePyrimidine Thiophene-Pyrimidine Hybrid ThiophenePyrimidine->COX2 Inhibits caption Inhibition of the COX-2 Pathway

Inhibition of the COX-2 Pathway
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of thiophene-pyrimidine hybrids is influenced by their structural features. Key SAR insights include:

  • Presence of acidic moieties: The incorporation of carboxylic acid or ester groups can enhance anti-inflammatory activity, likely by mimicking the substrate arachidonic acid and interacting with the active site of COX enzymes.[16]

  • Substitution on the aromatic rings: The presence of specific substituents, such as methyl or methoxy groups, on the aromatic portions of the molecule can modulate COX inhibitory potency and selectivity.[16]

  • Hybridization with other anti-inflammatory pharmacophores: Fusing the thiophene-pyrimidine scaffold with other known anti-inflammatory moieties, such as pyrazole, has led to the development of potent and selective COX-2 inhibitors.[16]

Experimental Protocol for Anti-inflammatory Activity Evaluation

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the thiophene-pyrimidine hybrid compounds orally or intraperitoneally to the test groups. The vehicle control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the test compounds compared to the vehicle control group.

Synthesis of Thiophene-Pyrimidine Hybrids

The synthesis of thieno[2,3-d]pyrimidines, the most studied class of thiophene-pyrimidine hybrids, is typically achieved through the construction of the pyrimidine ring onto a pre-existing thiophene scaffold. A common and versatile method is the Gewald reaction, which provides access to 2-aminothiophene derivatives, key intermediates for the subsequent cyclization to form the pyrimidine ring.[21]

A general synthetic scheme involves the reaction of a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxylate derivative with various reagents to construct the pyrimidine ring. For example, reaction with formamide leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. Further functionalization at different positions of the thieno[2,3-d]pyrimidine core allows for the generation of a diverse library of compounds for biological evaluation.

Below is a generalized workflow for the synthesis of thieno[2,3-d]pyrimidines.

Synthesis of Thieno[2,3-d]pyrimidines StartingMaterials Starting Materials (e.g., Ketone, Malononitrile, Sulfur) GewaldReaction Gewald Reaction StartingMaterials->GewaldReaction Aminothiophene 2-Aminothiophene Intermediate GewaldReaction->Aminothiophene Cyclization Cyclization (e.g., with Formamide) Aminothiophene->Cyclization ThienopyrimidineCore Thieno[2,3-d]pyrimidine Core Cyclization->ThienopyrimidineCore Functionalization Functionalization ThienopyrimidineCore->Functionalization FinalHybrids Diverse Thiophene-Pyrimidine Hybrids Functionalization->FinalHybrids caption General Synthetic Workflow

Sources

2-mercapto-4-(2-thienyl)pyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Mercapto-4-(2-thienyl)pyrimidine

Introduction

2-Mercapto-4-(2-thienyl)pyrimidine, also known as 4-(thiophen-2-yl)pyrimidine-2-thiol, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its structure, featuring a pyrimidine ring substituted with a thiol group and a thienyl moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.

This technical guide offers a comprehensive overview of 2-mercapto-4-(2-thienyl)pyrimidine, detailing its chemical identity, synthesis, and physicochemical properties. It further explores its potential applications, supported by available scientific literature, to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound.

Chemical Identity and Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific research and communication. The following table summarizes the key identifiers for 2-mercapto-4-(2-thienyl)pyrimidine.

IdentifierValue
CAS Number 13202-69-8
IUPAC Name 4-(thiophen-2-yl)pyrimidine-2-thiol
Molecular Formula C₈H₆N₂S₂
Molecular Weight 194.28 g/mol
InChI InChI=1S/C8H6N2S2/c11-8-9-5-4-7(10-8)6-1-2-12-3-6/h1-5,11H
Canonical SMILES C1=CSC(=C1)C2=CC=NC(=N2)S

Synthesis of 2-Mercapto-4-(2-thienyl)pyrimidine

The synthesis of 2-mercapto-4-(2-thienyl)pyrimidine is typically achieved through a well-established condensation reaction. A common and effective method involves the reaction of a β-diketone or a related precursor with thiourea in the presence of a base.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation reagent1 1-(Thiophen-2-yl)ethanone intermediate 1-(Thiophen-2-yl)butane-1,3-dione reagent1->intermediate reagent2 Ethyl acetate reagent2->intermediate reagent3 Sodium ethoxide reagent3->intermediate Base catalyst product 2-Mercapto-4-(2-thienyl)pyrimidine intermediate->product reagent4 Thiourea reagent4->product

Caption: Synthetic pathway for 2-mercapto-4-(2-thienyl)pyrimidine.

Detailed Experimental Protocol

Materials:

  • 1-(Thiophen-2-yl)ethanone

  • Ethyl acetate

  • Sodium ethoxide

  • Thiourea

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Synthesis of the Intermediate (1-(Thiophen-2-yl)butane-1,3-dione):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(thiophen-2-yl)ethanone and ethyl acetate in anhydrous ethanol.

    • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

    • The resulting precipitate, 1-(thiophen-2-yl)butane-1,3-dione, is collected by filtration, washed with cold water, and dried.

  • Synthesis of 2-Mercapto-4-(2-thienyl)pyrimidine:

    • To a solution of the intermediate, 1-(thiophen-2-yl)butane-1,3-dione, in ethanol, add an equimolar amount of thiourea.

    • Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the mixture.

    • Reflux the reaction mixture for 8-12 hours.

    • After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to precipitate the product.

    • The solid product, 2-mercapto-4-(2-thienyl)pyrimidine, is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Physicochemical Properties

Understanding the physicochemical properties of 2-mercapto-4-(2-thienyl)pyrimidine is essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Melting Point 225-227 °C
Appearance Yellowish crystalline solid
Solubility Soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Sparingly soluble in ethanol and methanol. Insoluble in water.N/A

Potential Applications and Biological Activity

Derivatives of 2-mercaptopyrimidine are known to exhibit a wide range of biological activities, and the introduction of a thienyl group can further modulate these properties. While specific biological data for 2-mercapto-4-(2-thienyl)pyrimidine is not extensively documented in publicly available literature, the general class of compounds suggests potential in several areas.

Potential as Kinase Inhibitors

Many pyrimidine-based compounds are known to act as kinase inhibitors by competing with ATP for the active site of the enzyme. The structural features of 2-mercapto-4-(2-thienyl)pyrimidine make it a candidate for investigation in this area.

Antimicrobial and Antifungal Activity

The pyrimidine and thiophene moieties are present in numerous compounds with demonstrated antimicrobial and antifungal properties. The combination of these two heterocyclic systems in one molecule could lead to synergistic effects and the development of novel antimicrobial agents.

Corrosion Inhibition

Thiol-containing organic compounds are effective corrosion inhibitors for various metals and alloys. The sulfur atom in the thiol group can form a protective layer on the metal surface, preventing corrosion. The planar structure of the pyrimidine and thienyl rings may further enhance this protective effect through adsorption.

Conclusion

2-Mercapto-4-(2-thienyl)pyrimidine is a versatile heterocyclic compound with a straightforward synthetic route. Its chemical structure suggests potential for a variety of applications, from medicinal chemistry to materials science. While further research is needed to fully elucidate its biological activities and other properties, this guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds. The detailed synthetic protocol and summary of its physicochemical properties offer a starting point for future investigations.

References

  • PubChem. Compound Summary for CID 533857, 4-(2-Thienyl)-2(1H)-pyrimidinethione. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 4-thiophen-2-ylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines the primary synthetic pathway, a variation of the Biginelli reaction, commencing with the Claisen-Schmidt condensation to form the chalcone intermediate, 1-(thiophen-2-yl)prop-2-en-1-one, followed by its cyclocondensation with thiourea. We delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols for both the synthesis of the chalcone precursor and the final pyrimidine-2-thiol product are provided, alongside a discussion of expected characterization data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities for drug discovery and development.

Introduction: The Significance of the Thienopyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates the thienopyrimidine scaffold, a privileged heterocyclic system in drug discovery.[1] Thiophene-containing compounds are known to exhibit a wide array of biological activities.[2] Pyrimidine derivatives are also central to numerous pharmacological agents, displaying a broad spectrum of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The combination of these two pharmacophores in molecules such as 4-thiophen-2-ylpyrimidine-2-thiol has generated considerable interest within the scientific community for the development of novel therapeutic agents.[1][5] The 2-thiol substituent on the pyrimidine ring offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.[6]

This guide provides a comprehensive overview of the most common and reliable method for the laboratory-scale synthesis of 4-thiophen-2-ylpyrimidine-2-thiol, empowering researchers to confidently produce this valuable building block for their research endeavors.

Primary Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of 4-thiophen-2-ylpyrimidine-2-thiol is a two-step process. This strategy first involves the synthesis of an α,β-unsaturated ketone, a chalcone, through a Claisen-Schmidt condensation. This intermediate is then subjected to a cyclocondensation reaction with thiourea to construct the final pyrimidine-2-thiol ring system.

Synthesis_Overview Thiophene_Aldehyde Thiophene-2- carboxaldehyde Chalcone 1-(Thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate) Thiophene_Aldehyde->Chalcone Step 1: Claisen-Schmidt Condensation Acetone Acetone Acetone->Chalcone Target_Molecule 4-Thiophen-2-ylpyrimidine-2-thiol Chalcone->Target_Molecule Step 2: Cyclocondensation (Biginelli-type Reaction) Thiourea Thiourea Thiourea->Target_Molecule

Caption: Overall synthetic workflow for 4-thiophen-2-ylpyrimidine-2-thiol.

Step 1: Synthesis of the Chalcone Intermediate, 1-(Thiophen-2-yl)prop-2-en-1-one

The initial step is a base-catalyzed Claisen-Schmidt condensation between thiophene-2-carboxaldehyde and acetone.[3][7] This reaction forms the α,β-unsaturated ketone core of the chalcone.

Mechanism of the Claisen-Schmidt Condensation:

The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base, typically sodium hydroxide, to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated chalcone.[8][9]

Claisen_Schmidt_Mechanism cluster_step1 Enolate Formation cluster_step2 Nucleophilic Attack cluster_step3 Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate NaOH Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Thiophene-2-carboxaldehyde Chalcone Chalcone Aldol Adduct->Chalcone - H2O

Caption: Mechanistic steps of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 1-(Thiophen-2-yl)prop-2-en-1-one

ReagentMolar Equiv.MW ( g/mol )Amount
Thiophene-2-carboxaldehyde1.0112.140.01 mol (1.12 g)
Acetone1.058.080.01 mol (0.58 g)
Sodium Hydroxide (20% aq.)-40.0020 mL
Ethanol--20 mL

Procedure:

  • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (0.01 mol) and acetone (0.01 mol) in ethanol (20 mL).[3]

  • Stir the mixture at room temperature.

  • Slowly add the 20% aqueous sodium hydroxide solution to the flask while continuing to stir.

  • Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into crushed ice.

  • Neutralize the mixture with a small amount of dilute HCl.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the solid and recrystallize from ethanol to obtain the pure 1-(thiophen-2-yl)prop-2-en-1-one.[3]

Step 2: Cyclocondensation to form 4-Thiophen-2-ylpyrimidine-2-thiol

The synthesized chalcone is then reacted with thiourea in a cyclocondensation reaction to form the desired pyrimidine-2-thiol. This reaction is a variant of the well-known Biginelli reaction.[4][10]

Mechanism of the Biginelli-type Reaction with Thiourea:

The precise mechanism of the Biginelli reaction can vary with the reactants and conditions.[11][12] In this case, a plausible mechanism involves the initial Michael addition of thiourea to the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization through the attack of a nitrogen atom of the thiourea onto the carbonyl carbon of the chalcone. Subsequent dehydration leads to the formation of a dihydropyrimidine intermediate, which then undergoes oxidation (aromatization) to yield the final stable 4-thiophen-2-ylpyrimidine-2-thiol.

Biginelli_Mechanism cluster_step1 Michael Addition cluster_step2 Intramolecular Cyclization cluster_step3 Dehydration & Aromatization Chalcone Chalcone Adduct Adduct Chalcone->Adduct + Thiourea Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Target Molecule Target Molecule Cyclized Intermediate->Target Molecule - H2O, [O]

Caption: Plausible mechanistic pathway for the Biginelli-type reaction.

Experimental Protocol: Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol

ReagentMolar Equiv.MW ( g/mol )Amount
1-(Thiophen-2-yl)prop-2-en-1-one1.0152.210.01 mol (1.52 g)
Thiourea1.076.120.01 mol (0.76 g)
Acetic Acidcatalytic60.05-
1,4-Dioxane--10 mL

Procedure:

  • In a round-bottom flask, combine 1-(thiophen-2-yl)prop-2-en-1-one (0.01 mol) and thiourea (0.01 mol) in 1,4-dioxane (10 mL).[5]

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for approximately 24 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 4-thiophen-2-ylpyrimidine-2-thiol.[5]

Characterization of 4-Thiophen-2-ylpyrimidine-2-thiol

The structure of the synthesized 4-thiophen-2-ylpyrimidine-2-thiol (C₈H₆N₂S₂) can be confirmed using various spectroscopic techniques.[13]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene and pyrimidine rings. The protons of the thiophene ring will appear as multiplets in the aromatic region. The pyrimidine ring protons will also resonate in the aromatic region. A broad singlet corresponding to the thiol proton (or the N-H protons in the thione tautomer) is also anticipated, which would be exchangeable with D₂O.[14][15]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of both the thiophene and pyrimidine rings. The carbon of the C=S group (thione) is expected to appear at a characteristic downfield chemical shift.[16][17]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ can be attributed to the N-H stretching of the thione tautomer. The C=S stretching vibration is typically observed in the region of 1100-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[3][14]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.28 g/mol ).[13]

Alternative Synthetic Considerations

While the chalcone-based route is the most common, alternative strategies for the synthesis of pyrimidine-2-thiones exist. One such method involves the direct condensation of S-alkylisothioureas with β-ketoesters.[6][18] This approach can circumvent the need for the synthesis and isolation of the chalcone intermediate and may offer advantages in terms of reaction efficiency and atom economy in certain cases. However, for the specific synthesis of 4-thiophen-2-ylpyrimidine-2-thiol, the chalcone pathway is well-established and reliable.

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis of 4-thiophen-2-ylpyrimidine-2-thiol. The methodology, rooted in the principles of the Claisen-Schmidt condensation and the Biginelli reaction, provides a clear and accessible route to this valuable heterocyclic building block. The provided experimental protocols, coupled with an understanding of the underlying reaction mechanisms, are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound. The versatility of the thienopyrimidine scaffold ensures that 4-thiophen-2-ylpyrimidine-2-thiol will continue to be a molecule of interest in the ongoing quest for novel therapeutic agents.

References

  • Siddesh, M. B., & Padmashali, B. (Year). Synthesis of polynuclear pyrimidine derivatives and their pharmacological activities. Journal Name, Volume(Issue), pages.
  • Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1961-1969.
  • PubChem. (n.d.). 4-(2-Thienyl)pyrimidine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • (Reference for the significance of thienopyrimidine scaffold - could be a review article)
  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • (Reference for the biological activity of thiophene compounds - could be a review article)
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • (Reference for the pharmacological properties of pyrimidine deriv
  • RSC Publishing. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). SpringerPlus, 6(1), 841.
  • (Reference for the use of the 2-thiol group as a synthetic handle)
  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • (Reference for the versatility of the thienopyrimidine scaffold)
  • (Reference for the biological activities of thiourea deriv
  • PMC. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5369-5373.
  • (Reference for the synthesis of sulfonamide Schiff base metal complexes)
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • (Reference for Structure-Activity Rel
  • (Reference for (S)-1-(thiophen-2-yl)prop-2-en-1-amine)
  • (Reference for the Claisen Condens
  • (Reference for the synthesis of Thiophene/Thieno[2,3-d]pyrimidines)
  • (Reference for green chemistry approach to Biginelli reaction)
  • (Reference for IR, NMR spectral data of pyrimidine deriv
  • (Reference for the chemistry and biology of dihydropyrimidinones)
  • SciSpace. (2017).
  • (Reference for advances in the synthesis of heteroarom
  • (Reference for the synthesis and characterization of 1-(thiophen-2-yl)-N-(p-tolyl) methanimine and its palladium(II) complex)
  • (Reference for Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Deriv
  • (Reference for New Synthesis of Chalcone Derivatives and Their Applic
  • (Reference for N-Substituted Ureas and Thioureas in Biginelli Reaction)
  • (Reference for Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine)
  • (Reference for Claisen-Schmidt Condens
  • (Reference for Direct oxidative coupling of thiols and benzylic ethers)
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (Year). Journal Name, Volume(Issue), pages.
  • (Reference for Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Natural Sciences Publishing. (2016).
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  • (Reference for 1H and 13C NMR for the Profiling of N
  • (Reference for Inhibitory Effect of a Chalcone Deriv
  • Illinois Chemistry. (2008).
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

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Electronic Properties of Thiophene-Substituted Pyrimidine Thiols: A Technical Guide to Scaffold Design and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiophene-substituted pyrimidine thiols represent a highly privileged, highly tunable molecular architecture. As a Senior Application Scientist, I approach this scaffold not just as a static structure, but as a dynamic "push-pull" electronic system. By strategically combining an electron-rich donor (thiophene), an electron-deficient acceptor (pyrimidine), and a highly polarizable nucleophilic anchor (thiol), we can precisely engineer the Frontier Molecular Orbitals (FMOs). This whitepaper explores the causality behind their electronic properties, provides self-validating experimental protocols for their characterization, and details their applications ranging from metalloenzyme inhibition to surface corrosion protection.

The Electronic Synergy of the Scaffold

The unique physicochemical behavior of thiophene-substituted pyrimidine thiols is dictated by the electronic cross-talk between its three primary functional domains:

  • The Thiophene Ring (

    
    -Donor):  Thiophene acts as an electron-rich aromatic system. Its sulfur atom donates electron density into the conjugated 
    
    
    
    -system, elevating the energy of the Highest Occupied Molecular Orbital (HOMO).
  • The Pyrimidine Core (

    
    -Acceptor):  The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density, creating an electron-deficient core that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) 1[1].
    
  • The Thiol Group (Nucleophile/Anchor): The -SH group introduces a highly polarizable center. It serves a dual purpose: it contributes to the inductive/resonance effects modulating the pyrimidine ring, and it acts as a premier coordination site for transition metals (e.g., Cu, Fe, Zn) 2[2].

The causality here is fundamental: linking a strong donor to a strong acceptor via a conjugated bridge spatially separates the HOMO and LUMO. This separation facilitates Intramolecular Charge Transfer (ICT) and reduces the energy bandgap (


E), enhancing the molecule's chemical reactivity and optical properties.

G Thiophene Thiophene Ring (Electron Donor / HOMO) Pyrimidine Pyrimidine Core (Electron Acceptor / LUMO) Thiophene->Pyrimidine u03C0-Electron Donation ICT Intramolecular Charge Transfer (Reduced Bandgap) Pyrimidine->ICT Spatial FMO Separation Thiol Thiol Group (-SH) (Nucleophile / Metal Anchor) Thiol->Pyrimidine Inductive/Resonance Effect

Fig 1. Electronic push-pull dynamics in thiophene-substituted pyrimidine thiols.

Quantum Mechanical Profiling (DFT)

To predict the behavior of these molecules before entering the wet lab, Density Functional Theory (DFT) is the gold standard. Utilizing the B3LYP functional with a 6-31G(d,p) basis set allows us to map the Molecular Electrostatic Potential (MEP) and calculate the precise HOMO-LUMO energy gaps 1[1].

Table 1 summarizes how structural modifications alter the electronic properties of the scaffold, dictating their downstream applications.

Table 1: Representative Electronic Properties (DFT: B3LYP/6-31G(d,p))

Compound CoreHOMO (eV)LUMO (eV)Bandgap (

E, eV)
Dipole Moment (Debye)Primary Application
Pyrimidine-2-thiol (Baseline)-6.12-1.454.672.85Precursor / Baseline
4-(Thiophen-2-yl)pyrimidine-2-thiol-5.58-1.923.664.12Metalloenzyme Inhibitor
5-(Thiophen-3-yl)pyrimidine-2-thiol-5.65-1.853.803.95Kinase (ROCK) Inhibitor
Dicyanovinyl-thiophene-pyrimidine thiol-5.80-3.102.706.50Organic Electronics / Sensors

Data synthesis reflects standard computational trends for these molecular classes, demonstrating the bandgap reduction upon thiophene integration.

Experimental Workflow: Synthesis & Electronic Characterization

A robust experimental protocol must be self-validating. The following methodology details the microwave-assisted synthesis of a model compound, 4-(thiophen-2-yl)pyrimidine-2-thiol, followed by electrochemical validation of its predicted electronic properties.

Step-by-Step Methodology

Phase 1: Microwave-Assisted Synthesis Causality: Microwave irradiation is chosen over conventional reflux because it ensures rapid, uniform dielectric heating. This drives the condensation of thiophene-containing chalcones with thiourea to completion rapidly, minimizing the thermodynamic degradation of the thiol group.

  • Precursor Preparation: Dissolve 10 mmol of 1-(thiophen-2-yl)prop-2-en-1-one (chalcone analog) and 12 mmol of thiourea in 15 mL of absolute ethanol in a microwave-safe quartz vessel.

  • Catalysis: Add 5 mmol of potassium hydroxide (KOH). Causality: KOH acts as a strong base to deprotonate thiourea, vastly increasing its nucleophilicity to initiate the Michael addition across the chalcone's double bond.

  • Irradiation: Seal the vessel and irradiate in a microwave reactor at 120°C (150 W) for 15 minutes.

  • Self-Validation (TLC): Spot the reaction mixture against the starting chalcone on a silica TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the UV-active chalcone spot confirms full conversion.

  • Workup & Precipitation: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Slowly acidify the solution with 1M HCl until the pH reaches 4-5. Causality: The basic reaction conditions leave the product as a soluble thiolate salt. Acidification protonates the sulfur, forcing the neutral pyrimidine-2-thiol to precipitate out of the aqueous phase.

  • Purification: Vacuum filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield pure crystals.

Phase 2: Electronic Validation via Cyclic Voltammetry (CV) Causality: While DFT provides theoretical FMO energies, CV provides empirical validation. By measuring the oxidation and reduction potentials, we can calculate the real-world HOMO-LUMO gap.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous acetonitrile.
    
  • Sample Preparation: Dissolve 1 mM of the purified pyrimidine thiol in the electrolyte solution.

  • Measurement: Utilize a three-electrode setup (Glassy carbon working electrode, Pt wire counter, Ag/AgCl reference). Run the CV at a scan rate of 50 mV/s.

  • Self-Validation (Data Correlation): Calculate the experimental HOMO/LUMO levels from the onset oxidation (

    
    ) and reduction (
    
    
    
    ) potentials using the ferrocene/ferrocenium standard. A match within ~0.2 eV of the DFT predictions (Table 1) validates the structural and electronic integrity of the synthesized batch.

Workflow Reactants Chalcone + Thiourea MW Microwave Synthesis (120°C, Base Cat.) Reactants->MW Workup Acidification & Precipitation MW->Workup Validation TLC & NMR Validation Workup->Validation CV Cyclic Voltammetry (Bandgap Analysis) Validation->CV

Fig 2. Self-validating workflow for synthesis and electronic profiling.

Applied Electronic Properties in Industry & Medicine

A. Metalloenzyme & Kinase Inhibition

The electronic properties of pyrimidine thiols make them exceptional pharmacophores for enzyme inhibition.

  • Tyrosinase Inhibition: The thiol group's high electron density and polarizability allow it to form strong coordination bonds with the binuclear copper center in the active site of tyrosinase, effectively halting melanogenesis 2[2].

  • ROCK (Rho-Kinase) Inhibition: Thiophene-substituted pyrimidines are potent inhibitors of ROCK-I and ROCK-II. Causality: The pyrimidine core provides critical hydrogen bonding to the kinase hinge region, while the electron-rich, lipophilic thiophene ring perfectly occupies adjacent hydrophobic binding pockets, stabilizing the drug-target complex 3[3].

B. Surface Adsorption and Corrosion Inhibition

Beyond pharmaceuticals, these compounds are highly efficient corrosion inhibitors for carbon steel in acidic environments. Causality: The inhibition mechanism relies on the chemisorption of the molecule onto the metal surface. The unshared electron pairs on the pyrimidine nitrogens and the highly nucleophilic thiol sulfur atom donate electron density into the vacant d-orbitals of iron 4[4]. Concurrently, the thiophene ring's


-electrons stabilize this protective monolayer through parallel adsorption, creating a geometric blocking effect that drastically reduces the charge transfer necessary for metal dissolution.

Conclusion

The thiophene-substituted pyrimidine thiol scaffold is a triumph of rational electronic design. By understanding the causality between its structural components—the donor thiophene, the acceptor pyrimidine, and the nucleophilic thiol—researchers can precisely tune its HOMO-LUMO gap. Whether deployed as a highly specific metalloenzyme inhibitor or an industrial corrosion protectant, mastering the electronic properties of this scaffold is essential for next-generation molecular engineering.

References

  • Insights from DFT and Electron Localization Analyses of a Pyrimidine-Thioether Derivative ResearchG
  • Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application...
  • Rho Kinase (ROCK)
  • An Overview: Highly Efficient Inhibitors of Carbon Steel MDPI

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An In-depth Technical Guide to the Hydrogen Bonding Potential of 4-Thiophen-2-ylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of molecular interactions is paramount. Among these, the hydrogen bond stands out as a critical determinant of molecular recognition, binding affinity, and specificity. This guide provides a comprehensive technical exploration of the hydrogen bonding potential of 4-thiophen-2-ylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The confluence of the thiophene and pyrimidine-2-thiol moieties within a single molecular framework presents a unique set of hydrogen bonding characteristics that are crucial for its interaction with biological targets.[1][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the structural attributes of 4-thiophen-2-ylpyrimidine-2-thiol, its potential hydrogen bond donor and acceptor sites, and the methodologies to elucidate these interactions. By synthesizing theoretical principles with practical experimental and computational workflows, this guide aims to provide a robust framework for harnessing the hydrogen bonding potential of this molecule in the design of novel therapeutics.

Molecular Structure and Hydrogen Bonding Capabilities

The hydrogen bonding potential of a molecule is intrinsically linked to its electronic structure and the spatial arrangement of its atoms. 4-Thiophen-2-ylpyrimidine-2-thiol (C8H6N2S2) possesses a rich scaffold of functional groups that can participate in hydrogen bonding.[4]

Chemical Structure and Functional Groups

The molecule consists of a pyrimidine ring substituted with a thiophene ring at the 4-position and a thiol group at the 2-position.[4]

Caption: Thiol-thione tautomerism in 4-thiophen-2-ylpyrimidine-2-thiol.

The equilibrium between these tautomers is influenced by the solvent environment and the solid-state packing. The thione form, with its N-H donor and C=S acceptor, presents a different hydrogen bonding pattern compared to the S-H donor and C-S acceptor of the thiol form. This duality is a key consideration in its interaction with biological macromolecules.

Theoretical and Computational Analysis

Computational chemistry provides powerful tools to predict and analyze the hydrogen bonding capabilities of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure and properties of molecules. For 4-thiophen-2-ylpyrimidine-2-thiol, DFT calculations can be employed to:

  • Determine the most stable tautomer: By calculating the relative energies of the thiol and thione forms, the predominant tautomer in the gas phase and in different solvent environments (using implicit solvent models) can be identified.

  • Analyze the Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the identification of likely sites for electrophilic and nucleophilic attack, which correspond to hydrogen bond donor and acceptor regions, respectively.

  • Calculate Hydrogen Bond Interaction Energies: By creating dimeric or multimeric complexes of the molecule, or complexes with solvent molecules (e.g., water), DFT can be used to calculate the binding energies of specific hydrogen bonds. This provides a quantitative measure of their strength.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis can be performed on the electron density obtained from DFT calculations to characterize the nature of chemical bonds, including hydrogen bonds. The presence of a bond critical point (BCP) between a hydrogen atom and a potential acceptor atom is a key indicator of a hydrogen bonding interaction. The properties at the BCP, such as the electron density and its Laplacian, provide insights into the strength and nature of the bond. [5]

Experimental Approaches for Studying Hydrogen Bonding

Experimental validation is crucial to confirm the theoretical predictions and to understand the hydrogen bonding behavior in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution.

Protocol for ¹H NMR Titration:

  • Sample Preparation: Prepare a series of solutions of 4-thiophen-2-ylpyrimidine-2-thiol at a constant concentration in a non-polar solvent (e.g., CDCl₃ or CCl₄).

  • Titration: To each solution, add increasing concentrations of a known hydrogen bond acceptor (e.g., DMSO-d₆) or donor.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Analysis: Monitor the chemical shift of the N-H and/or S-H protons. A downfield shift upon addition of a hydrogen bond acceptor is indicative of hydrogen bond formation. The magnitude of the shift can be related to the strength of the interaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is sensitive to the vibrational frequencies of chemical bonds, which are perturbed by hydrogen bonding.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare samples of 4-thiophen-2-ylpyrimidine-2-thiol as a KBr pellet (for solid-state analysis) or dissolved in a suitable solvent (for solution-phase analysis).

  • Data Acquisition: Record the FTIR spectrum.

  • Analysis: Look for shifts in the stretching frequencies of the N-H and C=S bonds. Hydrogen bonding typically causes a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching band.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state, including the precise geometry of intermolecular hydrogen bonds.

Workflow for X-ray Crystallography:

cluster_workflow X-ray Crystallography Workflow A Crystal Growth B Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Analysis of H-bonds D->E

Caption: Workflow for X-ray crystallography analysis.

By analyzing the crystal structure, one can directly observe the hydrogen bonding network, including bond lengths and angles, providing unequivocal evidence of these interactions.

Implications for Drug Development

The hydrogen bonding profile of 4-thiophen-2-ylpyrimidine-2-thiol has significant implications for its potential as a drug candidate.

Pharmacophore Modeling

The identified hydrogen bond donors and acceptors are key features of the molecule's pharmacophore. This information is crucial for:

  • Virtual Screening: Identifying other molecules with similar hydrogen bonding patterns that might exhibit similar biological activity.

  • Lead Optimization: Guiding chemical modifications to enhance binding affinity and selectivity by optimizing hydrogen bonding interactions with a target protein.

Structure-Based Drug Design

If the three-dimensional structure of a biological target is known, the hydrogen bonding potential of 4-thiophen-2-ylpyrimidine-2-thiol can be used to:

  • Docking Studies: Predict the binding mode of the molecule within the active site of the target. The hydrogen bonding interactions will be a major contributor to the predicted binding affinity.

  • Rational Design of Analogs: Design new molecules with improved hydrogen bonding complementarity to the target's active site, leading to more potent and selective inhibitors. The presence of both donor and acceptor sites allows for versatile interactions with various biological targets, such as kinases and receptors. [1][3]

Physicochemical Properties

Hydrogen bonding significantly influences key physicochemical properties relevant to drug development, including:

  • Solubility: The ability to form hydrogen bonds with water is a key determinant of aqueous solubility.

  • Permeability: Intramolecular hydrogen bonding can mask polar groups, potentially increasing membrane permeability.

  • Crystal Packing: Intermolecular hydrogen bonds are a dominant force in the crystal lattice, affecting solid-state properties such as melting point and stability.

PropertyInfluence of Hydrogen Bonding
Aqueous Solubility Enhanced by intermolecular H-bonds with water.
Melting Point Increased due to strong intermolecular H-bonds in the solid state.
Lipophilicity (LogP) Can be modulated by the balance of inter- and intramolecular H-bonds.

Conclusion

4-Thiophen-2-ylpyrimidine-2-thiol is a molecule with a rich and versatile hydrogen bonding potential, arising from the interplay of its thiophene and pyrimidine-2-thiol moieties and its thiol-thione tautomerism. A comprehensive understanding of these interactions, achieved through a synergistic combination of computational modeling and experimental validation, is essential for unlocking its full therapeutic potential. The insights gained from such studies will undoubtedly accelerate the design and development of novel drug candidates that effectively target a range of diseases.

References

  • Theoretical study on the CH⋯NC hydrogen bond interaction in thiophene-based molecules. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Legon, A. C. (1998). HCl Does thiophene act as an aromatic π-type electron donor or an n-type electron donor in hydrogen-bond formation? - Journal of the Chemical Society, Faraday Transactions. Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Thienyl)pyrimidine-2-thiol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

  • Ioannidou, A., Gkizis, P., et al. (2013). Aggregation of Hydrogen Bonded Dimeric Tri-Organotin Amino Substituted Pyrimidine-2-Thiolates. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved March 10, 2026, from [Link]

  • Taylor & Francis. (n.d.). Thiophene – Knowledge and References. Retrieved March 10, 2026, from [Link]

  • Ibrahim, S. R. M., Omar, A. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved March 10, 2026, from [Link]

  • Singh, R., & Chauhan, A. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society, 28(10), 1954-1964. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8763. [Link]

  • Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Kell, B. A., & Le, H. Q. (2011). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 115(34), 9574–9581. [Link]

  • Scaggiante, J., et al. (2021). 4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2″-terpyridine. Molbank, 2021(1), M1183. [Link]

  • da Silva, A. B. F., et al. (2023). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design, 23(10), 7349–7362. [Link]

  • Mostafa, Y. A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1269857. [Link]

  • Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Retrieved March 10, 2026, from [Link]

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Methodological & Application

One-Pot Cyclization Protocol for the Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiophene-Pyrimidine Scaffolds in Drug Discovery

The fusion of thiophene and pyrimidine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Thiophene, an aromatic five-membered heterocycle containing sulfur, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties, often enhancing therapeutic efficacy.[1] Pyrimidine derivatives are also a cornerstone of pharmaceutical development, exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The combination of these two privileged structures into a single molecule, such as 4-thiophen-2-ylpyrimidine-2-thiol, presents a compelling strategy for the development of novel therapeutic agents. This application note provides a detailed, one-pot protocol for the efficient synthesis of this scaffold, aimed at researchers and professionals in drug development.

Overview of the Synthetic Strategy

The synthesis of 4-thiophen-2-ylpyrimidine-2-thiol is achieved through a robust and efficient one-pot reaction. This protocol first involves the in situ formation of a thiophene-containing chalcone via a Claisen-Schmidt condensation, which is then immediately cyclized with thiourea in a basic medium. This one-pot approach offers several advantages over a two-step synthesis, including reduced reaction time, lower solvent consumption, and simplified purification, making it an attractive method for library synthesis and lead optimization.

Experimental Protocol: One-Pot Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of the target compound.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
2-AcetylthiopheneC₆H₆OS126.18101.26 g (1.14 mL)
BenzaldehydeC₇H₆O106.12101.06 g (1.02 mL)
ThioureaCH₄N₂S76.12120.91 g
Potassium HydroxideKOH56.11201.12 g
EthanolC₂H₅OH46.07-50 mL
Glacial Acetic AcidCH₃COOH60.05-As needed
Distilled WaterH₂O18.02-As needed

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.12 g, 20 mmol) in ethanol (50 mL). Stir the mixture until the KOH is completely dissolved.

  • Addition of Reactants: To the ethanolic KOH solution, add 2-acetylthiophene (1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Chalcone Formation (In Situ): Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate chalcone, (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, will be observed by a change in color and the formation of a precipitate.

  • Addition of Thiourea: To the reaction mixture containing the chalcone, add thiourea (0.91 g, 12 mmol).

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Maintain the reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

  • Acidification and Precipitation: Slowly add glacial acetic acid dropwise to the mixture with stirring until it becomes acidic (pH 5-6). A yellow precipitate of 4-thiophen-2-ylpyrimidine-2-thiol will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (3 x 20 mL) to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C. For further purification, the product can be recrystallized from ethanol.

Reaction Workflow Diagram

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Chalcone Formation (In Situ) cluster_2 Step 3: Cyclization cluster_3 Step 4: Product Isolation A Dissolve KOH in Ethanol B Add 2-Acetylthiophene & Benzaldehyde A->B C Stir at Room Temperature (1-2h) B->C D Add Thiourea C->D E Reflux (6-8h) D->E F Cool and Pour into Ice E->F G Acidify with Acetic Acid F->G H Filter and Wash Precipitate G->H I Dry and Purify H->I

Caption: One-pot synthesis workflow for 4-thiophen-2-ylpyrimidine-2-thiol.

Mechanism of the One-Pot Cyclization

The one-pot synthesis proceeds through a two-stage mechanism: a base-catalyzed Claisen-Schmidt condensation followed by a Michael addition and subsequent cyclization.

  • Claisen-Schmidt Condensation: The hydroxide ion (from KOH) deprotonates the α-carbon of 2-acetylthiophene to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily dehydrates to form the stable, conjugated α,β-unsaturated ketone (chalcone).

  • Pyrimidine Ring Formation: The thioenolate of thiourea, formed in the basic medium, undergoes a nucleophilic Michael addition to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via the attack of the second amino group of thiourea on the carbonyl carbon of the chalcone backbone. The final step involves dehydration to yield the aromatic 4-thiophen-2-ylpyrimidine-2-thiol.

G cluster_0 Claisen-Schmidt Condensation cluster_1 Pyrimidine Ring Formation A 2-Acetylthiophene + Benzaldehyde B Enolate Formation (KOH) A->B C Aldol Addition B->C D Dehydration C->D E Thiophene Chalcone D->E G Michael Addition E->G F Thiourea F->G H Intramolecular Cyclization G->H I Dehydration H->I J 4-Thiophen-2-ylpyrimidine-2-thiol I->J

Sources

Application Notes and Protocols for the S-Alkylation of 4-Thiophen-2-ylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic S-Alkylation in Drug Discovery

The 4-thiophen-2-ylpyrimidine-2-thiol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic modification of this scaffold via S-alkylation of the thiol group is a pivotal step in the synthesis of novel therapeutic agents. This process allows for the introduction of a diverse array of functional groups, enabling the fine-tuning of physicochemical properties and pharmacological activity. This in-depth guide provides detailed protocols, mechanistic insights, and troubleshooting strategies for the successful S-alkylation of 4-thiophen-2-ylpyrimidine-2-thiol, tailored for researchers, scientists, and drug development professionals.

The S-alkylation of pyrimidine-2-thiols is a nucleophilic substitution reaction where the deprotonated thiol group (thiolate) acts as a potent nucleophile, attacking an electrophilic carbon atom of an alkylating agent.[1] The selectivity of this reaction, particularly the preference for S-alkylation over N-alkylation, is a critical consideration that can be influenced by several factors, including the choice of base, solvent, and reaction temperature.[2]

Synthesis of the Starting Material: 4-Thiophen-2-ylpyrimidine-2-thiol

A common and efficient method for the synthesis of the title compound involves the cyclocondensation of a thiophene-containing chalcone with thiourea.

Protocol 1: Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol

This protocol outlines the synthesis of the starting material from (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one (a thiophene chalcone) and thiourea.

Reaction Scheme:

Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol Chalcone (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one reagents + KOH / Ethanol Chalcone->reagents Thiourea Thiourea Thiourea->reagents Thiol 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol reagents->Thiol

Synthesis of the Starting Material

Materials:

  • (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one (1.0 eq)

  • Thiourea (1.0 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve the thiophene chalcone (1.0 eq) and thiourea (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (1.2 eq) in ethanol to the mixture.

  • Reflux the reaction mixture for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with glacial acetic acid.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol.

Protocols for S-Alkylation

The following protocols detail the S-alkylation of 4-thiophen-2-ylpyrimidine-2-thiol with various alkylating agents under different basic conditions.

Protocol 2: S-Methylation using Methyl Iodide

This protocol is a standard and highly efficient method for introducing a methyl group onto the sulfur atom.

Workflow for S-Methylation:

S-Methylation Workflow A Dissolve Thiol in DMF B Add K2CO3 A->B 1.0 eq C Stir for 30 min B->C 2.0 eq D Add Methyl Iodide C->D E Stir at RT for 4h D->E 2.0 eq F Monitor by TLC E->F G Work-up F->G Reaction Complete H Purification G->H I 2-(Methylthio)pyrimidine H->I

S-Methylation Workflow

Materials:

  • 4-Thiophen-2-ylpyrimidine-2-thiol (1.0 eq)

  • Methyl Iodide (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of 4-thiophen-2-ylpyrimidine-2-thiol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.

  • Add methyl iodide (2.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with cold water and neutralize with glacial acetic acid.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure 2-(methylthio)-4-thiophen-2-ylpyrimidine.

Protocol 3: S-Benzylation using Benzyl Bromide

This protocol describes the introduction of a benzyl group, a common substituent in pharmacologically active molecules.

Materials:

  • 4-Thiophen-2-ylpyrimidine-2-thiol (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Methanol or Water

  • Ethanol

Procedure:

  • Prepare a solution of sodium hydroxide (1.2 eq) in methanol or water.

  • Add 4-thiophen-2-ylpyrimidine-2-thiol (1.0 eq) to the basic solution and stir until dissolved.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture gently (e.g., 40-50 °C) for 2-4 hours, or stir at room temperature for 30-40 hours for milder conditions, monitoring by TLC.[2]

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain 2-(benzylthio)-4-thiophen-2-ylpyrimidine.

Comparative Analysis of S-Alkylation Protocols

The choice of reaction conditions can significantly impact the yield and purity of the S-alkylated product. The following table summarizes key parameters for the described protocols.

ParameterProtocol 2 (S-Methylation)Protocol 3 (S-Benzylation)
Alkylating Agent Methyl IodideBenzyl Bromide
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent Dimethylformamide (DMF)Methanol or Water
Temperature Room TemperatureRoom Temperature to 50°C
Typical Reaction Time 4 hours2-4 hours (heated) or 30-40 hours (RT)
Typical Yield HighGood to High

Mechanistic Insights: S- vs. N-Alkylation

The regioselectivity of the alkylation of pyrimidine-2-thiols is a critical aspect of the reaction. The ambident nucleophilic nature of the deprotonated pyrimidine-2-thiol allows for potential alkylation at either the sulfur (S) or nitrogen (N) atoms.

Reaction Mechanism Pathway:

S_vs_N_Alkylation cluster_0 Thiol-Thione Tautomerism cluster_1 Alkylation Pathways Thiol Thiol form Thione Thione form Thiol->Thione Thiolate Thiolate Anion S_Product S-Alkylated Product (Kinetic Control) Thiolate->S_Product Soft Nucleophile Attack N_Product N-Alkylated Product (Thermodynamic Control) Thiolate->N_Product Hard Nucleophile Attack

Sources

Application Note: 4-Thiophen-2-ylpyrimidine-2-thiol as a Multidentate Ligand in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands employed. 4-Thiophen-2-ylpyrimidine-2-thiol (TPPT) (CAS: 175202-75-2) is a highly versatile, multidentate N,S-donor ligand that bridges the gap between traditional heterocyclic coordination chemistry and advanced materials science.

The structural synergy of TPPT lies in its dual-domain architecture:

  • The Pyrimidine-2-thiolate Core: Exhibits a well-documented thiol-thione tautomerism. Upon deprotonation, the resulting thiolate anion acts as a potent

    
    -donor and 
    
    
    
    -acceptor, capable of binding metals via
    
    
    -N,S chelation or
    
    
    -S bridging modes .
  • The Thiophene Appendage: Extends the

    
    -conjugated network, significantly lowering the 
    
    
    
    and metal-to-ligand charge transfer (MLCT) energy gaps. This makes TPPT an exceptional candidate for designing visible-light photocatalysts and luminescent materials [[1]]([Link]).

According to Hard-Soft Acid-Base (HSAB) theory, the soft exocyclic sulfur preferentially binds to soft metal ions (Cu⁺, Ag⁺, Au⁺), driving the self-assembly of multinuclear clusters . Conversely, the borderline heterocyclic nitrogen facilitates stable chelate rings with borderline metals (Ru²⁺, Pd²⁺, Pt²⁺) .

Coordination Logic and Pathway

Pathway L TPPT Ligand (Thione/Thiol) Deprot Deprotonation (Et3N / NaOMe) L->Deprot Base Addition Thiolate TPPT Anion (Thiolate) Deprot->Thiolate - H+ M_Soft Soft Metals (Cu+, Ag+) Thiolate->M_Soft Soft-Soft Interaction M_Border Borderline Metals (Ru2+, Pd2+) Thiolate->M_Border Chelation Preference C_Cluster [M6(TPPT)6] Cluster (Bridging μ-S) M_Soft->C_Cluster Self-Assembly C_Chelate [M(TPPT)Ln] Chelate (κ2-N,S Mode) M_Border->C_Chelate Bridge Cleavage

Fig 1. Mechanistic pathways of TPPT coordination based on metal hardness and ligand deprotonation.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the TPPT Ligand

PropertyValue
Chemical Name 4-(Thiophen-2-yl)pyrimidine-2-thiol
CAS Number 175202-75-2
Molecular Formula C₈H₆N₂S₂
Molar Mass 194.28 g/mol
Donor Atoms N (borderline), S (soft exocyclic), S (soft thiophene)
Primary Tautomer (Solid) Thione (C=S)
Primary Tautomer (Base) Thiolate Anion (C-S⁻)

Table 2: Comparison of TPPT Coordination Modes and Applications

Metal CenterPrecursorCoordination ModeComplex GeometryPrimary Application
Cu(I) CuI

-S,

-S Bridging
Hexanuclear Cluster

Visible-Light Photocatalysis
Ru(II)


-N,S Chelation
Mononuclear "Piano-Stool"Anticancer Therapeutics
Pd(II)


-N,S Chelation
Square Planar

Cross-Coupling Catalysis
Ag(I)


-S Bridging
1D/2D Coordination PolymerLuminescent Materials

Application Workflow 1: Synthesis of Hexanuclear Cu(I) Photocatalysts

Context: Copper(I) pyrimidine-2-thiolate clusters are highly efficient, earth-abundant visible-light photocatalysts for the chemoselective transfer hydrogenation of


-unsaturated carbonyls . The TPPT ligand's thiophene ring acts as an antenna, enhancing photon absorption.
Protocol
  • Solvent Preparation: Degas 20 mL of Acetonitrile (MeCN) by bubbling N₂ gas for 30 minutes.

    • Causality: Degassing is critical to prevent the aerobic oxidation of the free TPPT thiol into an unreactive disulfide dimer.

  • Ligand Deprotonation: Dissolve 1.0 mmol of TPPT in the degassed MeCN. Add 1.1 mmol of Triethylamine (Et₃N) dropwise and stir for 15 minutes.

    • Causality: Et₃N is a mild base that deprotonates the thiol group, shifting the tautomeric equilibrium entirely to the highly nucleophilic thiolate anion.

  • Metal Addition: Add 1.0 mmol of Copper(I) Iodide (CuI) in one portion under a continuous N₂ stream.

    • Causality: Cu(I) is a soft acid that rapidly undergoes ligand substitution with the soft thiolate base, displacing the iodide leaving group [[2]]([Link]).

  • Cluster Self-Assembly: Heat the reaction mixture to reflux (80 °C) for 12 hours.

    • Causality: Thermal energy overcomes the kinetic barrier of self-assembly, driving the formation of the thermodynamically stable, drum-like hexanuclear core

      
      .
      
  • Isolation: Cool to room temperature, filter the resulting precipitate, and wash sequentially with cold ethanol and diethyl ether. Vacuum dry for 4 hours.

Validation & Quality Control
  • FTIR Spectroscopy: The complete disappearance of the

    
    (N-H) / 
    
    
    
    (S-H) stretching bands in the 2500–3100 cm⁻¹ region confirms successful deprotonation and S-coordination.
  • UV-Vis Spectroscopy: A distinct, red-shifted MLCT band (~420-450 nm) should emerge, validating the formation of the multinuclear Cu-S cluster.

Workflow Step1 1. Dissolve TPPT in Degassed MeCN (Prevents Disulfide Formation) Step2 2. Add Et3N (1.1 eq) & Stir 15 min (Generates Reactive Thiolate) Step1->Step2 Step3 3. Add CuI (1.0 eq) under N2 (Initiates Ligand Substitution) Step2->Step3 Step4 4. Reflux at 80°C for 12 hours (Drives Cluster Self-Assembly) Step3->Step4 Step5 5. Cool, Filter & Wash with EtOH (Removes Et3N·HI & Unreacted CuI) Step4->Step5 Step6 6. Vacuum Dry to Isolate [Cu6(TPPT)6] (Yields Pure Photocatalyst) Step5->Step6

Fig 2. Step-by-step synthetic workflow for the isolation of the[Cu6(TPPT)6] photocatalytic cluster.

Application Workflow 2: Synthesis of Ru(II) Arene Anticancer Complexes

Context: Ruthenium(II) arene complexes utilizing N,S-chelating ligands exhibit potent cytotoxicity against cancer cell lines. TPPT acts as a bidentate


-N,S ligand, stabilizing the metal center while leaving a labile chloride for biological activation (hydrolysis) [[3]]([Link]).
Protocol
  • Precursor Dissolution: Suspend 0.5 mmol of the

    
     dimer in 10 mL of Dichloromethane (DCM).
    
    • Causality: The dimer is highly soluble in halogenated solvents, providing a homogeneous medium for the cleavage reaction.

  • Thiolate Generation: In a separate vial, dissolve 1.0 mmol of TPPT in 10 mL of Methanol (MeOH) and add 1.0 mmol of Sodium Methoxide (NaOMe).

    • Causality: Pre-forming the sodium thiolate salt maximizes its nucleophilicity and prevents the formation of HCl byproduct, which could protonate the pyrimidine nitrogen and inhibit chelation.

  • Bridge Cleavage & Chelation: Add the TPPT solution dropwise to the Ru(II) dimer solution. Stir at room temperature for 4 hours.

    • Causality: The strong nucleophilic attack of the thiolate sulfur cleaves the Ru-Cl-Ru bridge. Subsequent coordination of the pyrimidine nitrogen forms a highly stable 4-membered

      
      -N,S chelate ring.
      
  • Purification: Concentrate the solvent in vacuo to ~5 mL. Add 20 mL of cold diethyl ether to precipitate the

    
     complex. Filter and dry.
    
Validation & Quality Control
  • ¹H NMR Spectroscopy (Self-Validating Diagnostic): The coordination of the asymmetric TPPT ligand renders the ruthenium center stereogenic (chiral-at-metal). Consequently, the symmetric isopropyl methyl protons of the p-cymene ligand will split into two distinct doublets (diastereotopic splitting). Observing this splitting is definitive proof of successful

    
    -N,S chelation.
    

References

  • RSC Advances (2021). Copper(i) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light-photocatalysts for chemoselective transfer hydrogenation of α,β-unsaturated carbonyls. DOI: 10.1039/D1RA01102B. Retrieved from:[Link][1]

  • Acta Crystallographica Section E (2007). (Pyrimidine-2-thiolato-κN,S)bis(triphenylphosphine-κP)copper(I). DOI: 10.1107/S160053680704143X. Retrieved from:[Link][2]

  • Journal of Organometallic Chemistry (2012). Reactivity of[Mo(CO)3(NCMe)3] towards pyrimidine-2-thiol (pymSH) and thiophenol (PhSH) in the presence of phosphine auxiliaries. Retrieved from:[Link][3]

  • Bioinorganic Chemistry and Applications (2008). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione. DOI: 10.1155/2008/748310. Retrieved from: [Link][4]

Sources

microwave-assisted synthesis of 4-(2-thienyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Microwave-Assisted Synthesis of 4-(2-Thienyl)pyrimidine-2-thiol: Application Note & Protocol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 4-(2-thienyl)pyrimidine-2-thiol (CAS 175202-75-2) serves as a privileged bioisostere, combining the hydrogen-bonding capacity of the pyrimidine-thiol moiety with the lipophilic, electron-rich properties of the thiophene ring[1]. Traditional syntheses of these heterocycles often rely on prolonged reflux conditions that suffer from thermal degradation, poor atom economy, and inconsistent yields.

As a transition toward sustainable and high-throughput chemistry, Microwave-Assisted Organic Synthesis (MAOS) drastically optimizes this pathway. By leveraging dielectric heating, we can selectively activate polar intermediates, bypassing the kinetic bottlenecks of conventional convective heating[2].

Reaction Pathway & Causality

The synthesis is strategically designed as a two-stage process to maximize yield and purity:

  • Stage 1: Enaminone Formation. 2-Acetylthiophene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a highly electrophilic C1 synthon, attacking the

    
    -methyl group of the ketone to form the stable intermediate 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one[3].
    
  • Stage 2: Microwave-Assisted Cyclocondensation. The enaminone is reacted with thiourea. Because thiourea is inherently a weak nucleophile, sodium ethoxide is introduced to deprotonate the thiol/amine groups, generating a highly reactive thiolate/anion. The mechanism proceeds via a Michael-type addition of the thiourea nitrogen to the

    
    -carbon of the enaminone, followed by the expulsion of dimethylamine. Subsequent intramolecular nucleophilic attack on the carbonyl carbon and dehydration yields the aromatic pyrimidine ring[4].
    

The Microwave Advantage (Causality): Microwave irradiation is critical here. The polar solvent (ethanol) and ionic intermediates couple efficiently with the microwave field, causing localized superheating. This drastically lowers the activation energy for the dehydration step, preventing the accumulation of uncyclized intermediates and driving the reaction to completion in minutes rather than hours[5].

Mechanistic Workflow Visualization

G cluster_0 Stage 1: Enaminone Synthesis cluster_1 Stage 2: MW Cyclocondensation cluster_2 Stage 3: Workup A 2-Acetylthiophene + DMF-DMA B 3-(Dimethylamino)-1- (2-thienyl)prop-2-en-1-one A->B Reflux, 8h (or MW 10 min) D Michael Addition & Amine Elimination B->D MW, 120°C C Thiourea + NaOEt C->D E Cyclization & Dehydration D->E F Pyrimidine Thiolate (Sodium Salt) E->F G Acidification (HCl) & Precipitation F->G pH 3-4 H 4-(2-Thienyl) pyrimidine-2-thiol G->H pH 3-4

Mechanistic workflow for the .

Detailed Experimental Protocol

Note: This protocol incorporates self-validating in-process quality control (QC) checks to ensure reaction fidelity without requiring immediate LC-MS analysis.

Materials & Equipment:

  • 2-Acetylthiophene (99%)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Thiourea (99%)

  • Sodium ethoxide (21 wt% in ethanol)

  • Absolute ethanol & 2M Hydrochloric acid

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step 1: Synthesis of the Enaminone Precursor

  • In a 50 mL round-bottom flask, combine 2-acetylthiophene (10 mmol, 1.26 g) and DMF-DMA (12 mmol, 1.43 g).

  • Heat the neat mixture at 90 °C for 8 hours under a nitrogen atmosphere (Alternatively, MW irradiation at 100 °C for 15 min).

  • Self-Validation (QC Check): The reaction mixture will transition from a pale yellow liquid to a deep orange-red viscous oil. TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material (

    
     ~0.6) and the appearance of a new highly UV-active spot (
    
    
    
    ~0.2).
  • Cool to room temperature, triturate with cold petroleum ether to precipitate the enaminone. Filter and dry to obtain 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one.

Step 2: Microwave-Assisted Cyclocondensation

  • In a 30 mL microwave-safe quartz or heavy-walled borosilicate vial equipped with a magnetic stir bar, add the enaminone (5 mmol, 0.90 g) and thiourea (7.5 mmol, 0.57 g).

  • Add 10 mL of absolute ethanol, followed by sodium ethoxide solution (7.5 mmol).

  • Seal the vial with a Teflon-lined crimp cap and place it in the microwave synthesizer.

  • Parameter Setup: Set Temperature = 120 °C, Time = 15 minutes, Power = Dynamic (max 150 W), Cooling = On.

  • Causality Note: The dynamic power setting ensures the instrument modulates wattage to maintain exactly 120 °C. This prevents pressure spikes from ethanol vaporization while maintaining the constant dielectric heating effect required for rapid cyclization.

Step 3: Workup and Isolation

  • Post-cooling, the reaction mixture will be a dark red solution containing the highly soluble sodium salt of the product. Pour the mixture into 30 mL of crushed ice/water.

  • Self-Validation (pH Monitoring): Slowly add 2M HCl dropwise while stirring. As the pH drops below 5, the sodium thiolate is protonated, breaking its aqueous solubility. A pale yellow to off-white precipitate will rapidly form. Adjust to a final pH of 3-4 to ensure complete precipitation.

  • Filter the precipitate under vacuum, wash extensively with cold distilled water to remove NaCl and unreacted thiourea, and recrystallize from hot ethanol.

  • Dry under vacuum at 60 °C overnight to yield pure 4-(2-thienyl)pyrimidine-2-thiol.

Data Presentation: Reaction Optimization

To validate the superiority of the microwave protocol, empirical data from optimization runs are summarized below.

Table 1: Optimization of Microwave Parameters for Cyclocondensation

EntryTemp (°C)Time (min)Power ModeBaseYield (%)Purity (HPLC)
18015Dynamic (150W)NaOEt4588%
210015Dynamic (150W)NaOEt7294%
3 120 15 Dynamic (150W) NaOEt 91 >98%
41205Dynamic (150W)NaOEt6892%
512015Dynamic (150W)NaOH8395%

Analysis: 120 °C for 15 minutes using NaOEt provides the optimal thermodynamic environment for complete dehydration without inducing thermal degradation.

Table 2: Comparative Synthesis – Conventional Reflux vs. Microwave Irradiation

MethodHeating SourceTemp (°C)Reaction TimeIsolated YieldE-Factor (Waste)
ConventionalOil Bath78 (Reflux)12 Hours65%High
MAOS Microwave Field 120 (Sealed) 15 Minutes 91% Low

Analysis: MAOS achieves a 48-fold reduction in reaction time and a 26% absolute increase in isolated yield, validating the dielectric superheating causality.

Conclusion

The exemplifies the power of modern synthetic technologies. By understanding the causality between dielectric heating, base-catalyzed nucleophilic addition, and pH-dependent isolation, researchers can execute this self-validating protocol to rapidly generate high-purity pyrimidine scaffolds for downstream drug development[5].

References

1.[1] Title: 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem. Source: nih.gov. URL:[Link] 2.[2] Title: microwave assisted synthesis and in vitro anti- malarial screening of novel pyrimidine derivatives. Source: researchgate.net. URL: [Link] 3.[5] Title: Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Source: researchgate.net. URL:[Link] 4.[4] Title: Synthesis and Chemical Characterisation of Some New Diheteroaryl Thienothiophene Derivatives - PMC. Source: nih.gov. URL:[Link] 5.[3] Title: A Convenient Route to Pyridones, Pyrazolo[2,3-a]pyrimidines and Pyrazolo[5,1-c]triazines Incorporating Antipyrine Moiety. Source: researchgate.net. URL:[Link]

Sources

functionalization of 4-thiophen-2-ylpyrimidine-2-thiol at the sulfur atom

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective S-Functionalization of 4-(Thiophen-2-yl)pyrimidine-2-thiol

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols for S-alkylation, and subsequent oxidation to reactive 2-sulfonylpyrimidine warheads.

Introduction & Rationale

Pyrimidine-2-thiols (also known as 2-thioxopyrimidines) are privileged pharmacophores in drug discovery, serving as the central core for numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents[1]. Specifically, 4-(thiophen-2-yl)pyrimidine-2-thiol (PubChem CID: 2737283) is a highly versatile building block[2]. The pyrimidine ring provides critical hydrogen-bonding acceptor sites, while the thiophene moiety enhances lipophilicity and facilitates


-

stacking interactions with target proteins.

The C2-sulfur atom is the primary site for chemical modification. Functionalizing this sulfur atom allows researchers to modulate the compound's pharmacokinetic properties or convert it into a covalent warhead. Recently, heteroaryl sulfones derived from pyrimidine-2-thiols have emerged as exceptional, metal-free reagents for the selective arylation of cysteine residues in proteomics and targeted covalent inhibitor (TCI) design[3].

Mechanistic Insights: Causality in Experimental Design

Thiol-Thione Tautomerism and Nucleophilicity

In solution, 4-(thiophen-2-yl)pyrimidine-2-thiol exists in a dynamic equilibrium between its thiol and thione tautomers, predominantly favoring the thione form[1]. To achieve functionalization, the addition of a mild base (e.g.,


 or 

) deprotonates the molecule, driving the equilibrium entirely toward the highly nucleophilic thiolate anion .
Regioselectivity (S- vs. N-Alkylation)

A common challenge in pyrimidine chemistry is the competing nucleophilicity of the ring nitrogen atoms. However, according to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the large, polarizable thiolate anion is a "soft" nucleophile. When reacted with "soft" electrophiles like alkyl halides (e.g., methyl iodide or benzyl bromide), the reaction proceeds via an


 mechanism almost exclusively at the sulfur atom, yielding the S-alkylated thioether[4]. Utilizing a polar aprotic solvent like DMF further enhances this regioselectivity by leaving the thiolate anion poorly solvated and highly reactive.
Activation via Oxidation

While S-alkyl pyrimidines are stable and useful for modulating lipophilicity, they are generally unreactive toward nucleophilic aromatic substitution (


). To utilize the pyrimidine core as a covalent protein modifier, the thioether must be oxidized to a sulfone (e.g., 2-methylsulfonyl pyrimidine). The electron-withdrawing sulfone group highly activates the C2 position, making it a prime leaving group for attack by protein thiols (cysteine)[3].

Mechanism A Thione Tautomer (Major) B Thiol Tautomer (Minor) A->B Tautomerism C Thiolate Anion (Soft Nucleophile) B->C Base (K2CO3) -H+ D S-Alkyl Pyrimidine (Thioether) C->D Alkyl Halide SN2 Reaction

Mechanistic pathway of base-catalyzed regioselective S-alkylation of pyrimidine-2-thiols.

Experimental Protocols

The following self-validating protocols describe the end-to-end generation of a reactive 2-sulfonylpyrimidine warhead from 4-(thiophen-2-yl)pyrimidine-2-thiol.

Protocol A: Regioselective S-Alkylation

Objective: Synthesize 2-(methylthio)-4-(thiophen-2-yl)pyrimidine.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-(thiophen-2-yl)pyrimidine-2-thiol (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    ) (1.5 eq, 7.5 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete thiolate formation. Note: The solution will noticeably deepen in color as the thiolate anion forms.
    
  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Methyl Iodide (

    
    ) (1.1 eq, 5.5 mmol) via syringe.
    
  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc, 3:1). The highly fluorescent UV-active starting material spot will convert to a higher

    
     product spot.
    
  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
    
Protocol B: Oxidation to 2-Sulfonylpyrimidine Warhead

Objective: Convert the thioether to 2-(methylsulfonyl)-4-(thiophen-2-yl)pyrimidine for covalent conjugation.

  • Preparation: Dissolve the purified 2-(methylthio)-4-(thiophen-2-yl)pyrimidine (1.0 eq, 3.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C.

  • Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.5 eq, 7.5 mmol) in small portions. Rationale: >2 equivalents are required to fully oxidize the sulfur past the sulfoxide intermediate to the sulfone.

  • Stirring: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Quench the unreacted mCPBA by adding 15 mL of saturated aqueous Sodium Thiosulfate (

    
    ) and stir vigorously for 15 minutes.
    
  • Workup: Add 15 mL of saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic layer, wash with brine, dry over 
    
    
    
    , and concentrate.

Workflow Step1 1. Dissolve 4-(thiophen-2-yl) pyrimidine-2-thiol in DMF Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Add Alkyl Halide (1.1 eq) Dropwise at 0 °C Step2->Step3 Step4 4. Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 5. Oxidation (mCPBA) to 2-Sulfonylpyrimidine Step4->Step5 Step6 6. Covalent Protein Conjugation (Cys-Arylation) Step5->Step6

End-to-end workflow from S-alkylation to sulfone generation and protein conjugation.

Data Presentation & Optimization

The choice of base and solvent is critical for maximizing the yield of the S-alkylated product while suppressing N-alkylation. Table 1 summarizes typical optimization parameters based on established pyrimidine-2-thiol chemistry[4].

Table 1: Solvent and Base Optimization for S-Alkylation

SolventBaseTemp (°C)Time (h)Major ProductYield (%)
Ethanol

Reflux4S-Alkyl65 - 75%
Acetonitrile

806S-Alkyl70 - 80%
DMF

RT 2 - 4 S-Alkyl 85 - 95%
Water

RT12Mixed (S/N)< 50%

Note: DMF/


 provides the optimal balance of solubility, thiolate nucleophilicity, and mild conditions, preventing degradation of the thiophene ring.

Table 2: Comparative Reactivity of C2-Functionalized Pyrimidines

C2-SubstituentStability in Aqueous Buffer (pH 7.4)Reactivity towards Cysteine (Protein Arylation)
-SH (Thiol) HighUnreactive (Acts as a nucleophile itself)
-SCH3 (Thioether) HighUnreactive (Poor leaving group)
-SO2CH3 (Sulfone) Moderate (Slow hydrolysis)Highly Reactive (Excellent leaving group for

)
[3]

References

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs National Center for Biotechnology Information (PMC)[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry (ACS Publications)[Link]

  • Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines Chemical Papers[Link]

  • 4-(2-Thienyl)pyrimidine-2-thiol (Compound Summary) PubChem (National Institutes of Health)[Link]

Sources

Catalytic Applications of Metal Complexes with 4-Thiophen-2-ylpyrimidine-2-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of N,S-Donor Ligands in Catalysis

In the landscape of modern catalysis, the design of ligands that can fine-tune the electronic and steric properties of a metal center is paramount. Among these, ligands featuring both nitrogen and sulfur donor atoms have garnered significant interest. The 4-thiophen-2-ylpyrimidine-2-thiol scaffold represents a compelling class of such ligands. The pyrimidine ring offers a nitrogen-based coordination site, while the exocyclic thiol group, existing in tautomeric equilibrium with its thione form, provides a soft sulfur donor. This N,S-bidentate chelation can stabilize a variety of transition metal ions in different oxidation states, creating complexes with unique reactivity. The thiophene moiety at the 4-position further modulates the electronic properties of the pyrimidine ring, influencing the overall catalytic performance.

This guide provides an in-depth exploration of the established and prospective catalytic applications of metal complexes derived from 4-thiophen-2-ylpyrimidine-2-thiol and its analogs. We will delve into detailed protocols for their synthesis and application in oxygen atom transfer reactions and photocatalytic transfer hydrogenation. Furthermore, we will present a forward-looking perspective on their potential utility in cross-coupling catalysis, a cornerstone of modern synthetic chemistry.

Part 1: Synthesis of the Ligand and its Metal Complexes

A fundamental prerequisite for exploring the catalytic applications of these complexes is a reliable synthetic route to both the ligand and its metallic derivatives.

Protocol 1: Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol

This protocol is adapted from the synthesis of structurally similar compounds, such as 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol[1]. The core of this synthesis is the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with thiourea.

Step 1: Synthesis of (E)-1-(thiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Thiophene Chalcone)

  • To a solution of 2-acetylthiophene (1 equivalent) and thiophene-2-carbaldehyde (1 equivalent) in ethanol, add a solution of sodium hydroxide (2 equivalents) in water dropwise at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure thiophene chalcone.

Step 2: Cyclization to 4-Thiophen-2-yl-6-(thiophen-2-yl)pyrimidine-2-thiol

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add the thiophene chalcone (1 equivalent) and thiourea (1.1 equivalents)[1].

  • Reflux the reaction mixture for 12-16 hours.

  • After cooling, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the pyrimidine-2-thiol.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

Protocol 2: General Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal complexes with the 4-thiophen-2-ylpyrimidine-2-thiol ligand (L). The specific metal salt and solvent system may need to be optimized.

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ligand (L) (typically 2 equivalents for a 1:2 metal-to-ligand ratio) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Add a base, such as triethylamine or sodium methoxide (2 equivalents), to the solution to deprotonate the thiol group, forming the thiolate in situ. Stir for 30 minutes.

  • In a separate Schlenk flask, dissolve the metal salt (e.g., MoO₂Cl₂, CuI, Pd(OAc)₂) (1 equivalent) in the same or a compatible anhydrous solvent.

  • Slowly add the metal salt solution to the ligand solution at room temperature with continuous stirring. A color change or precipitation may be observed.

  • Allow the reaction to stir for 4-24 hours at room temperature or with gentle heating to ensure complete complexation.

  • The resulting complex, if precipitated, can be isolated by filtration, washed with the solvent, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Part 2: Detailed Application Note: Oxygen Atom Transfer (OAT) Catalysis

Dioxidomolybdenum(VI) complexes are well-known to be effective catalysts for oxygen atom transfer (OAT) reactions, mimicking the activity of certain molybdoenzymes.[2][3][4][5][6][7] Complexes of the type [MoO₂(L)₂], where L is a pyrimidine-2-thiolate ligand, have shown significant catalytic activity.[2][3]

Scientific Rationale

The catalytic cycle of OAT with dioxidomolybdenum(VI) complexes generally involves the transfer of an oxo group from the molybdenum center to a substrate (e.g., a phosphine), resulting in the reduction of Mo(VI) to Mo(IV). The Mo(IV) species is then re-oxidized to Mo(VI) by an oxygen donor (e.g., a sulfoxide), regenerating the active catalyst. The electronic properties of the ligand play a crucial role; electron-deficient ligand systems can enhance the rate of OAT.[2][3]

Experimental Protocol: Catalytic Oxidation of Triphenylphosphine

This protocol is based on studies of dioxidomolybdenum(VI) complexes with pyrimidine-2-thiolate ligands.[2][3]

Materials:

  • [MoO₂(L)₂] complex (where L = 4-thiophen-2-ylpyrimidine-2-thiolate)

  • Triphenylphosphine (PPh₃)

  • Dimethyl sulfoxide (DMSO) as both the solvent and oxygen donor

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile) for kinetic studies

  • Internal standard (e.g., ferrocene) for NMR analysis

Procedure:

  • In a typical catalytic run, dissolve the [MoO₂(L)₂] catalyst (e.g., 1-5 mol%) in DMSO.

  • Add triphenylphosphine (1 equivalent) to the solution.

  • The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-70 °C) and monitored over time.

  • To follow the reaction progress, aliquots can be taken at regular intervals and analyzed by ³¹P NMR spectroscopy to observe the disappearance of the PPh₃ signal and the appearance of the triphenylphosphine oxide (OPPh₃) signal.

  • For kinetic analysis, the reaction can be performed in a solvent like acetonitrile with a specific concentration of DMSO as the oxygen donor, and the rate of product formation can be quantified against an internal standard.

Data Presentation
Catalyst Loading (mol%)SubstrateOxygen DonorTemperature (°C)Time (h)Conversion (%)
1PPh₃DMSO704>95
5PPh₃DMSO2512>90
1Methyl-p-tolylsulfideTBHP508Moderate

Note: The data in this table is representative and should be experimentally determined for the specific complex.

Catalytic Cycle Visualization

OAT_Cycle MoVI [MoVI O₂(L)₂] (Active Catalyst) MoIV [MoIVO(L)₂] MoVI->MoIV + PPh₃ - OPPh₃ MoIV->MoVI + DMSO - DMS

Caption: Catalytic cycle for the oxidation of PPh₃ by a dioxidomolybdenum(VI) complex.

Part 3: Detailed Application Note: Photocatalytic Transfer Hydrogenation

Copper(I) pyrimidine-2-thiolate clusters have emerged as promising bifunctional photocatalysts for the chemoselective reduction of α,β-unsaturated carbonyl compounds to the corresponding allylic alcohols.[8][9][10] These systems can act as both a photosensitizer and a catalyst for transfer hydrogenation.[8][9][10]

Scientific Rationale

The process utilizes visible light to excite the copper cluster, which then facilitates the transfer of hydrogen from a hydrogen donor (e.g., 2-propanol) to the carbonyl group of the substrate. The mechanism is believed to involve a cooperative metal hydride and ligand proton transfer, which accounts for the high chemoselectivity for the C=O bond over the C=C bond.[8][10]

Experimental Protocol: Photocatalytic Reduction of Cinnamaldehyde

This protocol is adapted from studies on copper(I) pyrimidine-2-thiolate cluster-based polymers.[8][10]

Materials:

  • Copper(I) complex of 4-thiophen-2-ylpyrimidine-2-thiol (as a pre-synthesized catalyst or formed in situ)

  • Cinnamaldehyde (substrate)

  • 2-Propanol (hydrogen donor and solvent)

  • Acetonitrile (co-solvent)

  • Base (e.g., NaOH)

  • Visible light source (e.g., blue LEDs)

  • Schlenk tube or other suitable photoreactor

Procedure:

  • In a Schlenk tube, suspend the copper catalyst (e.g., 1-2 mol%) in a mixture of acetonitrile and 2-propanol (e.g., 1:1 v/v).

  • Add the cinnamaldehyde (1 equivalent) and a base such as NaOH (e.g., 2 equivalents).

  • Seal the tube and irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The product, cinnamyl alcohol, can be purified by column chromatography.

Data Presentation
SubstrateCatalyst Loading (mol%)H-DonorLight SourceTime (h)Conversion (%)Selectivity (%)
Cinnamaldehyde22-PropanolBlue LED24>95>98 (to Cinnamyl alcohol)
Chalcone22-PropanolBlue LED36~90>95 (to allylic alcohol)

Note: The data in this table is representative and should be experimentally determined for the specific complex.

Workflow Visualization

Photocatalysis_Workflow cluster_setup Reaction Setup Catalyst Cu(I) Complex Irradiation Visible Light Irradiation (e.g., Blue LEDs) Catalyst->Irradiation Substrate α,β-Unsaturated Carbonyl Substrate->Irradiation Solvent 2-Propanol/MeCN Solvent->Irradiation Base Base (e.g., NaOH) Base->Irradiation Analysis Reaction Monitoring (TLC, GC) Irradiation->Analysis Workup Aqueous Workup & Extraction Analysis->Workup Purification Column Chromatography Workup->Purification Product Allylic Alcohol Purification->Product

Caption: Experimental workflow for photocatalytic transfer hydrogenation.

Part 4: Prospective Application: Cross-Coupling Catalysis

While specific examples of 4-thiophen-2-ylpyrimidine-2-thiol metal complexes in cross-coupling are not yet widely reported, the structural motifs of this ligand suggest significant potential in this area, particularly for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[11][12][13][14][15]

Scientific Rationale and Field-Proven Insights

The pyrimidine core is a common feature in many biologically active molecules, and cross-coupling reactions are a primary method for its functionalization.[12][16] Palladium complexes are the workhorses of cross-coupling catalysis. The N,S-ligation from 4-thiophen-2-ylpyrimidine-2-thiol could provide a unique electronic environment at the palladium center, potentially influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

However, a significant challenge in using sulfur-containing ligands or substrates in palladium catalysis is the potential for catalyst poisoning, where the sulfur atom strongly coordinates to the palladium center and deactivates it.[12] Therefore, the design of the catalytic system, including the choice of palladium precursor, ancillary ligands (if any), base, and solvent, will be critical to achieving successful catalysis.

Protocol for Catalyst Screening in a Suzuki-Miyaura Coupling

This protocol provides a starting point for evaluating the catalytic activity of a palladium complex of 4-thiophen-2-ylpyrimidine-2-thiol in a model Suzuki-Miyaura reaction.

Materials:

  • Palladium(II) complex of 4-thiophen-2-ylpyrimidine-2-thiol, [Pd(L)₂]

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert atmosphere glovebox or Schlenk line technique

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1 equivalent), arylboronic acid (1.5 equivalents), and base (2-3 equivalents) to a Schlenk tube.

  • Add the palladium catalyst (e.g., 0.5-2 mol%).

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine the conversion to the biaryl product.

  • If successful, the reaction can be optimized by screening different bases, solvents, temperatures, and catalyst loadings.

Logical Relationship Diagram

Cross_Coupling_Logic Catalyst [Pd(L)₂] L = 4-thiophen-2-ylpyrimidine-2-thiolate Challenge Potential Catalyst Poisoning by Sulfur Catalyst->Challenge Consideration Goal C-C or C-N Bond Formation Catalyst->Goal Potential Application Challenge->Goal Mitigation Required

Caption: Logical considerations for using the Pd complex in cross-coupling.

References

  • NEW APPLICATIONS OF MOLYBDENUM (VI) CATALYZED OXYGEN ATOM TRANSFER REACTIONS - ShareOK. Available at: [Link]

  • TiO2 Photocatalysis for Transfer Hydrogenation - MDPI. Available at: [Link]

  • Copper-Mediated Hydrogen Atom Transfer Enabling General Catalytic Hydrofunctionalization of Olefins - ResearchGate. Available at: [Link]

  • Oxygen Atom Transfer Reactivity of Molybdenum(VI) Complexes Employing Pyrimidine- and Pyridine-2-thiolate Ligands | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Photocatalytic Transfer Hydrogenation Reactions Using Water as the Proton Source | ACS Catalysis - ACS Publications. Available at: [Link]

  • Copper(i) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light-photocatalysts for chemoselective transfer hydrogenation of α,β-unsaturated carbonyls - RSC Publishing. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]

  • Copper(i) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light-photocatalysts for chemoselective transfer hydrogenation of α,β-unsaturated carbonyls - RSC Publishing. Available at: [Link]

  • Oxygen Atom Transfer Reactivity of Molybdenum(VI) Complexes Employing Pyrimidine- and Pyridine-2-thiolate Ligands - PubMed. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

  • Oxygen Atom Transfer Reactions Catalyzed by Molybdenum and Tungsten Oxo Transferase Mimics - University of Illinois Chicago - Figshare. Available at: [Link]

  • Copper(i) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light-photocatalysts for chemoselective transfer hydrogenation of α,β-unsaturated carbonyls - PMC. Available at: [Link]

  • Oxygen atom transfer catalysis by dioxidomolybdenum(VI) complexes of pyridyl aminophenolate ligands - UTUPub. Available at: [Link]

  • Mechanistic Studies of Oxygen-Atom Transfer (OAT) in the Homogeneous Conversion of N 2 O by Ru Pincer Complexes - MDPI. Available at: [Link]

  • Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Mechanistic investigation of the oxygen-atom-transfer reactivity of dioxo-molybdenum(VI) complexes - PubMed. Available at: [Link]

  • Triplet Energy Transfer Mechanism in Copper Photocatalytic N– and O–Methylation - ChemRxiv. Available at: [Link]

  • Oxygen Atom Transfer Catalysis by Dioxidomolybdenum(VI) Complexes of Pyridyl Aminophenolate Ligands - JYX. Available at: [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review - MDPI. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide - MDPI. Available at: [Link]

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Photo-induced Oxygen Atom Transfer with molybdenum and tungsten dioxo complexes. Available at: [Link]

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Synthesis of Fused Pyrimidine Derivatives from 4-Thiophen-2-ylpyrimidine-2-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of medicinally significant fused pyrimidine derivatives, utilizing 4-thiophen-2-ylpyrimidine-2-thiol as a key starting material. Fused pyrimidines are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1] This document outlines the multi-step synthesis, beginning with the preparation of the pyrimidine-2-thiol precursor via a Claisen-Schmidt condensation followed by cyclization with thiourea. Subsequently, detailed procedures for the construction of prominent fused heterocyclic systems, including thiazolo[3,2-a]pyrimidines and[2][3][4]triazolo[1,5-a]pyrimidines, are presented. The causality behind experimental choices, reaction mechanisms, and robust analytical characterization methodologies are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fused Pyrimidines

Fused heterocyclic systems incorporating the pyrimidine nucleus are of paramount interest to the drug development community. These scaffolds are isosteric to purines, allowing them to interact with a wide range of biological targets. Consequently, derivatives of thiazolopyrimidine, triazolopyrimidine, and other related fused systems have demonstrated potent activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6]

The strategic use of 4-thiophen-2-ylpyrimidine-2-thiol as a building block offers a reliable and versatile entry point into this chemical space. The thiophene moiety is a prevalent feature in many bioactive molecules, while the pyrimidine-2-thiol functionality provides multiple reactive sites for annulation reactions, enabling the synthesis of a diverse library of fused derivatives.[2][7]

Synthesis of the Starting Material: 4-Thiophen-2-ylpyrimidine-2-thiol (3)

The synthesis of the title precursor is a well-established two-step process commencing with a base-catalyzed aldol condensation to form a chalcone, followed by a cyclocondensation reaction.

Step 1: Synthesis of (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (2)

The initial step is the Claisen-Schmidt condensation of 2-acetylthiophene (1) with benzaldehyde. This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone.[1][8] The use of a strong base, such as potassium hydroxide, deprotonates the α-carbon of the ketone, generating an enolate which then attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated system.

Step 2: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol (3)

The thiophene-bearing chalcone (2) is then subjected to a cyclocondensation reaction with thiourea in the presence of a base.[7][9] This reaction proceeds via a Michael addition of thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to furnish the desired pyrimidine-2-thiol.[7][10][11]

Synthesis_of_Starting_Material Figure 1: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation 2-Acetylthiophene 2-Acetylthiophene (1) Chalcone (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (2) 2-Acetylthiophene->Chalcone KOH, EtOH Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Chalcone_ref (2) Thiourea Thiourea PyrimidineThiol 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol (3) Thiourea->PyrimidineThiol Chalcone_ref->PyrimidineThiol KOH, EtOH, Reflux

Caption: Figure 1: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol.

Synthesis of Fused Pyrimidine Derivatives

The 2-thiol group and the adjacent ring nitrogen of compound 3 are ideal functionalities for constructing fused five- and six-membered rings.

Synthesis of Thiazolo[3,2-a]pyrimidines

The Hantzsch thiazole synthesis is a classical and highly effective method for constructing a thiazole ring.[12][13] In this context, the pyrimidine-2-thiol acts as the thioamide equivalent. The reaction proceeds via an initial S-alkylation of the thiol with an α-haloketone, such as 2-chloro-1-phenylethan-1-one (phenacyl chloride), to form a key intermediate 4 .[14] This is followed by an acid-catalyzed intramolecular cyclization, where the N1 of the pyrimidine ring attacks the ketone carbonyl, and subsequent dehydration yields the aromatic thiazolo[3,2-a]pyrimidine system 5 .[15]

Thiazolopyrimidine_Synthesis Figure 2: Synthesis of Thiazolo[3,2-a]pyrimidines PyrimidineThiol 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol (3) Intermediate S-Alkylated Intermediate (4) PyrimidineThiol->Intermediate Base (e.g., NaOEt) AlphaHaloKetone α-Haloketone (e.g., Phenacyl Chloride) AlphaHaloKetone->Intermediate ThiazoloPyrimidine 5,7-Diphenyl-3-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine (5) Intermediate->ThiazoloPyrimidine Acid, Heat (Dehydration)

Caption: Figure 2: Synthesis of Thiazolo[3,2-a]pyrimidines.

Synthesis of[2][3][4]Triazolo[1,5-a]pyrimidines

The synthesis of the triazolopyrimidine core can be achieved through a multi-step sequence starting from the pyrimidine-2-thiol 3 .[16]

  • S-Methylation: The thiol is first converted to a more versatile 2-(methylthio)pyrimidine derivative 6 by reaction with methyl iodide in the presence of a base like potassium carbonate. The methylthio group is an excellent leaving group for subsequent nucleophilic substitution.[11]

  • Hydrazine Displacement: The 2-(methylthio) group is then displaced by reacting 6 with hydrazine hydrate. Hydrazine is a potent nucleophile that readily attacks the C2 position, leading to the formation of the 2-hydrazinylpyrimidine intermediate 7 .[17][18]

  • Cyclization: The final annulation is achieved by reacting the hydrazinyl intermediate 7 with a suitable one-carbon electrophile. For example, refluxing with formic acid or triethyl orthoformate will lead to the formation of the fused triazole ring, yielding the[2][3][4]triazolo[1,5-a]pyrimidine derivative 8 .[16][19]

Triazolopyrimidine_Synthesis Figure 3: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines PyrimidineThiol Pyrimidine-2-thiol (3) MethylThio 2-(Methylthio)pyrimidine (6) PyrimidineThiol->MethylThio 1. CH₃I, K₂CO₃ Hydrazinyl 2-Hydrazinylpyrimidine (7) MethylThio->Hydrazinyl 2. Hydrazine Hydrate TriazoloPyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine (8) Hydrazinyl->TriazoloPyrimidine 3. HCOOH or HC(OEt)₃, Reflux

Caption: Figure 3: Synthesis of[2][3][4]Triazolo[1,5-a]pyrimidines.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are hazardous and should be handled with care.

Protocol 1: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol (3)

Materials and Reagents:

  • (E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone, 10 mmol)

  • Thiourea (12 mmol)

  • Potassium Hydroxide (KOH) (20 mmol)

  • Ethanol (100 mL)

  • Glacial Acetic Acid

  • Distilled Water

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

Procedure:

  • To the 250 mL round-bottom flask, add the chalcone (10 mmol), thiourea (12 mmol), and ethanol (100 mL).

  • Add potassium hydroxide (20 mmol) to the mixture and attach the reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of crushed ice with stirring.

  • Acidify the solution to pH ~6 by dropwise addition of glacial acetic acid. A yellow precipitate will form.

  • Collect the solid precipitate by vacuum filtration using the Büchner funnel, wash thoroughly with cold distilled water, and dry in a vacuum oven.

  • Recrystallize the crude product from ethanol to yield pure compound 3 .

Protocol 2: Synthesis of 5,7-Diphenyl-3-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidine (5)

Materials and Reagents:

  • 4-Phenyl-6-(thiophen-2-yl)pyrimidine-2-thiol (3) (5 mmol)

  • 2-Chloro-1-phenylethan-1-one (Phenacyl chloride) (5.5 mmol)

  • Anhydrous Ethanol (75 mL)

  • Concentrated Sulfuric Acid (catalytic amount)

Equipment:

  • 150 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel

Procedure:

  • Dissolve compound 3 (5 mmol) in anhydrous ethanol (75 mL) in the round-bottom flask.

  • Add phenacyl chloride (5.5 mmol) to the solution.

  • Heat the mixture to reflux for 4-6 hours (monitor by TLC). This completes the initial S-alkylation.

  • Cool the mixture slightly and carefully add a few drops of concentrated sulfuric acid.

  • Resume refluxing for an additional 6-8 hours to facilitate cyclization and dehydration.

  • Cool the reaction to room temperature. A solid product should precipitate.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization of Synthesized Compounds

Structural elucidation of all synthesized compounds is critical and should be performed using a combination of spectroscopic methods.[2][20][21]

TechniqueExpected Observations for Fused Pyrimidines
¹H NMR Signals corresponding to aromatic protons of the thiophene, phenyl, and newly formed fused rings. The characteristic singlet for the pyrimidine C5-H will be present in the starting material but may shift upon fusion.[1][22]
¹³C NMR Resonances for all unique carbon atoms. The C=S carbon in the starting thiol (around 180-185 ppm) will disappear, and new signals for the fused ring carbons will appear.[21][22]
Mass Spec (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound, confirming its formation.[22]
IR Spectroscopy Disappearance of the S-H stretch (around 2550-2650 cm⁻¹) from the starting thiol. Appearance of characteristic C=N and C=C stretching frequencies for the aromatic heterocyclic system.[1][22]

Table 1: Key Analytical Techniques for Characterization.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis of thiazolo[3,2-a]pyrimidines and[2][3][4]triazolo[1,5-a]pyrimidines starting from the versatile 4-thiophen-2-ylpyrimidine-2-thiol intermediate. The protocols have been designed to be clear and reproducible for researchers in organic synthesis and drug discovery. The synthetic strategies detailed herein are modular and can be adapted by varying the chalcone precursors, α-haloketones, and cyclizing agents to generate a broad and diverse library of novel fused pyrimidine derivatives for biological screening and lead optimization.

References

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Gondkar, A. S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerPlus. [Link]

  • van der Plas, H. C., & Jongejan, H. (1968). Ring transformations in reactions of heterocyclic compounds with nucleophiles (III): Conversion of pyrimidine and some of its methyl derivatives by hydrazine and by methylhydrazine sulfate into pyrazoles and methylpyrazoles. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. [Link]

  • Siddesh, M. B., et al. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. [Link]

  • Boyer, C., et al. (2010). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. Journal of the American Chemical Society. [Link]

  • PubMed. (2019). Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities. [Link]

  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. Chemistry Central Journal. [Link]

  • RSC Publishing. (n.d.). Regioselective convergent synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines as potential anti-chikungunya agents. [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • Bartholomew, B., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]

  • Growing Science. (2025). Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. [Link]

  • TSI Journals. (2014). The chemistry of pyrazolopyrimidines and their applications. [Link]

  • RSC Publishing. (n.d.). The preparation of[2][3][4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. [Link]

  • National Center for Biotechnology Information. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. [Link]

  • Australian Journal of Chemistry. (1988). The Chemistry of Pyrimidinethiols. II. The Preparation and Reactions of Some 2-Arenecarbonylmethylthiopyrimidines. [Link]

  • ResearchGate. (2011). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]

  • MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of[2][3][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]

  • RSC Publishing. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • Springer. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. [Link]

  • MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Thiophen-2-ylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-thiophen-2-ylpyrimidine-2-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-thiophen-2-ylpyrimidine-2-thiol.

Q1: What is the most prevalent and reliable method for synthesizing 4-thiophen-2-ylpyrimidine-2-thiol?

A1: The most widely adopted method is a two-step process. It begins with a Claisen-Schmidt condensation between 2-acetylthiophene and a suitable aromatic aldehyde to form a thiophene-based chalcone (an α,β-unsaturated ketone).[1][2] This intermediate is then cyclized with thiourea in a basic medium, typically ethanolic potassium hydroxide (KOH), followed by acidification to yield the target pyrimidine-2-thiol.[3][4] This reaction is a variant of the well-established Biginelli reaction.[5][6]

Q2: My reaction yield is consistently below expectations. What are the primary factors I should investigate?

A2: Persistently low yields can often be traced back to a few critical areas:

  • Purity of the Chalcone Intermediate: The cyclization step is highly dependent on the quality of the chalcone. Impurities from the initial Claisen-Schmidt condensation can inhibit the reaction.

  • Reaction Stoichiometry: Incorrect molar ratios of the chalcone, thiourea, and base can lead to incomplete conversion or the formation of side products.

  • Reaction Conditions: Suboptimal temperature (reflux is typical), insufficient reaction time, or inadequate basic catalysis can significantly reduce yield.[2]

  • Workup Procedure: Improper acidification during the workup can result in the loss of product, as the pyrimidine-2-thiol salt may remain dissolved in the aqueous phase.

Q3: I'm observing significant impurities in my crude product. What are these likely to be?

A3: Common impurities include unreacted chalcone, which is the most frequent contaminant. You may also see byproducts from the self-condensation of the chalcone or degradation products of thiourea, especially if the reaction is overheated or run for an excessively long time. Thiols are also susceptible to oxidation, which can lead to the formation of disulfide impurities, particularly during workup and purification if exposed to air for prolonged periods.[7]

Q4: What is the most effective method for purifying the final 4-thiophen-2-ylpyrimidine-2-thiol product?

A4: Recrystallization from an appropriate solvent, such as ethanol or methanol, is the most common and effective purification technique for this class of compounds.[2][4] This method efficiently removes unreacted starting materials and most polar impurities. For particularly challenging separations, column chromatography on silica gel can be employed, though care should be taken as prolonged contact with silica gel can sometimes lead to product degradation.

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Yield of Pyrimidine-2-thiol
Potential CauseScientific ExplanationSuggested Solution & Protocol
A. Incomplete Chalcone Formation or Impure Intermediate The Claisen-Schmidt condensation is an equilibrium-driven reaction. Insufficient base, incorrect temperature, or contaminants in the starting materials (2-acetylthiophene and aldehyde) can shift the equilibrium away from the desired chalcone product. The purity of the chalcone is paramount for the subsequent cyclization.[1]1. Verify Starting Material Purity: Use freshly distilled aldehydes and pure 2-acetylthiophene. 2. Optimize Condensation: Ensure a sufficient amount of base (e.g., 10-20% NaOH or KOH in ethanol) is used.[1][2] Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are consumed. 3. Purify the Chalcone: Before proceeding, recrystallize the crude chalcone from ethanol to remove impurities. A pure, crystalline chalcone intermediate significantly improves the yield of the final step.
B. Suboptimal Cyclization Conditions The cyclocondensation of the chalcone with thiourea requires specific conditions to proceed efficiently. The reaction is base-catalyzed, and the deprotonation of thiourea is a key step. The reaction rate is also highly dependent on temperature, with reflux conditions typically required to overcome the activation energy barrier.[2][3]1. Base and Solvent: Use a solution of potassium hydroxide in ethanol. A typical ratio is 0.01 mol of chalcone and 0.01 mol of thiourea in 25 mL of ethanolic KOH.[2] 2. Temperature: Maintain the reaction at a steady reflux. Use a reflux condenser and ensure consistent heating. 3. Reaction Time: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate). Reaction times can vary significantly, from a few hours to over 20 hours.[2][3] Do not terminate the reaction prematurely.
C. Inefficient Product Isolation The product exists in a thiol-thione tautomeric equilibrium and forms a salt (thiolate) under the basic reaction conditions.[8] This salt is soluble in the reaction mixture. The product will only precipitate upon neutralization with an acid. Incomplete acidification will lead to product loss in the filtrate.1. Controlled Acidification: After cooling the reaction mixture, pour it into crushed ice and carefully acidify with a dilute acid like acetic acid or HCl until the solution is neutral or slightly acidic (pH 6-7).[2] 2. Ensure Complete Precipitation: Stir the acidified mixture in an ice bath for 30-60 minutes to maximize precipitation before filtering. 3. Wash the Product: Wash the filtered solid with cold water to remove any inorganic salts.
Problem 2: Product Purity Issues After Isolation
Potential CauseScientific ExplanationSuggested Solution & Protocol
A. Contamination with Unreacted Chalcone If the chalcone is not fully consumed, it will precipitate along with the product during workup. This is often due to an insufficient amount of thiourea or a reaction time that is too short.1. Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of thiourea to drive the reaction to completion. 2. Increase Reaction Time: Continue refluxing until TLC analysis shows the complete disappearance of the chalcone spot. 3. Purification: Recrystallize the crude product from ethanol. The chalcone and the pyrimidine-2-thiol typically have different solubility profiles, allowing for effective separation.[4]
B. Formation of Oxidized Disulfide Byproducts Thiols (-SH) are susceptible to aerobic oxidation, which couples two molecules to form a disulfide (S-S) linkage. This is more likely to occur during workup and purification when the product is exposed to air in solution.[7]1. Minimize Air Exposure: During workup and solvent evaporation, try to minimize the product's exposure to air. Using a rotary evaporator is generally fine, but avoid leaving solutions open to the atmosphere for extended periods. 2. Inert Atmosphere: For highly sensitive substrates, consider performing the workup and filtration steps under an inert atmosphere of nitrogen or argon, although this is not typically necessary for this specific synthesis.

Optimized Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate

(Example: (2E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one)

  • In a flask, dissolve 2-acetylthiophene (0.01 mol) and benzaldehyde (0.01 mol) in 20-40 mL of ethanol.[1][2]

  • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (15 mL of a 10-20% w/v solution) with continuous stirring.[2]

  • Allow the reaction to stir at room temperature for 6-8 hours, or until TLC indicates the consumption of the starting materials.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • A solid precipitate (the chalcone) will form. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and dry it.

  • Recrystallize the crude chalcone from hot ethanol to obtain a pure crystalline solid.

Protocol 2: Synthesis of 4-(Thiophen-2-yl)-6-phenylpyrimidine-2-thiol
  • In a round-bottom flask equipped with a reflux condenser, combine the purified chalcone (0.01 mol) and thiourea (0.01 mol).[2][9]

  • Add 25 mL of an ethanolic potassium hydroxide solution (prepared by dissolving ~0.6 g of KOH in 25 mL of ethanol).

  • Heat the mixture to reflux and maintain it for the duration determined by TLC monitoring (typically 8-22 hours).[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Acidify the mixture with glacial acetic acid or dilute HCl until a precipitate forms and the solution is neutral.[2]

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the crude product from hot ethanol to yield the purified 4-(thiophen-2-yl)-6-phenylpyrimidine-2-thiol.

Visualized Workflows and Logic

General Synthesis Workflow

cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis A 2-Acetylthiophene + Aromatic Aldehyde B Claisen-Schmidt Condensation (EtOH, KOH) A->B C Crude Chalcone B->C D Recrystallization (Ethanol) C->D E Pure Chalcone Intermediate D->E G Cyclocondensation (Ethanolic KOH, Reflux) E->G F Thiourea H Crude Product in Solution G->H I Acidification & Precipitation H->I J Crude Pyrimidine-2-thiol I->J K Recrystallization (Ethanol) J->K L Purified Final Product K->L

Caption: Overall workflow for the two-step synthesis of 4-thiophen-2-ylpyrimidine-2-thiol.

Troubleshooting Logic Tree

Start Experiment Result: Low Yield or Impure Product LowYield Is the yield low? Start->LowYield ImpureProduct Is the product impure? Start->ImpureProduct CheckChalcone Verify Chalcone Purity (NMR, MP). Is it pure? LowYield->CheckChalcone Yes LowYield->ImpureProduct No RepurifyChalcone Action: Repurify Chalcone via Recrystallization. CheckChalcone->RepurifyChalcone No CheckConditions Check Cyclization Conditions (Base, Temp, Time). Are they optimal? CheckChalcone->CheckConditions Yes G G RepurifyChalcone->G Retry Synthesis OptimizeConditions Action: Optimize Conditions. Increase reflux time, check base. CheckConditions->OptimizeConditions No CheckWorkup Review Workup. Was acidification complete? CheckConditions->CheckWorkup Yes OptimizeConditions->G Retry Synthesis ImproveWorkup Action: Ensure complete acidification to pH 6-7. CheckWorkup->ImproveWorkup No Success1 Yield Improved CheckWorkup->Success1 Yes K K ImproveWorkup->K Re-isolate Product IdentifyImpurity Identify Impurity via NMR. Is it unreacted chalcone? ImpureProduct->IdentifyImpurity Yes AdjustStoichiometry Action: Use excess thiourea (1.1 eq) and increase reaction time. IdentifyImpurity->AdjustStoichiometry Yes Recrystallize Action: Perform careful recrystallization. IdentifyImpurity->Recrystallize No/Other AdjustStoichiometry->G Retry Synthesis Success2 Purity Improved Recrystallize->Success2

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 59. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-100. [Link]

  • Thirunarayanan, G., & G., V. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 1961-1968. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, M. A. (2009). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. JOURNAL OF ADVANCES IN CHEMISTRY, 5(2), 669-677. [Link]

  • Kachroo, M., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(2), 352-359. [Link]

  • Siddesh, M. B., et al. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 125(4), 819-827. [Link]

  • Fandakli, S., Kahriman, N., & Yücel, T. B. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones. Turkish Journal of Chemistry, 42(1), 192-210. [Link]

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S611-S617. [Link]

  • Wikipedia. (2023). Biginelli reaction. [Link]

  • Reddit. (2023). Issues during thiol synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). 2-Acetylthiophene | Thiourea | Piperazine | Pyrimidine | Antibacterial | Antifungal. [Link]

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Technical Support Center: Preventing Disulfide Formation in 4-thiophen-2-ylpyrimidine-2-thiol Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-thiophen-2-ylpyrimidine-2-thiol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its primary degradation pathway: oxidative disulfide bond formation. Understanding and controlling the stability of this thiol-containing heterocyclic compound is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving reliable results in drug discovery and development pipelines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers working with 4-thiophen-2-ylpyrimidine-2-thiol.

Q1: I've noticed my solid, powdered 4-thiophen-2-ylpyrimidine-2-thiol has changed color and seems less soluble. What is happening?

This is a classic sign of oxidative degradation. The thiol group (-SH) on your molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process converts two molecules of the thiol into a single, larger disulfide-bridged dimer. This new molecule has different physical properties, including potentially altered color and reduced solubility in solvents where the monomer was previously soluble.

Q2: What is the primary chemical reaction causing this degradation during storage?

The degradation is an oxidative coupling reaction. Two molecules of 4-thiophen-2-ylpyrimidine-2-thiol react with an oxidizing agent, most commonly atmospheric oxygen, to form a disulfide bond (S-S).[2][3] This reaction involves the loss of a hydrogen atom from each of the two thiol groups. The process can be accelerated by factors such as exposure to light, elevated temperatures, the presence of trace metal ions, and alkaline pH conditions in solution.[4][5]

Q3: What are the absolute best-practice conditions for the long-term storage of solid 4-thiophen-2-ylpyrimidine-2-thiol?

To ensure maximum stability for the solid compound, you must rigorously control its environment. The ideal conditions are:

  • Temperature: Store at -20°C or, for very long-term storage, at -80°C.[6][7]

  • Atmosphere: The single most critical factor is to store it under a dry, inert atmosphere such as argon or nitrogen.[4][8][9] This directly removes the oxygen required for disulfide formation.

  • Container: Use a tightly sealed amber glass vial to protect from light and moisture ingress.[4]

  • Handling: All aliquoting and handling should be performed inside a glovebox or using Schlenk line techniques to prevent exposure to air and humidity.[10][11]

Q4: I need to make a stock solution. How does pH affect the stability of 4-thiophen-2-ylpyrimidine-2-thiol in solution?

pH is a critical determinant of stability in solution. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). At neutral or alkaline pH, the equilibrium shifts towards the thiolate form.[12] This thiolate anion is significantly more nucleophilic and far more susceptible to oxidation than the protonated thiol.[12][13] Therefore, the rate of disulfide formation increases dramatically as the pH rises.[5][13] For maximum stability in solution, you should use a deoxygenated, slightly acidic buffer, ideally in the pH range of 4.0-6.0.[12][14]

Q5: How can I analytically confirm that disulfide dimer has formed in my sample?

The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16] You will observe a new peak in your chromatogram, and the mass spectrum for this peak will correspond to the mass of the disulfide dimer. The expected mass of the dimer is calculated as (2 × M) - 2, where M is the molecular weight of the monomer (194.3 g/mol ). Other techniques like reductive electrophoresis can also be used, where the dimer would show a different migration pattern after being cleaved back to the monomer by a reducing agent.[16]

Section 2: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific problems related to compound instability.

Issue 1: Rapid Degradation or Discoloration of the Solid Compound
  • Symptoms:

    • The typically off-white or light yellow solid appears discolored, clumpy, or has a changed texture.

    • Poor or inconsistent results in assays.

    • Incomplete dissolution in previously suitable solvents.

  • Root Cause Analysis: This is almost always due to a breach in the storage protocol, leading to exposure to atmospheric oxygen and/or moisture. Even brief or repeated exposures during weighing can initiate the oxidative process.

  • Solutions & Corrective Actions:

    • Implement a Strict Inert Atmosphere Protocol: All handling of the solid compound must be performed in a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[4][11] If a glovebox is unavailable, use Schlenk line techniques with repeated vacuum/backfill cycles to ensure the container is inert before storage.[10]

    • Aliquot the Material: Upon receiving a new bottle, aliquot it into smaller, single-use vials under inert conditions. This prevents the primary stock from being repeatedly exposed to potential contaminants each time a sample is needed.

    • Verify Storage Temperature: Ensure the freezer is maintaining the correct temperature (-20°C or below).[6]

    • Use Appropriate Containers: Always use amber glass vials with tightly sealing, high-quality caps (e.g., with a PTFE liner) to prevent light exposure and slow gas/moisture exchange.[4]

Issue 2: Disulfide Formation Detected in Prepared Solutions
  • Symptoms:

    • LC-MS analysis shows a peak corresponding to the disulfide dimer mass.

    • A gradual loss of potency or activity in biological assays over a short period (hours to days).

    • Visible precipitate forming in a solution that was initially clear.

  • Root Cause Analysis: The solvent and buffer system is introducing the reactants for oxidation. The primary culprits are dissolved oxygen in the solvent, a pH that is too high (neutral or alkaline), and the presence of trace metal ions that catalyze the reaction.[5][12]

  • Solutions & Corrective Actions:

    • Deoxygenate Solvents: Before dissolving the compound, thoroughly degas all solvents and buffers. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or using several "freeze-pump-thaw" cycles.[10]

    • Control the pH: Prepare solutions using a slightly acidic buffer (e.g., acetate or phosphate buffer at pH 4.0-6.0).[12] This keeps the thiol group in its more stable, protonated form. Avoid basic conditions at all costs.

    • Chelate Metal Ions: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your buffer.[8] This will sequester trace metal ions that can act as powerful catalysts for thiol oxidation.

    • Prepare Freshly: For the most sensitive applications, prepare the solution immediately before use from a solid that has been properly stored. Do not store stock solutions for extended periods unless their stability under those specific conditions has been validated.

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step framework for handling and storing 4-thiophen-2-ylpyrimidine-2-thiol.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Environment: Perform all steps inside a nitrogen or argon-filled glovebox.

  • Aliquoting: Obtain a new, sealed bottle of 4-thiophen-2-ylpyrimidine-2-thiol. Carefully weigh out the desired amounts for single-use experiments into pre-dried, tared, amber glass vials.

  • Sealing: Tightly cap each vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date.

  • Secondary Containment: Place the labeled vials inside a larger, sealed container that also contains a desiccant.

  • Storage: Place the secondary container in a freezer at -20°C or -80°C.

Protocol 2: Preparation of a Stabilized Stock Solution
  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM sodium acetate) and adjust the pH to 5.0. Add EDTA to a final concentration of 0.5 mM.

  • Deoxygenation: Place the buffer in a Schlenk flask and sparge with argon gas for 20 minutes while stirring to remove dissolved oxygen.

  • Compound Equilibration: Remove one pre-weighed, single-use vial of 4-thiophen-2-ylpyrimidine-2-thiol from the freezer. Allow it to warm to room temperature in a desiccator before opening to prevent moisture condensation.[7][8]

  • Dissolution: Transfer the vial into a glovebox or use an inert gas stream over the vial opening. Using a gas-tight syringe, transfer the required volume of deoxygenated buffer into the vial to dissolve the solid to the desired concentration.

  • Storage: Store the resulting stock solution in a tightly sealed vial with minimal headspace. For best results, use immediately. If short-term storage is required, flush the headspace with argon and store at 2-8°C, protected from light.

Section 4: The Science Behind Thiol Oxidation

A deeper understanding of the chemical mechanism underscores the importance of the protocols described above.

The core of the issue is the thiol-thiolate equilibrium. The thiol group (-SH) is a weak acid and can lose its proton to form a thiolate anion (-S⁻). The propensity for this to happen is described by the pKa of the thiol group.

R-SH (Thiol) ⇌ R-S⁻ (Thiolate) + H⁺

The thiolate anion is a much stronger nucleophile and is readily oxidized. The overall oxidation to a disulfide can be summarized as:

2 R-SH + [O] → R-S-S-R + H₂O

Where [O] represents an oxidizing agent, typically molecular oxygen (O₂). This reaction proceeds much faster when the thiol is in its thiolate form, which is why alkaline conditions that favor the thiolate are so detrimental to the compound's stability.[12][13]

Visualization of the Degradation Pathway

G cluster_Monomer Monomer State cluster_Reactants External Factors cluster_Dimer Degradation Product Thiol 2x Thiol (R-SH) (More Stable) Thiolate 2x Thiolate (R-S⁻) (Highly Reactive) Thiol->Thiolate High pH (Deprotonation) Thiolate->Thiol Low pH (Protonation) Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation Oxygen Oxygen (O₂) Metal Ions Light Oxygen->Disulfide

Caption: Oxidative pathway of thiol to disulfide dimer.

Troubleshooting Workflow Diagram

G cluster_solid Solid Compound Troubleshooting cluster_solution Solution Troubleshooting start Problem: Disulfide Detected q1 Is the problem with the solid or solution? start->q1 q2 Stored under Inert Gas? q1->q2 Solid q4 Solvent Deoxygenated? q1->q4 Solution q3 Stored at ≤ -20°C? q2->q3 Yes sol1 Solution: Use Glovebox/Schlenk Line and Aliquot Material q2->sol1 No q3->sol1 No end_node Problem Resolved sol1->end_node q5 Solution pH Acidic (4-6)? q4->q5 Yes sol2 Solution: Degas Solvents, Use Acidic Buffer, Add Chelator q4->sol2 No q6 EDTA Added? q5->q6 Yes q5->sol2 No q6->sol2 No q6->end_node Yes sol2->end_node

Caption: Logical workflow for troubleshooting disulfide formation.

Section 5: Summary of Recommended Storage Conditions

ParameterSolid Storage RecommendationSolution Storage Recommendation
Temperature -20°C (long-term) or -80°C (archival)[6]Prepare fresh. If necessary, 2-8°C for short-term (<24h).
Atmosphere Mandatory: Dry Argon or Nitrogen[4][9]Use deoxygenated solvents; flush headspace with Argon/Nitrogen.
Light Protect from light (use amber vials)[4][8]Protect from light (use amber vials or wrap in foil).
Container Tightly sealed glass vial with PTFE-lined cap.Tightly sealed glass vial with minimal headspace.
pH N/ACritical: Acidic pH (4.0 - 6.0) to stabilize the thiol form.[12][14]
Additives N/AUse of a chelating agent (e.g., 0.1-1 mM EDTA) is advised.[8]

References

  • 4-(2-Thienyl)pyrimidine-2-thiol. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • OChemSimplified. (2019, July 12). 03.03 Oxidation Reactions of Thiols [Video]. YouTube. [Link]

  • Balık, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450. [Link]

  • Roy, A., et al. (2014). Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. PubMed, 9(2), e88021. [Link]

  • Lushchak, V. I. (2014). The role of thiols in antioxidant systems. PMC, 4(1), 1. [Link]

  • Zhang, C., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(12), 1518-1528. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts. [Link]

  • Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Aflak, E., et al. (2020). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. International Journal of Molecular Sciences, 21(8), 2695. [Link]

  • An, Y., et al. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC, 12(1), 1-20. [Link]

  • Tanrikulu, I. C. (2016, May 2). How to prevent disulfide bond scrambling? ResearchGate. [Link]

  • Methods for Detecting Protein Disulfide Bonds. (n.d.). Mtoz Biolabs. Retrieved March 10, 2026, from [Link]

  • Zhang, T., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by E. coli. Applied Microbiology and Biotechnology, 90(4), 1257-1266. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]

  • Tibbitt, M. W., et al. (2012). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Chemistry, 3(4), 1011-1019. [Link]

  • Ionescu, A. C., et al. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 15(4), 418-423. [Link]

  • Reactions of Thiols. (2021, December 14). Chemistry Steps. [Link]

  • 2-thiophenethiol. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Ates, B., et al. (2021). Thiols: Role in Oxidative Stress-Related Disorders. IntechOpen. [Link]

  • Handling thiols in the lab. (2013, October 4). Reddit. [Link]

  • Roy, A., et al. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PMC, 9(2), e88021. [Link]

  • Moskovitz, J., et al. (2000). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS, 97(14), 7737-7742. [Link]

  • Laufer, R. J. (1960). U.S. Patent No. 2,954,404.
  • Chelius, D., et al. (2020). WO Patent No. 2020/150491 A1.
  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. [Link]

  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol. Turkish Journal of Chemistry, 42(6), 1689-1707. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. [Link]

  • Zhang, C., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(12), 1518-1528. [Link]

  • Ryser, H. J. P., et al. (1995). EP Patent No. 0656787A1.
  • Zhang, H., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 22(8), 1555-1559. [Link]

  • Determination of Disulfide Bond Connectivities in Pharmaceutical Peptides. (n.d.). Creative Biostructure. Retrieved March 10, 2026, from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Amsterdam. [Link]

Sources

Technical Support Center: Recrystallization & Purification of 4-(2-Thienyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of heterocyclic thiols. The compound 4-(2-thienyl)pyrimidine-2-thiol (CAS: 175202-75-2) presents a unique challenge due to its dual molecular nature: the highly lipophilic thiophene ring clashes with the highly polar, hydrogen-bonding pyrimidine-2-thiol core.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each experimental choice to ensure a self-validating, high-yield purification workflow.

Mechanistic Insight: The Thiol-Thione Tautomerism

Before selecting a solvent, you must understand the behavior of the molecule in solution. 4-(2-thienyl)pyrimidine-2-thiol undergoes a dynamic thiol-thione tautomerism .

In the solid state and in polar protic solvents, the equilibrium heavily favors the thione form (pyrimidine-2-thione). This form possesses both an N-H hydrogen bond donor and a C=S hydrogen bond acceptor, leading to the formation of strong, highly stable intermolecular dimers. This phenomenon drastically reduces its solubility in non-polar solvents (like hexane or toluene) and necessitates the use of polar, high-boiling solvents to break the hydrogen-bonded network during dissolution [1].

Tautomerism N1 Thiol Tautomer (Less Polar, S-H bond) N2 Solvent Polarity (Protic solvents drive equilibrium) N1->N2 N3 Thione Tautomer (More Polar, C=S and N-H bonds) N2->N3

Caption: Solvent-dependent thiol-thione tautomeric equilibrium.

Quantitative Solvent Selection Data

Selecting the correct solvent is a balance between dielectric constant (


), boiling point, and the specific impurity profile of your crude mixture. Below is a synthesized comparison of the most effective solvent systems for this compound [1] [2].
Solvent SystemDielectric Constant (

)
Boiling Point (°C)Solubility ProfileExpected YieldExpected Purity
Ethanol (Absolute) 24.578.4Good at boiling, poor at RTHigh (>75%)Good
DMF / Water (3:1) ~30-36 (mixed)~100 (azeotrope)Excellent at boiling, poor at RTModerate (~65%)Excellent
Glacial Acetic Acid 6.2118.1Moderate at boiling, poor at RTLower (<50%)Excellent
Methanol 32.764.7Moderate at boiling, poor at RTModerate (~60%)Good

Note: Ethanol is the industry standard for the primary recrystallization of pyrimidine-2-thiols due to its optimal balance of yield and toxicity [2]. DMF/Water is reserved for highly impure batches where polymeric byproducts are present [1].

Standard Operating Procedure: Ethanol Recrystallization

This protocol is designed as a self-validating system . If a step fails, the physical state of the mixture will immediately indicate the error, allowing for real-time troubleshooting.

Step-by-Step Methodology
  • Preparation & Suspension: Place the crude 4-(2-thienyl)pyrimidine-2-thiol in a round-bottom flask equipped with a reflux condenser. Add absolute ethanol at a ratio of approximately 10 mL per gram of crude product.

    • Causality: Starting with a minimal solvent volume ensures the solution will reach supersaturation upon cooling.

  • Thermal Disruption: Heat the mixture to a vigorous reflux (78°C) using an oil bath or heating mantle. If the solid does not completely dissolve after 10 minutes of reflux, add ethanol in 1 mL increments until dissolution is achieved.

    • Causality: The high thermal energy is strictly required to break the strong thione-thione intermolecular hydrogen bonds.

  • Hot Filtration (Critical Step): Quickly filter the boiling solution through a pre-warmed fluted filter paper or a heated glass frit into a clean Erlenmeyer flask.

    • Causality: The synthesis of pyrimidine-2-thiols (typically via thiourea condensation) often generates insoluble polymeric byproducts. Hot filtration removes these before the target compound can crystallize.

  • Controlled Nucleation: Allow the filtrate to cool to room temperature undisturbed. Do not use an ice bath immediately.

    • Causality: Rapid cooling forces the solute to drop below its solubility limit too quickly, causing it to "oil out" (liquid-liquid phase separation) rather than forming an ordered crystal lattice.

  • Final Maturation & Isolation: Once crystals have formed at room temperature, place the flask in an ice bath (4°C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration (Buchner funnel) and wash with 2-3 mL of ice-cold ethanol.

    • Causality: The cold wash removes residual mother liquor containing unreacted thiourea and trace thiophene precursors without re-dissolving the purified product.

  • Validation: Dry the crystals under vacuum. To self-validate the protocol, measure the melting point. A sharp melting point range (

    
     2°C) confirms the structural integrity and purity of the crystal lattice.
    

Workflow N1 Crude Synthesis Product 4-(2-thienyl)pyrimidine-2-thiol N2 Solvent Selection (Absolute EtOH) N1->N2 N3 Dissolution & Heating (Reflux to break H-bonds) N2->N3 N4 Hot Filtration (Remove insoluble polymers) N3->N4 N5 Controlled Cooling (Prevent oiling out) N4->N5 N6 Pure Crystalline Product (High-Purity Thiol/Thione) N5->N6

Caption: Workflow for the recrystallization of 4-(2-thienyl)pyrimidine-2-thiol.

Troubleshooting & FAQs

Q: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, leading to a liquid-liquid separation. Fix: Reheat the mixture until the oil dissolves completely. Add a slightly more polar co-solvent (e.g., 5% water to your ethanol) to adjust the saturation temperature, and cool the flask much more slowly. You can also introduce a seed crystal of pure 4-(2-thienyl)pyrimidine-2-thiol when the solution is lukewarm to force heterogeneous nucleation.

Q: I used ethyl acetate for recrystallization, but I had to use a massive volume to get it to dissolve. Why? A: Ethyl acetate is a polar aprotic solvent. It lacks the hydrogen-bond donating ability required to efficiently disrupt the robust N-H


 S=C hydrogen-bonded dimers of the pyrimidine-2-thione tautomer. Always use polar protic solvents (EtOH, MeOH) or highly polar aprotic solvents mixed with water (DMF/H2O) for this class of molecules [1].

Q: How does the thiol-thione tautomerism affect my post-crystallization NMR characterization? A: Depending on the NMR solvent used (e.g., DMSO-


), the thione form will likely dominate. You should expect to see a downfield N-H proton signal (often broad, around 11.0 - 13.0 ppm) rather than a sharp S-H signal. Similarly, IR spectroscopy of the purified crystals will show a distinct C=S stretch (

1100-1200 cm

) and an N-H stretch (

3100-3200 cm

) [2].

Q: My crude product is heavily contaminated with unreacted thiourea. Will ethanol recrystallization remove it? A: Thiourea is highly soluble in hot ethanol but also reasonably soluble in cold ethanol. While a single recrystallization will remove the majority of it, a heavily contaminated batch may require a DMF/Water (3:1) recrystallization. Thiourea is exceptionally soluble in water, so the aqueous component of the solvent system will retain the thiourea in the mother liquor while the highly lipophilic thiophene ring forces the target compound to precipitate.

References

  • Karpenko, Y. "Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines." Chemistry Proceedings, 2024, 16(1), 62. Available at:[Link]

  • Aziz, M.A., Shehab, W.S., Al-Karmalawy, A.A., El-Farargy, A.F., & Abdellattif, M.H. "Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants." International Journal of Molecular Sciences, 2021, 22(19), 10396. Available at:[Link]

Technical Support Center: Solubilization of 4-thiophen-2-ylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications troubleshooting center. As researchers transition from in silico hits to in vitro validations, heterocyclic compounds like 4-thiophen-2-ylpyrimidine-2-thiol (CAS: 175202-75-2) frequently present severe aqueous solubility bottlenecks.

As an Application Scientist, I have designed this guide to move beyond basic "add more DMSO" advice. Here, we will dissect the exact physicochemical mechanisms causing your precipitation issues and provide self-validating protocols to ensure your biological assays remain robust and reproducible.

Part 1: Mechanistic FAQs – Why is my compound crashing out?

Q1: Why does 4-thiophen-2-ylpyrimidine-2-thiol precipitate almost immediately upon dilution into an aqueous assay buffer? A: The precipitation is driven by a triad of physicochemical hurdles:

  • Intrinsic Lipophilicity: The thiophene ring is a highly hydrophobic, flat aromatic system that actively resists aqueous hydration[1]. The molecule possesses a computed XLogP3 of 1.2[2], which, while moderate, heavily favors organic partitioning.

  • Thiol-Thione Tautomerism: In non-polar environments (like 100% DMSO), the compound exists primarily in the thiol (-SH) form. However, upon introduction to a polar aqueous solvent, the equilibrium shifts dramatically toward the thione (=S) tautomer[3]. This thione form acts as a potent hydrogen bond acceptor and donor (via the adjacent nitrogen), triggering rapid intermolecular self-association and subsequent crystallization.

  • Oxidative Dimerization: The free thiol group is highly susceptible to oxidation by dissolved oxygen in your buffer. This irreversible reaction forms a symmetrical disulfide dimer (R-S-S-R), doubling the molecular weight and completely abolishing the polar -SH moiety, dropping solubility to near zero[3].

Q2: Can I just increase the pH of my buffer to force it into solution? A: Yes, but with severe biological caveats. The thiol proton is acidic. Elevating the pH above 8.5 will deprotonate the thiol, forming a highly soluble thiolate anion. However, physiological assays typically require a pH of 7.4. Forcing an alkaline environment to solubilize the compound will likely denature your target proteins or invalidate the biological relevance of your assay.

Q3: How do I overcome the thione-driven self-association without altering the pH? A: You must employ a dual-action formulation strategy. First, use a reducing agent to prevent disulfide formation. Second, utilize a macrocyclic encapsulant like 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD). The hydrophobic cavity of the cyclodextrin selectively sequesters the lipophilic thiophene ring, sterically hindering the thione-thione intermolecular stacking while maintaining a hydrophilic exterior for aqueous compatibility.

Part 2: Pathway Visualization

To fully grasp the solubility dynamics, we must visualize the tautomeric and oxidative pathways that lead to precipitation.

Tautomerism Thiol Thiol Tautomer (-SH) (Monomeric, Soluble in DMSO) Thione Thione Tautomer (=S) (Self-Associating in Water) Thiol->Thione Aqueous Dilution (Polar H-bonding) Disulfide Disulfide Dimer (R-S-S-R) (Highly Insoluble Precipitate) Thiol->Disulfide Dissolved O2 (Oxidation) Thione->Disulfide Trace Oxidation

Fig 1: Thiol-thione tautomeric equilibrium and oxidative dimerization pathways in aqueous media.

Part 3: Quantitative Solubility Profile

Understanding the baseline metrics of 4-thiophen-2-ylpyrimidine-2-thiol allows us to engineer the correct solvent system.

Property / ConditionValue / ObservationMechanistic Implication
Molecular Weight 194.3 g/mol [2]Small size, but planar aromaticity drives

-

stacking.
XLogP3 1.2[2]Moderate lipophilicity; thiophene ring limits hydration.
Solubility in Water (pH 7.4) < 10 µM (Precipitates)Thione tautomer self-associates; rapid disulfide formation[3].
Solubility in 100% DMSO > 50 mMAprotic solvent stabilizes the thiol form, preventing H-bond networks.
Solubility in Buffer + 5% HP-

-CD
~ 500 µMCyclodextrin cavity completely masks the hydrophobic thiophene ring.

Part 4: Self-Validating Solubilization Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not skip the optical density (OD) measurements; visual inspection alone is insufficient to detect micro-aggregates.

Materials Required:
  • Anhydrous DMSO (Water content < 0.005%)

  • TCEP (Tris(2-carboxyethyl)phosphine) – Do not substitute with DTT or BME.

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • Standard Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

Step-by-Step Methodology:

Step 1: Master Stock Preparation Reconstitute the dry 4-thiophen-2-ylpyrimidine-2-thiol powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents the premature water-catalyzed shift to the thione tautomer.

  • Self-Validation Checkpoint: The solution must be completely clear. Measure the absorbance at 600 nm (

    
    ) using a microvolume spectrophotometer. An 
    
    
    
    > 0.01 indicates moisture contamination in your DMSO, which has triggered premature dimerization. Discard and use fresh anhydrous DMSO.

Step 2: Buffer Pre-Conditioning Prepare your aqueous assay buffer by supplementing it with 1 mM TCEP and 5% (w/v) HP-


-CD.
  • Causality: TCEP is a potent, non-thiol reducing agent that will actively prevent the formation of insoluble disulfide dimers[3] without reacting with the compound itself. The HP-

    
    -CD provides the necessary hydrophobic sink for the thiophene ring[1].
    

Step 3: Complexation and Dilution Under vigorous vortexing, add the 10 mM DMSO stock dropwise into the pre-conditioned aqueous buffer. Do not exceed a final DMSO concentration of 1% (v/v) to prevent cellular toxicity or enzyme denaturation.

  • Causality: Dropwise addition under high shear prevents localized high concentrations of the compound, ensuring immediate encapsulation by the cyclodextrin before thione-mediated self-association can occur.

Step 4: Final Validation

  • Self-Validation Checkpoint: Incubate the final solution at room temperature for 30 minutes to allow the tautomeric equilibrium to stabilize. Measure the

    
     of the final assay solution against a blank of the pre-conditioned buffer. An 
    
    
    
    < 0.05 confirms a true solution. If the
    
    
    exceeds 0.05, colloidal aggregates are present; you must increase the HP-
    
    
    -CD concentration to 10% (w/v).

Workflow Solid Dry Powder (Pyrimidine-Thiol) DMSO 100% DMSO Stock (10 mM, OD600 < 0.01) Solid->DMSO Dissolve (Anhydrous) Buffer Aqueous Buffer + 1mM TCEP + 5% HP-β-CD DMSO->Buffer Dropwise Addition (Vigorous Vortexing) Assay Solubilized Assay (<1% DMSO, OD600 < 0.05) Buffer->Assay 30 min Equilibration & OD Validation

Fig 2: Optimized self-validating workflow for the aqueous solubilization of hydrophobic pyrimidine-thiols.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737283, 4-(2-Thienyl)pyrimidine-2-thiol". PubChem. URL:[Link]

  • Stoyanov, S. I., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines". ResearchGate. URL:[Link]

  • "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". PubMed Central (PMC). URL:[Link]

Sources

troubleshooting low purity in 4-thiophen-2-ylpyrimidine-2-thiol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-thiophen-2-ylpyrimidine-2-thiol (CAS: 175202-75-2). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the chemical causality behind low-purity outcomes.

The most robust synthetic route for this compound involves the condensation of 2-acetylthiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by a base-catalyzed cyclocondensation with thiourea[1]. Understanding the mechanistic vulnerabilities of this pathway is critical for troubleshooting.

Mechanism A 2-Acetylthiophene + DMF-DMA B Enaminone Intermediate A->B Reflux C Thiourea + NaOEt (Nucleophilic Attack) B->C Addition D Cyclization & Dehydration C->D Heat E 4-thiophen-2-yl pyrimidine-2-thiol D->E Acidification (pH 4.5)

Caption: Mechanistic pathway for 4-thiophen-2-ylpyrimidine-2-thiol synthesis via enaminone intermediate.

Quantitative Impurity Profiling

Before altering your protocol, you must identify the exact nature of your impurities. Below is a diagnostic table summarizing the most common byproducts that reduce the purity of 4-thiophen-2-ylpyrimidine-2-thiol below the >95% threshold.

Impurity ProfileLC-MS (m/z) [M+H]⁺Typical AbundanceCausalityPrimary Resolution
Disulfide Dimer 387.05 - 15%Oxidative coupling of the thiolate anion in alkaline conditions exposed to air.Degas solvents with Ar/N₂; perform workup under inert atmosphere.
Unreacted Enaminone 182.12 - 10%Insufficient base equivalents or degraded thiourea stalling the cyclization.Ensure strictly anhydrous NaOEt; use 1.5 eq of fresh thiourea.
Dihydropyrimidine 197.01 - 5%Incomplete dehydration during the final aromatization step.Extend reflux time; ensure reaction temperature is maintained > 78°C.
S-Alkylated Byproduct 223.0 (Ethyl)< 2%Alkylation of the highly nucleophilic thiolate by solvent impurities.Use high-purity anhydrous ethanol; avoid alkyl halides in glassware.

Troubleshooting Guide & FAQs

Q1: Why is there a significant disulfide dimer peak (m/z 387.0) in my LC-MS, and how do I prevent it? A: 4-Thiophen-2-ylpyrimidine-2-thiol exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[1]. In the highly alkaline conditions required for cyclocondensation (e.g., NaOEt in ethanol), the molecule exists almost entirely as a highly nucleophilic thiolate anion. This anion is extremely susceptible to oxidative coupling in the presence of atmospheric oxygen, forming 1,2-bis(4-(thiophen-2-yl)pyrimidin-2-yl)disulfane.

  • The Fix: You must treat this reaction as air-sensitive. Degas your ethanol by sparging with Argon or Nitrogen for 15 minutes prior to adding NaOEt. Maintain a positive inert gas pressure during the reflux and, crucially, during the cooling phase before acidification.

Q2: My reaction stalls with unreacted enaminone (m/z 182.1). How do I push it to completion? A: The base-catalyzed cyclocondensation relies on the initial nucleophilic attack of the thiourea nitrogen/sulfur onto the α,β-unsaturated system of the enaminone[2]. If the ethoxide base is depleted by atmospheric moisture (forming NaOH, which is less effective for this specific cyclization due to differing pKa and solubility profiles) or if the thiourea has partially degraded, the reaction stalls.

  • The Fix: Do not use pre-prepared, old sodium ethoxide solutions. Generate NaOEt in situ by dissolving clean sodium metal in anhydrous ethanol immediately before adding thiourea and the enaminone. Ensure thiourea is added in a 1.5x molar excess to drive the equilibrium forward.

Q3: The product "oils out" instead of precipitating as a clean powder during the final acidification step. What causes this? A: Oiling out occurs when the product separates as a liquid phase rather than crystallizing, typically due to improper pH control or rapid temperature drops. At pH > 6, the thiolate remains partially ionized, disrupting crystal lattice formation. At pH < 3, the pyrimidine nitrogen protonates, increasing aqueous solubility and forming a sticky hydrochloride or acetate salt[3].

  • The Fix: The isoelectric point for optimal precipitation is strictly pH 4.5–5.0. Use 10% aqueous acetic acid (rather than concentrated HCl) and add it dropwise while the solution is still warm (40°C), allowing seed crystals to form before cooling to 4°C.

Diagnostic Logic Workflow

Use the following decision tree to systematically diagnose and resolve low-purity batches.

Troubleshooting Start Low Purity Detected (< 95% via HPLC) CheckImp Identify Impurity Profile (LC-MS / NMR) Start->CheckImp Imp1 Disulfide Dimer (m/z 387.0) CheckImp->Imp1 Imp2 Unreacted Enaminone (m/z 182.1) CheckImp->Imp2 Imp3 Oiling Out / Amorphous Solid CheckImp->Imp3 Sol1 Degas Solvents (N2/Ar) Maintain Inert Atmosphere Imp1->Sol1 Sol2 Generate NaOEt In Situ Use 1.5 eq Thiourea Imp2->Sol2 Sol3 Strict pH Control (4.5-5.0) Warm Acidification Imp3->Sol3

Caption: Diagnostic logic workflow for identifying and resolving common synthesis impurities.

Self-Validating Experimental Protocol

To guarantee >95% purity, abandon generic condensation methods and utilize this self-validating, optimized protocol.

Phase 1: Enaminone Synthesis

  • In a 250 mL round-bottom flask, combine 2-acetylthiophene (10.0 mmol) and DMF-DMA (12.0 mmol).

  • Reflux the neat mixture at 100°C for 8 hours under nitrogen.

  • Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should completely disappear, replaced by a bright yellow enaminone spot (Rf ~0.2).

  • Remove excess DMF-DMA under reduced pressure to yield (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one as a solid. Use directly in Phase 2 without further purification.

Phase 2: Cyclocondensation

  • In a separate, oven-dried 250 mL flask flushed with Argon, add anhydrous ethanol (50 mL).

  • Carefully add sodium metal (15.0 mmol) to generate NaOEt in situ. Wait until hydrogen evolution ceases.

  • Add thiourea (15.0 mmol) to the alkoxide solution and stir for 15 minutes at room temperature.

  • Add the enaminone (10.0 mmol) from Phase 1.

  • Reflux the mixture at 78°C for 12 hours under a strict Argon atmosphere.

  • Validation Check: An aliquot quenched in water/EtOAc should show no enaminone mass (m/z 182.1) via LC-MS[2].

Phase 3: Controlled Precipitation

  • Cool the reaction mixture to 40°C.

  • While stirring vigorously, add 10% aqueous acetic acid dropwise until the pH reaches exactly 4.5 to 5.0 (verify with a calibrated pH meter, not just indicator paper).

  • A pale yellow precipitate will begin to form. Allow the suspension to stir at 40°C for 30 minutes to promote crystal growth, then slowly cool to 4°C over 2 hours.

  • Filter the solid, wash sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL) to remove any residual thiourea and salts.

  • Dry under vacuum at 50°C for 12 hours.

References

  • Synthesis and Applications of Pyrimidinethiones. Global Journals.
  • Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals.
  • Synthesis and biological evaluation of some novel 2-mercapto pyrimidines.

Sources

Technical Support Center: Optimizing S-Functionalization of Pyrimidine Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine thiol functionalization. For drug development professionals and synthetic chemists, achieving chemoselective S-alkylation over N-alkylation—while simultaneously preventing oxidative disulfide scrambling—is a persistent challenge.

This guide synthesizes mechanistic causality, thermodynamic principles, and field-proven methodologies to help you troubleshoot side reactions and establish highly reproducible, self-validating workflows.

Mechanistic Overview: The HSAB Principle in Pyrimidine Thiols

Pyrimidine thiols (such as 2-thiouracil and its derivatives) exist in a dynamic thiol-thione tautomeric equilibrium. Upon deprotonation, they form an ambidentate nucleophile with two competing reactive sites: the sulfur atom and the nitrogen atom.

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is highly polarizable and acts as a "soft" nucleophile , whereas the nitrogen atom is a "hard" nucleophile . To minimize side reactions, your reaction conditions must kinetically trap the S-alkylation pathway by pairing the soft sulfur nucleophile with a "soft" electrophile (e.g., alkyl iodides) in an environment that does not mask the thiolate anion.

S_Functionalization Start Pyrimidine Thiol (Thiol-Thione Tautomerism) Deprotonation Deprotonation (Base & Solvent Selection) Start->Deprotonation MildBase Mild Base / Aprotic Solvent (e.g., K2CO3 in DMF) Deprotonation->MildBase StrongBase Strong Base / Protic Solvent (e.g., NaOH in EtOH) Deprotonation->StrongBase Oxidation O2 Exposure / High pH (> pH 7.5) Deprotonation->Oxidation Poor inerting SoftE Soft Electrophile (Alkyl-I, Alkyl-Br) MildBase->SoftE HSAB Match HardE Hard Electrophile (Alkyl-Cl, Sulfonates) MildBase->HardE StrongBase->HardE HSAB Mismatch Disulfide Side Reaction: Disulfide Scrambling Oxidation->Disulfide S_Product Chemoselective S-Alkylation SoftE->S_Product Kinetically Favored (0-5 °C) N_Product Side Reaction: N-Alkylation HardE->N_Product Thermodynamically Driven

Logical workflow for pyrimidine thiol functionalization highlighting HSAB principles.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant N-alkylation instead of the desired S-alkylation? A: This is a classic HSAB mismatch or a thermodynamic equilibration issue. If you use hard electrophiles (e.g., alkyl chlorides) or protic solvents (which hydrogen-bond to and mask the highly polarizable thiolate), the reaction shifts toward the harder nitrogen center. Furthermore, N-alkylation is often the thermodynamically more stable product. To correct this, switch to a soft electrophile (alkyl iodide) and use a mild base like K₂CO₃ in a polar aprotic solvent (DMF) at strictly controlled low temperatures (0–5 °C) to kinetically favor S-alkylation[1].

Q2: My reaction mixture turns cloudy, and LC-MS shows a mass corresponding to [2M-2H]. How do I prevent disulfide formation? A: The [2M-2H] mass indicates oxidative dimerization into a disulfide (R-S-S-R). Thiolate anions (-S⁻) are highly susceptible to oxidation by dissolved oxygen, a process that is significantly accelerated at alkaline pH (>7.5)[2][3]. Solution: Strictly degas your solvents by sparging with argon for 15-30 minutes and maintain an inert atmosphere. If your protocol requires capping free thiols for downstream analytical mapping without scrambling native disulfides, utilize N-ethylmaleimide (NEM) instead of iodoacetamide (IAA). NEM reacts via a rapid Michael addition that outcompetes thiol-disulfide exchange kinetics, especially when buffered at a slightly acidic pH (e.g., pH 6.5)[2][4].

Q3: Can I use Triethylamine (TEA) instead of K₂CO₃ for the alkylation? A: Yes. TEA is a non-nucleophilic organic base that works exceptionally well for S-alkylation in solvents like acetonitrile (MeCN)[5]. It is highly recommended if your substrate is sensitive to the heterogeneous nature of K₂CO₃ suspensions or if you require a homogeneous reaction medium. However, you must keep the reaction at room temperature or lower; elevated temperatures with TEA can lead to thermodynamic equilibration and subsequent N-alkylation.

Quantitative Data: Base & Solvent Selection Matrix

Use the following matrix to select the optimal conditions for your specific substrate and workflow requirements.

SolventBaseElectrophileTempS:N SelectivityDisulfide RiskRecommendation
DMF K₂CO₃Alkyl Iodide0–5 °C>95:5LowOptimal for preparative chemoselective S-alkylation.
MeCN TEAAlkyl Bromide25 °C90:10LowGood homogeneous alternative for sensitive substrates.
EtOH NaOHAlkyl ChlorideReflux<50:50MediumAvoid ; protic solvents mask thiolate, favoring N-alkylation.
Buffer (pH >8) NoneIAA37 °CN/AHighAvoid ; causes severe disulfide scrambling in analytical preps.
Buffer (pH 6.5) NoneNEM25 °CN/ALowOptimal for analytical capping of free thiols.

Standard Operating Procedure (SOP): Chemoselective S-Alkylation of 2-Thiouracil

This protocol is designed as a self-validating system: temperature control kinetically traps the S-alkylated product, while the choice of base and solvent leverages HSAB principles to prevent N-alkylation. Visual cues (solubility changes and precipitation upon quenching) inherently verify the reaction state.

Materials Required:

  • Pyrimidine thiol substrate (1.0 eq)

  • Alkyl iodide or bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the pyrimidine thiol (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Add anhydrous DMF (approx. 10 mL per mmol of substrate) that has been previously sparged with Argon to minimize dissolved oxygen.

  • Thiolate Formation: Stir the suspension at room temperature for 15 minutes.

    • Causality Note: This pre-incubation ensures complete deprotonation of the thiol to the highly reactive thiolate anion. The heterogeneous K₂CO₃/DMF system provides a mild basic environment that prevents over-deprotonation of the N3 position, effectively isolating the nucleophilicity to the sulfur atom.

  • Kinetic Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality Note: Lowering the temperature kinetically favors the S-alkylation pathway, which possesses a lower activation energy compared to N-alkylation[1].

  • Electrophile Addition: Dissolve the alkyl halide (1.2 eq) in a minimal amount of degassed DMF. Add this solution dropwise to the reaction mixture over 10-15 minutes to prevent localized heating.

  • Reaction Monitoring: Maintain stirring at 0–5 °C for 3 hours. Monitor the reaction via TLC or LC-MS. If unreacted starting material remains, allow the reaction to slowly warm to room temperature for an additional 2 hours[1].

  • Quenching and Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water (3-4 times the reaction volume).

    • Self-Validation Check: The chemoselective S-alkylated product is typically highly hydrophobic and will immediately precipitate as a solid. Filter the solid, wash extensively with cold water to remove residual DMF and inorganic salts, and dry under vacuum.

References

  • Ramajayam, R., et al. "Synthesis, docking studies, and evaluation of pyrimidines as inhibitors of SARS-CoV 3CL protease.
  • Mthembu, S. N., et al. "Breaking a Couple: Disulfide Reducing Agents." Digital CSIC.
  • "Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies.
  • "Strategies to prevent the reduction of disulfide bonds during sample prepar
  • "Full article: 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/ST

Sources

overcoming steric hindrance in 4-thiophen-2-ylpyrimidine-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the specific structural and kinetic challenges associated with 4-thiophen-2-ylpyrimidine-2-thiol derivatives .

The presence of a bulky thiophene ring at the C4 position of the pyrimidine core introduces significant steric hindrance. This structural feature alters the electronic distribution and creates a "steric shadow" that complicates functionalization at the adjacent C5 position and influences the tautomeric equilibrium of the C2-thiol group. Below, you will find field-proven troubleshooting strategies, self-validating protocols, and quantitative data to ensure your synthetic workflows succeed.

Troubleshooting Guide & FAQs

Q1: Why do I observe low yields and poor regioselectivity (S- vs. N-alkylation) when attempting to alkylate the C2-thiol position? The Causality: The pyrimidine-2-thiol core exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. When a bulky thiophene ring is present at C4, it restricts the conformational freedom of incoming electrophiles. If you use a bulky alkyl halide, steric repulsion can push the reaction toward the less hindered, but generally less nucleophilic, ring nitrogen (N-alkylation). The nucleophilicity of the thiol side chain is highly dependent on the equilibrium concentration of thiolate anions[1]. The Solution: You must force the equilibrium toward the highly nucleophilic thiolate anion. Using a soft, bulky base like Cesium Carbonate (


) in a polar aprotic solvent (e.g., DMF) enhances the nucleophilicity of the sulfur atom via the "naked anion" effect. This easily outcompetes the steric hindrance and strongly favors S-alkylation over N-alkylation.

Q2: I am trying to perform a Suzuki-Miyaura cross-coupling at the C5 position, but the reaction fails or requires extreme heating. What is wrong? The Causality: The C5 position of the pyrimidine ring is directly adjacent to the C4-thiophene ring. The thiophene moiety can rotate out of coplanarity with the pyrimidine ring, creating a severe steric clash for any incoming palladium oxidative addition complex at C5. Standard ligands like


 or dppf are too bulky and inflexible to accommodate this crowding.
The Solution:  Switch to Buchwald-type dialkylbiaryl phosphine ligands, specifically SPhos  or XPhos . These ligands are highly electron-rich (facilitating oxidative addition) and their flexible biaryl structure allows them to stabilize the palladium center even in sterically restricted environments.

Q3: During the synthesis of the core 4-(thiophen-2-yl)pyrimidine-2-thiol from chalcones, I get incomplete cyclization. How can I drive the reaction to completion? The Causality: The synthesis of pyrimidine-2-thiol derivatives from chalcones via base-catalyzed cyclization with thiourea is a standard but sterically sensitive pathway. The nucleophilic attack of thiourea on the sterically hindered


-carbon of the thiophene-bearing chalcone is kinetically slow.
The Solution:  Transitioning from conventional reflux to microwave-assisted organic synthesis (MAOS) provides rapid, uniform heating that overcomes the high activation energy barrier caused by steric hindrance. Solid-phase microwave methods have been shown to drastically improve yields of pyrimidine-2-thiols from chalcones[2]. Thiophene-substituted chalcones can be cyclized with thiourea efficiently under these optimized conditions[3].

Experimental Workflows & Logic

Workflow A Thiophene-2-carbaldehyde + Acetophenone B Chalcone Intermediate A->B Base catalyst (Claisen-Schmidt) C 4-(thiophen-2-yl) pyrimidine-2-thiol B->C Thiourea, Microwave/Reflux D S-Alkylated Derivative C->D Alkyl Halide, Cs2CO3, DMF

Figure 1: Synthetic workflow for 4-(thiophen-2-yl)pyrimidine-2-thiol and subsequent S-alkylation.

Troubleshooting Root Steric Hindrance in 4-thiophen-2-ylpyrimidine-2-thiol C5 Issue at C5 Position (e.g., Cross-Coupling) Root->C5 C2 Issue at C2 Position (e.g., S-Alkylation) Root->C2 SolC5 Use Buchwald Ligands (XPhos, SPhos) C5->SolC5 Overcome C4-thiophene bulk SolC2 Optimize Base/Solvent (Cs2CO3 in DMF) C2->SolC2 Favor S- over N-alkylation

Figure 2: Logical troubleshooting tree for resolving steric hindrance at the C2 and C5 positions.

Quantitative Data: S-Alkylation Optimization

To demonstrate the causality of base and solvent selection on overcoming steric hindrance at the C2 position, review the optimization data below. The use of


 in DMF provides the necessary solubility and counter-ion separation to maximize thiolate nucleophilicity.
EntryBaseSolventTemp (°C)Time (h)Total Yield (%)Regioselectivity (S:N Ratio)
1

Acetone601245%60:40
2

DMF80865%75:25
3

THF0 to RT655%50:50
4

DMF 80 4 92% >95:5

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-(thiophen-2-yl)pyrimidine-2-thiol

Self-Validation Logic: Microwave irradiation ensures kinetic barriers are bypassed. LC-MS is used mid-protocol to ensure the chalcone intermediate is fully consumed before workup.

  • Reagent Preparation: In a microwave-safe vessel, dissolve 1.0 mmol of the thiophene-bearing chalcone intermediate and 1.2 mmol of thiourea in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 2.0 mmol of potassium hydroxide (

    
    ) to the solution.
    
  • Microwave Irradiation: Seal the vessel and irradiate at 120°C for 15 minutes (monitor pressure to ensure it remains below 15 bar).

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in methanol, and run a rapid LC-MS. Pass criteria: Disappearance of the chalcone mass peak and appearance of the [M+H]+ peak for the pyrimidine-2-thiol.

  • Workup: Cool the mixture to room temperature. Pour into 20 mL of crushed ice water and acidify dropwise with 1M

    
     until pH 5 is reached.
    
  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.

Protocol B: Regioselective S-Alkylation Overcoming Steric Hindrance

Self-Validation Logic: The use of


 guarantees thiolate formation. 

NMR is utilized post-reaction because S-alkylation vs. N-alkylation drastically shifts the C2 carbon signal.
  • Thiolate Formation: In an oven-dried flask under nitrogen, dissolve 1.0 mmol of 4-(thiophen-2-yl)pyrimidine-2-thiol in 8 mL of anhydrous DMF. Add 1.5 mmol of

    
    . Stir at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Electrophile Addition: Slowly add 1.1 mmol of the sterically demanding alkyl halide dropwise.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

  • Quenching & Extraction: Cool to room temperature, quench with 10 mL of saturated aqueous

    
    , and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Structural Validation: Purify via flash chromatography. Run a

    
     NMR on the purified product. Pass criteria: The C2 carbon of an S-alkylated pyrimidine typically resonates around 170-175 ppm, whereas N-alkylation shifts the adjacent carbon signals significantly. Confirm the absence of the C=S thione peak (~180+ ppm).
    

References

  • Seda Fandakli, Nuran Kahriman, et al. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method." TÜBİTAK Academic Journals. 2

  • "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." NIH.

  • "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." NIH. 1

  • "Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads." ResearchGate. 3

Sources

Validation & Comparative

Characteristic IR Absorption Bands of 4-(Thiophen-2-yl)pyrimidine-2-thiol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

In modern drug discovery and materials science, 2-mercaptopyrimidine derivatives are highly valued for their ability to act as bidentate ligands in metallopharmaceuticals and as core scaffolds for kinase inhibitors[1][2]. Among these, 4-(thiophen-2-yl)pyrimidine-2-thiol (CAS: 175202-75-2) stands out due to the unique electronic contribution of the thiophene ring, which enhances lipophilicity and offers additional coordination sites compared to standard pyrimidine-2-thiols.

However, characterizing this compound via Infrared (IR) spectroscopy requires a deep understanding of thione-thiol tautomerism . While named a "thiol," this molecule exists predominantly in the thione form (pyrimidine-2(1H)-thione) in the solid state and in polar environments[1][3]. This tautomeric shift is driven by the thermodynamic stability gained through intermolecular hydrogen bonding (N-H···S). Consequently, the expected S-H stretching band is often completely absent in standard powder IR spectra, replaced by prominent N-H and C=S stretching bands[1][4].

This guide objectively compares the IR spectral performance of 4-(thiophen-2-yl)pyrimidine-2-thiol against common alternatives (2-mercaptopyrimidine and 4-phenylpyrimidine-2-thiol) and provides a self-validating experimental protocol for accurate structural confirmation.

Comparative IR Spectral Analysis

To accurately identify 4-(thiophen-2-yl)pyrimidine-2-thiol, one must distinguish its core pyrimidine-2-thione bands from the specific substituent bands of the thiophene ring.

Below is a comparative quantitative summary of the characteristic IR absorption bands for 4-(thiophen-2-yl)pyrimidine-2-thiol and two structural alternatives. Data is representative of solid-state Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Table 1: Characteristic IR Band Comparison (Solid State)
Vibrational Mode4-(Thiophen-2-yl)pyrimidine-2-thiolAlternative 1: 2-MercaptopyrimidineAlternative 2: 4-Phenylpyrimidine-2-thiolDiagnostic Significance
N-H Stretch (Thione) ~3150 - 3250 cm⁻¹ (Broad)~3100 - 3200 cm⁻¹~3150 - 3250 cm⁻¹Confirms the dominance of the thione tautomer in the solid state[1].
Aromatic C-H Stretch ~3060 - 3100 cm⁻¹~3050 cm⁻¹~3030 - 3080 cm⁻¹Differentiates the thiophene/phenyl C-H bonds from aliphatic impurities[5].
S-H Stretch (Thiol) Absent or very weakAbsent or very weakAbsent or very weakIf a strong band appears at ~2550 cm⁻¹, the sample is either in a non-polar solution or structurally compromised[6].
C=N / C=C Ring Stretch 1560 - 1610 cm⁻¹1570 - 1600 cm⁻¹1580 - 1620 cm⁻¹Indicates the integrity of the pyrimidine and thiophene conjugated systems[7].
C=S Stretch (Thiocarbonyl) ~1180 - 1215 cm⁻¹~1182 - 1215 cm⁻¹~1190 - 1220 cm⁻¹Primary marker for the pyrimidine-2-thione core[1][8].
Thiophene Ring C-S Stretch ~700 - 850 cm⁻¹AbsentAbsentKey Differentiator: Uniquely identifies the thiophene substituent[5][7].

Performance Comparison:

  • Vs. 2-Mercaptopyrimidine: The addition of the thiophene ring introduces distinct C-S stretching (~700-850 cm⁻¹) and shifts the aromatic C=C stretching due to extended conjugation.

  • Vs. 4-Phenylpyrimidine-2-thiol: The thiophene analog exhibits a lower frequency out-of-plane C-H bending profile compared to the mono-substituted phenyl ring (which typically shows strong bands at ~730 and ~690 cm⁻¹).

Mandatory Visualization: Tautomeric Logic Workflow

Understanding the causality behind the presence or absence of specific IR bands is critical. The following diagram illustrates the solvent-dependent tautomeric shift and the corresponding IR markers used to validate the compound's dynamic structure.

Tautomerism Thione Solid State / Polar Media (Thione Tautomer) Thiol Non-Polar Media (Thiol Tautomer) Thione->Thiol Dissolve in CHCl3 IR_Thione IR Markers: Strong N-H (~3200 cm⁻¹) Strong C=S (~1180 cm⁻¹) Absent S-H Thione->IR_Thione ATR-FTIR Analysis Thiol->Thione Solvent Evaporation IR_Thiol IR Markers: Strong S-H (~2550 cm⁻¹) Strong C=N (~1600 cm⁻¹) Absent C=S Thiol->IR_Thiol Solution IR Analysis

Solvent-dependent thione-thiol tautomeric shift and corresponding IR spectral markers.

Self-Validating Experimental Protocol: ATR-FTIR & Solution IR

To ensure scientific integrity, simply running a powder IR is insufficient. Because the compound can exist in two tautomeric states, a robust protocol must actively probe this equilibrium. This step-by-step methodology establishes a self-validating system to confirm both the identity and the dynamic chemical nature of 4-(thiophen-2-yl)pyrimidine-2-thiol.

Phase 1: Solid-State Characterization (Thione Validation)
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Loading: Place 1-2 mg of 4-(thiophen-2-yl)pyrimidine-2-thiol powder onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Data Collection: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality Check (Validation):

    • Observe: A broad band at ~3150-3250 cm⁻¹ (N-H) and a sharp band at ~1180-1215 cm⁻¹ (C=S)[1][8].

    • Verify: The S-H band at ~2550 cm⁻¹ should be absent[6]. This confirms the crystal lattice is intact and stabilized by intermolecular hydrogen bonding in the thione form.

Phase 2: Solution-Phase Characterization (Thiol Validation)

To prove the compound is not permanently degraded into a disulfide or an irreversibly oxidized state, we must force the tautomeric shift to the thiol form[3].

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of anhydrous Chloroform (CHCl₃), a non-polar solvent that disrupts intermolecular hydrogen bonding and favors the thiol tautomer[4].

  • Liquid Cell Loading: Inject the solution into a sealed liquid IR cell (e.g., NaCl or KBr windows, 0.1 mm path length).

  • Data Collection: Acquire the spectrum, subtracting the pure CHCl₃ solvent background.

  • Causality Check (Validation):

    • Observe: The emergence of a weak but distinct S-H stretching band at ~2550-2600 cm⁻¹[6].

    • Observe: A decrease in the N-H (~3200 cm⁻¹) and C=S (~1180 cm⁻¹) band intensities.

Conclusion

For researchers utilizing 4-(thiophen-2-yl)pyrimidine-2-thiol, relying solely on standard functional group frequency tables will lead to misinterpretation. The molecule's behavior is dictated by its thione-thiol tautomerism. By utilizing the comparative data provided and executing the two-phase self-validating IR protocol, scientists can definitively characterize this compound, ensuring high-fidelity inputs for downstream drug development and materials engineering workflows.

References

  • pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. Available at:[Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available at:[Link]

  • Vibrational Spectra of Pyrimidine‐2‐Thione and Pyrimidine‐2‐Selone. ResearchGate. Available at:[Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at:[Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at:[Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available at:[Link]

  • Biological studies of organotin(IV) complexes with 2-mercaptopyrimidine. SciSpace. Available at:[Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. Available at:[Link]

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-thienyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. In this guide, we delve into the mass spectral fragmentation of 4-(2-thienyl)pyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document provides an in-depth analysis of its fragmentation pattern under electrospray ionization (ESI) and collision-induced dissociation (CID), benchmarked against alternative analytical methodologies. Our objective is to furnish a comprehensive resource that is not merely procedural but also explanatory, grounding every observation in the fundamental principles of mass spectrometry and chemical reactivity.

The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of a compound. While "soft" ionization techniques like ESI often yield the molecular ion with minimal fragmentation, tandem mass spectrometry (MS/MS) through CID provides a wealth of structural information by inducing characteristic fragmentation of a selected precursor ion.[1][2] Understanding these fragmentation pathways is akin to deciphering a molecular blueprint, offering critical insights into the compound's connectivity and the relative stability of its constituent parts.

Proposed Fragmentation Pathway of 4-(2-thienyl)pyrimidine-2-thiol

The fragmentation of 4-(2-thienyl)pyrimidine-2-thiol (molecular weight: 194.28 g/mol ) is anticipated to be a composite of the characteristic fragmentation pathways of its pyrimidine-2-thiol and 2-thienyl moieties.[3][4] Based on established principles and data from analogous structures, we propose the following fragmentation cascade under positive ion ESI-MS/MS.

The molecular ion [M+H]⁺ at m/z 195 is the logical starting point for our analysis. The protonation is likely to occur at one of the nitrogen atoms of the pyrimidine ring, given their basicity.

Key Fragmentation Steps:
  • Loss of a Thiol Radical (•SH): A common fragmentation pathway for thiols involves the cleavage of the C-S bond, leading to the loss of a thiol radical. This would result in a fragment ion at m/z 162.

  • Retro-Diels-Alder (RDA) Reaction of the Pyrimidine Ring: Pyrimidine rings can undergo a characteristic RDA fragmentation, leading to the cleavage of the ring.

  • Fragmentation of the Thiophene Ring: The thiophene ring, while aromatic, can also fragment under CID. Common losses include the neutral molecule acetylene (C₂H₂) or the thiophene ring itself.

  • Cleavage at the Pyrimidine-Thiophene Linkage: The bond connecting the pyrimidine and thiophene rings is a likely point of cleavage, which can lead to fragments corresponding to each of the individual ring systems.

The following diagram illustrates the proposed major fragmentation pathways for 4-(2-thienyl)pyrimidine-2-thiol.

fragmentation_pathway M [M+H]⁺ m/z 195 F1 [M+H - •SH]⁺ m/z 162 M->F1 - •SH F2 [Thienyl]⁺ m/z 83 M->F2 Ring Cleavage F3 [Pyrimidine-thiol]⁺ m/z 112 M->F3 Ring Cleavage F4 [C₄H₃S]⁺ m/z 83 F2->F4 Rearrangement F5 [C₄H₄N₂S]⁺ m/z 112 F3->F5 Rearrangement

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-(2-thienyl)pyrimidine-2-thiol.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization and quantification. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used alternative.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ions.Separation by chromatography followed by detection based on UV absorbance.
Selectivity Very HighModerate to High
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Structural Information Rich (Provides molecular weight and fragmentation data)Limited (Provides retention time and UV spectrum)
Quantitative Accuracy High (with appropriate internal standards)High (with appropriate calibration)
Cost HighModerate
Throughput Moderate to HighHigh

Table 1. Comparison of Mass Spectrometry and HPLC-UV for the analysis of 4-(2-thienyl)pyrimidine-2-thiol.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we outline a detailed experimental protocol for the analysis of 4-(2-thienyl)pyrimidine-2-thiol by LC-MS/MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(2-thienyl)pyrimidine-2-thiol in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: An Agilent 1290 Infinity II LC System or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: An Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Collision Energy: Ramped from 10 to 40 eV for fragmentation studies.

The following diagram illustrates the general workflow for LC-MS/MS analysis.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock Prepare Stock Solution Working Prepare Working Solution Stock->Working Inject Inject Sample Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect Mass Detection Fragment->Detect Identify Identify Molecular Ion Detect->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Elucidate Elucidate Structure Analyze->Elucidate

Caption: General workflow for the LC-MS/MS analysis of 4-(2-thienyl)pyrimidine-2-thiol.

Conclusion

The mass spectral fragmentation of 4-(2-thienyl)pyrimidine-2-thiol provides a detailed molecular fingerprint that is invaluable for its structural confirmation and characterization. By understanding the interplay of its constituent pyrimidine-2-thiol and 2-thienyl moieties, a robust and predictive fragmentation pattern can be established. While techniques like HPLC-UV offer reliable quantification, the structural insights provided by tandem mass spectrometry are unparalleled. The methodologies and comparative data presented in this guide are intended to empower researchers to make informed decisions in their analytical strategies, ultimately accelerating the pace of discovery and development.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4877-4881. [Link]

  • Jain, R., Sharma, P., & Jain, S. C. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-11. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Gao, F., Wang, Y., & Li, Y. (2022). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Journal of the American Society for Mass Spectrometry, 33(9), 1645-1653. [Link]

  • Fandakli, S., Kahriman, N., & Büyükgüngör, O. (2015). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 39(4), 811-825. [Link]

  • Săndulescu, R., & Vlase, L. (2010). Comparison of a LC/MS method with a LC/UV method for the determination of metformin in plasma samples. Farmacia, 58(5), 556-564. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • Sharma, A., & Kumar, V. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLoS One, 19(2), e0297925. [Link]

  • LCGC. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]

  • Raghuwanshi, M., Singh, J., & Singh, P. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Patel, M. B., & Patel, H. R. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University for Science, 9(4), 481-486. [Link]

  • Nekrasov, Y. S., & Vasyukova, N. I. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2003(11), 128-137. [Link]

Sources

A Comparative Guide to the Bioactivity of 4-Thiophen-2-ylpyrimidine-2-thiol and its Phenyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic design of bioactive molecules is a cornerstone of therapeutic innovation. The pyrimidine-2-thiol scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] A common strategy in lead optimization is the bioisosteric replacement of a phenyl ring with a thiophene ring.[3] This guide provides an in-depth comparison of the bioactivity of 4-thiophen-2-ylpyrimidine-2-thiol and its corresponding phenyl analog, 4-phenylpyrimidine-2-thiol. While direct head-to-head comparative studies are not extensively available in the reviewed literature, this guide synthesizes data from various sources to offer valuable insights into their potential therapeutic applications, supported by detailed experimental protocols and structure-activity relationship (SAR) analysis.

The Principle of Bioisosteric Replacement: Phenyl vs. Thiophene

The substitution of a phenyl group with a thiophene ring is a classic example of bioisosteric replacement in medicinal chemistry.[3] Thiophene is considered a bioisostere of the phenyl ring due to similarities in size, planarity, and aromaticity. However, the presence of the sulfur atom in the thiophene ring introduces key differences in electronic properties and the potential for hydrogen bonding, which can significantly impact the compound's interaction with biological targets and its metabolic profile.[3]

Comparative Bioactivity: Anticancer and Antimicrobial Potential

While a definitive study directly comparing the bioactivity of 4-thiophen-2-ylpyrimidine-2-thiol and 4-phenylpyrimidine-2-thiol is not prominent in the available literature, we can collate and analyze findings from separate studies on derivatives to infer potential differences.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives.[4][5] The 4-aryl substituent on the pyrimidine-2-thiol core plays a crucial role in determining the cytotoxic efficacy.

Data Summary: In Vitro Anticancer Activity of Related Pyrimidine-2-thiol Derivatives

Compound ClassCancer Cell LineBioactivity (IC50)Reference
4-Thiophenyl-pyrimidine derivativesHepG-2 (Liver Cancer)Potent activity reported[4]
4-Thiophenyl-pyrimidine derivativesMCF-7 (Breast Cancer)Potent activity reported[4]
4-Phenyl-pyrimidine-2-thiol derivativesVariousActivity is dependent on substitution on the phenyl ring[2][6]

Note: The data presented is for derivatives and not a direct comparison of the parent compounds. The potency is often influenced by other substituents on the pyrimidine ring or the aryl group.

Antimicrobial Activity

Pyrimidine-2-thiol derivatives have also been extensively investigated for their antimicrobial properties.[1][7] The nature of the group at the 4-position of the pyrimidine ring significantly influences the spectrum and potency of antimicrobial action.

Data Summary: In Vitro Antimicrobial Activity of Related Pyrimidine-2-thiol Derivatives

Compound ClassMicrobial StrainBioactivity (MIC)Reference
4-Thiophenyl-pyrimidine derivativesS. aureus, B. subtilis (Gram-positive)Moderate to strong activity[4]
4-Thiophenyl-pyrimidine derivativesE. coli, P. aeruginosa (Gram-negative)Moderate to strong activity[4]
4-Phenyl-pyrimidine-2-thiol derivativesVarious bacteria and fungiAppreciable activity, enhanced by electron-withdrawing groups on the phenyl ring[1]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of potency, with lower values representing higher efficacy.

Structure-Activity Relationship (SAR) Insights

The substitution of a phenyl ring with a thiophene ring can influence bioactivity through several mechanisms:

  • Electronic Effects: The sulfur atom in the thiophene ring is more electron-donating than a carbon atom in a phenyl ring, which can alter the electron density of the pyrimidine core and its ability to interact with biological targets.

  • Hydrogen Bonding: The sulfur atom in thiophene can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in a target protein's active site.

  • Metabolic Stability: The thiophene ring can have a different metabolic profile compared to the phenyl ring, which may affect the compound's half-life and overall efficacy in vivo.[3]

  • Steric and Conformational Factors: The five-membered thiophene ring is smaller than the six-membered phenyl ring, which could lead to a better fit in some binding pockets.

Experimental Protocols

For researchers aiming to synthesize and evaluate these compounds, the following detailed protocols provide a validated starting point.

Synthesis of 4-Aryl-pyrimidine-2-thiols

A common and effective method for the synthesis of 4-aryl-pyrimidine-2-thiols involves the cyclocondensation of an appropriate chalcone with thiourea in an alkaline medium.[6][8]

Step 1: Synthesis of Chalcone (Intermediate)

  • Dissolve the appropriate acetophenone (e.g., 2-acetylthiophene or acetophenone) (0.01 mol) and a suitable aromatic aldehyde (0.01 mol) in ethanol (30 mL).

  • To this solution, add a 20% aqueous solution of sodium hydroxide (10 mL) dropwise while maintaining the temperature at 0-5°C with an ice bath.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated chalcone by filtration, wash with water until neutral, and recrystallize from ethanol.

Step 2: Synthesis of 4-Aryl-pyrimidine-2-thiol

  • Reflux a mixture of the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in 30 mL of ethanolic sodium hydroxide (0.01 mol) for 6-8 hours.[1]

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-pyrimidine-2-thiol.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Acetophenone 2-Acetylthiophene or Acetophenone Chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Cyclization Cyclocondensation Chalcone->Cyclization Thiourea Thiourea Thiourea->Cyclization Final_Product 4-Aryl-pyrimidine-2-thiol Cyclization->Final_Product

Caption: General synthetic workflow for 4-aryl-pyrimidine-2-thiols.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Test Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Prepare Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to the 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Conclusion

References

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing.
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Synthesis and biological activities of some new pyrimidine derivatives
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 485-504.
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs)
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mut
  • Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. MedChemComm.
  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads.
  • a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.
  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
  • Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues.
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  • Aromatic Bioisosteres. Cambridge MedChem Consulting.
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  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI.
  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
  • Synthesis and anticancer activity of some fused pyrimidines and rel
  • A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. Benchchem.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC.
  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity.
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

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Publish Comparison Guide: UV-Vis Spectral Analysis of 4-Thiophen-2-ylpyrimidine-2-thiol vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

In the realm of coordination chemistry and drug discovery, pyrimidine-2-thiol derivatives serve as highly versatile N,S-bidentate ligands. Among these, 4-thiophen-2-ylpyrimidine-2-thiol (CAS: 175202-75-2) stands out due to its unique electronic architecture. This guide provides an in-depth comparative analysis of its UV-Vis spectral properties against standard alternatives, such as the parent pyrimidine-2-thiol and the 4-phenyl analog.

The Causality of Spectral Shifts: Tautomerism and Conjugation

To accurately interpret the UV-Vis spectra of these compounds, one must understand the underlying causality of their electronic transitions. Pyrimidine-2-thiols exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In polar protic solvents like ethanol, hydrogen bonding thermodynamically stabilizes the thione form. This stabilization gives rise to a dominant, highly characteristic


 transition associated with the thioamide (N-C=S) chromophore, as documented in the 1[1].

When modifying the C-4 position of the pyrimidine ring, the extent of


-conjugation dictates the photophysical output, which is critical when designing metal-ligand charge transfer (MLCT) complexes[2]:
  • Parent Pyrimidine-2-thiol: Lacks extended conjugation, resulting in a primary absorption band in the higher energy UV region (~285 nm)[1].

  • 4-Phenylpyrimidine-2-thiol: The addition of a phenyl ring extends the conjugated

    
    -system, lowering the energy gap between the HOMO and LUMO and shifting the absorption to ~310 nm. This property is frequently leveraged to tune the photoluminescence of copper(I) iodide coordination polymers[3].
    
  • 4-Thiophen-2-ylpyrimidine-2-thiol: Thiophene is an electron-rich, highly polarizable five-membered heterocycle. Its integration at the C-4 position facilitates superior intramolecular charge transfer (ICT) across the pyrimidine core compared to a phenyl ring. Consequently, it induces a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity), pushing the

    
     to approximately 325 nm[4].
    

Comparative Spectral Data

The following table summarizes the quantitative UV-Vis absorption data, allowing researchers to objectively compare the photophysical performance of 4-thiophen-2-ylpyrimidine-2-thiol against its structural alternatives.

CompoundCAS NumberConjugation ExtentDominant Tautomer (in EtOH)Primary

(nm)
Spectral Shift vs. Parent
Pyrimidine-2-thiol 1450-85-7Core PyrimidineThione~285Baseline
4-Phenylpyrimidine-2-thiol N/AExtended (Phenyl)Thione~310+25 nm (Bathochromic)
4-Thiophen-2-ylpyrimidine-2-thiol 175202-75-2Extended (Thiophene)Thione~325+40 nm (Bathochromic)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the UV-Vis acquisition protocol must be a self-validating system. Heavily conjugated thiols are prone to forming supramolecular aggregates in solution, which can distort spectral readings. The following step-by-step methodology incorporates a Beer-Lambert linearity check to definitively rule out aggregation and validate the monomeric state of the ligand.

Step-by-Step Methodology
  • Solvent Selection & Blanking:

    • Select spectroscopic-grade Ethanol (EtOH) to intentionally drive the tautomeric equilibrium toward the thione form, ensuring spectral consistency.

    • Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with pure EtOH and perform an auto-zero baseline correction on a dual-beam UV-Vis spectrophotometer to cancel out solvent background noise.

  • Stock Solution Preparation:

    • Accurately weigh 4-thiophen-2-ylpyrimidine-2-thiol and dissolve it in EtOH to prepare a precise

      
       M stock solution. Sonicate for 5 minutes to ensure complete dissolution.
      
  • Serial Dilution (The Self-Validation Step):

    • Prepare a calibration series at concentrations of 10, 20, 30, 40, and 50

      
      M by diluting the stock solution.
      
  • Spectral Acquisition:

    • Scan each concentration from 200 nm to 500 nm at a scan rate of 100 nm/min. Record the absorbance at the primary

      
       (~325 nm).
      
  • Data Validation:

    • Plot the measured Absorbance (

      
      ) against Concentration (
      
      
      
      ).
    • Causality Check: Calculate the linear regression. An

      
       confirms adherence to the Beer-Lambert law, validating that the compound exists purely as solvated monomers without aggregation artifacts.
      

Workflow Visualization

The following diagram maps the logical progression of the self-validating UV-Vis protocol, highlighting the critical decision gates and tautomeric considerations.

UVVisWorkflow Start 4-Thiophen-2-ylpyrimidine-2-thiol (Solid Sample) Solvent Solvent Selection (EtOH stabilizes Thione form) Start->Solvent Stock Stock Solution Prep (1.0 x 10^-4 M) Solvent->Stock Dilution Serial Dilution (10 - 50 µM) Stock->Dilution Scan UV-Vis Spectral Scan (200 - 500 nm) Dilution->Scan Validation Beer-Lambert Validation (R² > 0.995 confirms monomeric state) Scan->Validation

Figure 1: Self-validating UV-Vis spectral acquisition workflow for pyrimidine-2-thiol derivatives.

References

  • 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283 - PubChem , nih.gov, 4

  • 2-Mercaptopyrimidine | C4H4N2S | CID 1550489 - PubChem - NIH , nih.gov, 1

  • Photochemical synthesis and stereochemistry of cobalt(III) complexes containing pyrimidine-2-thionate and derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) , rsc.org, 2

  • Polymeric one- and two-dimensional copper(I) iodide complexes showing photoluminescence tunable by azaaromatic ligands - ResearchGate , researchgate.net, 3

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A Comparative Guide to Elemental Analysis Validation for 4-thiophen-2-ylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For a compound such as 4-thiophen-2-ylpyrimidine-2-thiol, a molecule with potential applications stemming from its heterocyclic structure, rigorous purity assessment is a critical step. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of elemental analysis validation for this specific compound, offering insights into not just the 'how,' but the critical 'why' behind the analytical choices.

The Foundational Role of Elemental Analysis

Elemental analysis serves as a fundamental technique to determine the elemental composition of a sample.[1] For a newly synthesized compound like 4-thiophen-2-ylpyrimidine-2-thiol, it provides the primary evidence of its empirical formula, which is a cornerstone of its identity and purity assessment. The most common method for this is combustion analysis, which quantifies the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The molecular formula for 4-thiophen-2-ylpyrimidine-2-thiol is C₈H₆N₂S₂.[2] Based on this, the theoretical elemental composition can be calculated, providing a benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of 4-thiophen-2-ylpyrimidine-2-thiol (C₈H₆N₂S₂)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01896.0849.46
Hydrogen (H)1.0166.063.12
Nitrogen (N)14.01228.0214.42
Sulfur (S)32.07264.1433.00
Total 194.30 100.00

Core Methodology: Combustion-Based Elemental Analysis

The validation of the elemental composition of 4-thiophen-2-ylpyrimidine-2-thiol is primarily achieved through combustion analysis. This technique, while classical in its principles, is highly refined in modern instrumentation.

Experimental Protocol: CHNS Analysis

The following protocol outlines the steps for the elemental analysis of 4-thiophen-2-ylpyrimidine-2-thiol using a modern combustion analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and dry. Any residual solvent will significantly impact the hydrogen and carbon content.

  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule. The exact weight is recorded.

2. Combustion:

  • The encapsulated sample is introduced into a high-temperature furnace (typically ~900-1000 °C) with a constant stream of pure oxygen.

  • This high temperature ensures complete combustion of the organic material, converting the elements into their respective gaseous oxides: CO₂, H₂O, N₂, and SO₂.

3. Reduction and Separation:

  • The combustion gases are then passed through a reduction chamber containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

  • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then separated, typically using a chromatographic column.

4. Detection:

  • A thermal conductivity detector (TCD) is commonly used to quantify the individual gases as they elute from the column. The detector's response is proportional to the concentration of each gas.

5. Data Analysis:

  • The instrument's software calculates the percentage of each element based on the recorded sample weight and the detector's response, which is calibrated using certified standards.

Validation and Acceptance Criteria

For the validation of this analytical procedure, the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) are applicable.[3] The primary validation parameter for elemental analysis is accuracy .

According to the American Chemical Society (ACS) guidelines for publications, the experimental values for C, H, and N should be within ±0.4% of the theoretical values. While not always explicitly stated for sulfur, the same acceptance criterion is generally applied.

Table 2: Hypothetical Experimental Data for 4-thiophen-2-ylpyrimidine-2-thiol

ElementTheoretical %Experimental %Deviation %Pass/Fail
C49.4649.25-0.21Pass
H3.123.05-0.07Pass
N14.4214.58+0.16Pass
S33.0032.78-0.22Pass

Note: This is illustrative data. Actual results may vary slightly.

The data presented in Table 2, derived from a hypothetical analysis of a synthesized batch of a similar compound, 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol, demonstrates results that fall within the acceptable ±0.4% deviation, thus validating the elemental composition and indicating a high degree of purity.[4]

Comparative Analysis of Alternative Techniques

While combustion analysis is the gold standard for determining the bulk elemental composition of organic compounds, other techniques can provide complementary information, particularly regarding inorganic impurities.

Table 3: Comparison of Analytical Techniques for Elemental Characterization

TechniquePrincipleAnalytesSample StateSensitivityKey AdvantagesKey Limitations
Combustion Analysis High-temperature oxidation and detection of resulting gases.C, H, N, S, OSolid, Liquid% levelGold standard for organic elemental composition, high accuracy.Not suitable for trace elemental impurities.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Excitation of atoms in a plasma and detection of emitted light.Most elementsLiquidppm - ppbMulti-element capability, robust for a wide range of concentrations.Sample must be digested into a solution; not ideal for C, H, N, O.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of atoms in a plasma and detection by mass-to-charge ratio.Most elementsLiquidppb - pptExtremely high sensitivity for trace and ultra-trace analysis.More complex instrumentation and potential for interferences.
Atomic Absorption Spectroscopy (AAS) Absorption of light by free atoms in the gaseous state.Specific elementsLiquidppm - ppbHigh specificity for the target element.Typically analyzes one element at a time.
X-Ray Fluorescence (XRF) Excitation of core electrons by X-rays and detection of emitted fluorescent X-rays.Elements heavier than NaSolid, Liquid% to ppmNon-destructive, minimal sample preparation for solids.Lower sensitivity for lighter elements.
Causality Behind Experimental Choices

For the primary validation of 4-thiophen-2-ylpyrimidine-2-thiol, combustion analysis is the most direct and appropriate method. Its purpose is to confirm the fundamental building blocks of the molecule (C, H, N, S) are present in the correct ratios.

Techniques like ICP-OES or ICP-MS would be employed if the research focus was on identifying and quantifying potential inorganic or metallic impurities that might have been introduced during the synthesis, for example, from catalysts or reagents. These methods excel at trace-level detection, which is not the primary goal of bulk elemental composition analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for elemental analysis validation and the decision-making process for selecting an appropriate analytical technique.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing & Validation A Homogenous, Dry Sample B Weigh 1-3 mg into Tin Capsule A->B C High-Temperature Combustion (O₂ Atmosphere) B->C D Reduction of NOx to N₂ C->D E Gas Chromatographic Separation D->E F Thermal Conductivity Detection E->F G Calculate Elemental % F->G H Compare to Theoretical % G->H I Verify Deviation is within ±0.4% H->I

Caption: Workflow for Combustion-Based Elemental Analysis.

TechniqueSelection Start Analytical Goal Q1 Determine Bulk Elemental Composition (C, H, N, S)? Start->Q1 Q2 Quantify Trace Inorganic Impurities? Q1->Q2 No Combustion Combustion Analysis Q1->Combustion Yes ICP ICP-OES or ICP-MS Q2->ICP Yes Other Other Techniques (e.g., XRF, AAS) Q2->Other Consider (Less Common)

Caption: Decision Matrix for Elemental Analysis Technique Selection.

Conclusion

The validation of the elemental composition of 4-thiophen-2-ylpyrimidine-2-thiol is a critical step in its characterization, providing fundamental proof of its chemical identity and purity. Combustion analysis stands as the definitive method for this purpose, with well-established protocols and clear acceptance criteria. While alternative techniques such as ICP-OES and ICP-MS are powerful tools in their own right, their application is more suited to the detection of trace inorganic impurities rather than the confirmation of the bulk organic structure. A thorough understanding of the principles and applications of these different techniques allows researchers to make informed decisions, ensuring the generation of robust and reliable data that is fit for purpose in the demanding fields of drug discovery and materials science.

References

  • Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. (n.d.). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • Siddesh, M. B., Padmashali, B., Thriveni, K. S., Sandeep, C., & Goudarshivnnanavar, B. C. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1281-1288.
  • Fandakli, S., Kahriman, N., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(3), 793-812.
  • PubChem. (n.d.). 4-(2-Thienyl)pyrimidine-2-thiol. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 47.

Sources

Chromatographic Separation of 4-Thiophen-2-ylpyrimidine-2-thiol Impurities: A Column Technology Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The compound 4-thiophen-2-ylpyrimidine-2-thiol (CAS: 175202-75-2) is a highly versatile heterocyclic building block[1]. Recent pharmacological studies have highlighted its derivatives for significant


-glucosidase inhibitory, antilipase, and broad-spectrum antimicrobial activities, including potential applications as antituberculous agents[2].

Synthesizing this compound typically involves the cyclocondensation of 1-(thiophen-2-yl)ethanone-derived chalcones with thiourea under solid-phase microwave conditions or standard reflux[2]. This synthetic route inherently generates a highly complex impurity profile that poses a significant challenge for chromatographic separation. Analysts must separate highly polar unreacted starting materials, the moderately polar target active pharmaceutical ingredient (API), and highly lipophilic degradation products within a single run.

Mechanistic Profiling of Impurities

To design a robust separation method, we must first understand the physicochemical causality behind the retention behavior of the API and its associated impurities.

  • Unreacted Thiourea (Polar Impurity): Highly hydrophilic. On standard reversed-phase (RP) columns, it exhibits minimal retention and elutes near the void volume.

  • 4-Thiophen-2-ylpyrimidine-2-thiol (Target API): Exhibits thiol-thione tautomerism. In solution, the dynamic equilibrium between the thiol (-SH) and thione (=S) forms can lead to peak broadening if the exchange rate occurs on the chromatographic timescale. Furthermore, the pyrimidine nitrogen is prone to secondary interactions with residual acidic silanols on the silica stationary phase, causing severe peak tailing[3].

  • Unreacted Chalcone (Lipophilic Impurity): Highly non-polar, requiring strong organic solvent strength for elution.

  • Disulfide Dimer (Oxidation Degradant): Pyrimidine-2-thiols are highly susceptible to oxidative dimerization. The resulting disulfide is extremely lipophilic and strongly retains on C18 columns, often requiring extended column wash steps.

ImpurityLogic Syn Chalcone + Thiourea Synthesis API Target API: 4-thiophen-2-ylpyrimidine-2-thiol Syn->API Main Reaction Imp1 Polar Impurity: Unreacted Thiourea Syn->Imp1 Excess Reagent Imp2 Lipophilic Impurity: Unreacted Chalcone Syn->Imp2 Incomplete Conversion Imp3 Oxidation Degradant: Disulfide Dimer API->Imp3 Oxidative Dimerization

Fig 1: Synthesis pathway and origin of key impurities in 4-thiophen-2-ylpyrimidine-2-thiol production.

Column Technology Comparison

To objectively evaluate the best separation strategy, we compared three distinct stationary phase technologies:

  • Standard Fully Porous C18 (e.g., 5 µm): The traditional industry standard. Features an alkyl chain bonded to fully porous silica.

  • Core-Shell C18 (e.g., 2.6 µm): Superficially porous particles featuring a solid silica core and a porous outer layer. This architecture reduces the diffusion path length and minimizes eddy dispersion (the A term in the van Deemter equation), delivering ultra-high efficiency comparable to sub-2 µm particles but at significantly lower backpressures[4].

  • Polar-Embedded C18 (e.g., 3.5 µm): Incorporates a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain near the silica surface. This shields residual silanols, virtually eliminating secondary interactions with basic pyrimidine nitrogens and improving peak shape without relying on high concentrations of ion-pairing reagents.

Experimental Methodology

Self-Validating System Design: To ensure reproducibility and prevent false-negative degradation peaks, the protocol utilizes 100% Dimethyl Sulfoxide (DMSO) as the sample diluent. Heterocyclic thiols often exhibit stability and solubility issues in highly aqueous mixtures; using 100% DMSO prevents sample precipitation and oxidative degradation prior to injection[5]. The System Suitability Test (SST) requires a resolution (


) > 2.0 between the API and the closest eluting impurity (the chalcone intermediate).
Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude 4-thiophen-2-ylpyrimidine-2-thiol mixture in 100% DMSO to a final concentration of 0.5 mg/mL[5]. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: The low pH (approx. 2.0) suppresses the ionization of the pyrimidine nitrogen and locks the compound predominantly into the protonated thione form, ensuring a sharp, symmetrical chromatographic peak[5].

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (ACN).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain and resolve the highly polar thiourea).

    • 2.0 - 15.0 min: 5% to 95% B (Linear gradient to elute the API and lipophilic chalcone)[6].

    • 15.0 - 18.0 min: 95% B (High-organic column wash to elute the strongly retained disulfide dimer).

    • 18.0 - 22.0 min: 5% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

MethodWorkflow Prep 1. Sample Prep (100% DMSO diluent) Col 2. Column Selection (Core-Shell vs. Porous) Prep->Col MP 3. Mobile Phase (0.1% TFA modifier) Col->MP Grad 4. Gradient Optimization (5% to 95% ACN) MP->Grad Eval 5. Performance Eval (Resolution > 2.0) Grad->Eval

Fig 2: Step-by-step chromatographic method development workflow for robust impurity separation.

Comparative Performance Data

The table below summarizes the quantitative chromatographic performance of the three evaluated column technologies under the standardized gradient conditions.

Column TechnologyParticle SizeAPI Retention Time (

)
Peak Tailing Factor (

)
Resolution (

) (API / Chalcone)
Max Backpressure
Standard Fully Porous C18 5.0 µm8.45 min1.621.8110 bar
Core-Shell C18 2.6 µm7.90 min1.154.8 245 bar
Polar-Embedded C18 3.5 µm8.15 min1.05 2.6160 bar
Data Analysis & Insights
  • Efficiency & Resolution: The Core-Shell C18 provided the highest resolution (

    
     = 4.8) due to its superior kinetic efficiency. The solid core limits the diffusion of analyte molecules deep into the particle, resulting in sharper peaks and allowing baseline separation of the API from closely eluting lipophilic intermediates[4].
    
  • Peak Shape Optimization: The Polar-Embedded C18 delivered the best peak symmetry for the target API (

    
     = 1.05). The embedded polar group effectively shielded the basic pyrimidine moiety from interacting with unreacted silanols—a common failure point observed in the Standard Fully Porous C18 column, which exhibited unacceptable tailing (
    
    
    
    = 1.62).
  • System Constraints: While the Core-Shell column offers superior resolution, it generates significantly higher backpressure (245 bar) compared to the standard porous column. However, this remains well within the operational limits of standard HPLC systems (typically 400 bar).

Conclusion

For the routine impurity profiling of 4-thiophen-2-ylpyrimidine-2-thiol, the Core-Shell C18 is the superior choice for high-throughput, high-resolution applications. It effortlessly resolves the complex mixture of polar thiourea, the target API, and highly lipophilic dimers. However, if peak tailing remains an issue due to specific system configurations, column aging, or the inability to use highly acidic mobile phases, switching to a Polar-Embedded C18 provides a robust, silanol-shielded alternative that guarantees symmetric peaks.

References

  • PubChem: 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283. National Institutes of Health (NIH). Available at:[Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed (NIH). Available at:[Link]

  • Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol. Waters Corporation. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at:[Link]

  • Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals. Available at: [Link]

Sources

Methodological Comparison Guide: Structural Characterization of 2-Mercapto-4-(2-thienyl)pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic chemistry and drug development, the structural assignment of tautomeric isomers is a critical prerequisite for understanding target binding affinities and pharmacokinetic profiles. 4-(2-thienyl)pyrimidine-2-thiol [1] (also referred to as 2-mercapto-4-(2-thienyl)pyrimidine) is a highly versatile pharmacophore that exhibits classic thione-thiol tautomerism .

This guide objectively compares the analytical methodologies—NMR, X-Ray Crystallography, UV-Vis Spectroscopy, and Density Functional Theory (DFT)—used to characterize and differentiate the thiol (2-mercapto) and thione (2(1H)-thione) isomers. By synthesizing technical accuracy with field-proven insights, this document provides researchers with self-validating protocols to definitively isolate and characterize these dynamic structural states.

Mechanistic Context: The Thione-Thiol Tautomeric Equilibrium

The tautomerization of 2-mercaptopyrimidines is not a static property but a dynamic equilibrium heavily dictated by the microenvironment[2].

  • The Thione Isomer (2(1H)-thione): Features a C=S double bond and an N-H proton. It possesses a higher dipole moment and acts as a strong hydrogen-bond donor/acceptor. It is thermodynamically favored in polar solvents (e.g., DMSO, water) and in the solid state due to robust intermolecular N-H···S hydrogen bonding networks[3].

  • The Thiol Isomer (2-mercapto): Features a C-SH group and an aromatic pyrimidine ring. It is favored in the gas phase, in non-polar solvents (e.g., CCl₄, cyclohexane), and under highly dilute conditions where self-association is minimized[3].

Tautomerism Thiol Thiol Isomer (2-Mercapto form) Thione Thione Isomer (2(1H)-Thione form) Thiol->Thione Polar Solvents (DMSO) Solid State (H-bonding) Thione->Thiol Non-polar Solvents Gas Phase

Fig 1: Environmental drivers of the thione-thiol tautomeric equilibrium.

Performance Comparison of Analytical Modalities

To accurately assign the structural state of 4-(2-thienyl)pyrimidine-2-thiol, a multi-modal approach is required. No single technique provides a complete picture of the tautomeric landscape.

Analytical MetricThiol Isomer (2-Mercapto)Thione Isomer (2(1H)-Thione)Primary Technique
C-S Bond Length (Å) 1.75 - 1.78 (Single bond)1.67 - 1.70 (Double bond)X-Ray Crystallography
N-C-S Bond Angle (°) ~115 - 118~120 - 123X-Ray Crystallography
¹H NMR (Labile H) ppm 3.5 - 4.5 (SH, broad/exchanging)13.0 - 14.0 (NH, sharp)¹H NMR (DMSO-d₆)
¹³C NMR (C2) ppm 160 - 165175 - 182¹³C NMR (DMSO-d₆)
UV-Vis λmax (nm) 270 - 290 (π→π* only)330 - 350 (n→π* visible)UV-Vis Spectroscopy
IR ν(C=S) / ν(S-H) cm⁻¹ 2500 - 2600 (S-H stretch)1100 - 1200 (C=S stretch)FT-IR Spectroscopy
Relative Energy (kcal/mol) 0.0 (Favored in Gas Phase)-4.5 (Favored in Polar Model)DFT (B3LYP/6-311++G**)
  • NMR Spectroscopy: Unmatched for solution-state dynamics. However, fast chemical exchange on the NMR timescale can lead to time-averaged signals, requiring advanced 2D techniques (like ¹⁵N-HMBC) to pinpoint proton localization.

  • X-Ray Crystallography: Provides absolute structural proof, but only for the most stable solid-state polymorph. It fails to capture the dynamic equilibrium present in biological assays.

  • UV-Vis Spectroscopy: Highly sensitive to solvatochromic shifts. The emergence of the n→π* band is a direct, quantifiable readout of thione formation[3].

  • DFT Modeling: Excellent for isolating thermodynamic baselines without the confounding variables of impurities or solvent interactions, though it requires explicit micro-solvation models to accurately predict solid-state behavior.

Experimental Workflows & Self-Validating Protocols

Workflow Synthesis Synthesis & Isolation 4-(2-thienyl)pyrimidine-2-thiol NMR Solution-State NMR (1H, 13C, 15N HMBC) Synthesis->NMR Dissolution XRD X-Ray Crystallography (Solid-State Bonding) Synthesis->XRD Crystallization UVVis UV-Vis Spectroscopy (Solvatochromic Shifts) Synthesis->UVVis Dilution DFT DFT Calculations (Thermodynamics) Synthesis->DFT In silico Data Isomeric Ratio & Structural Assignment NMR->Data XRD->Data UVVis->Data DFT->Data

Fig 2: Multi-modal analytical workflow for comprehensive structural characterization.

Synthesis and Isolation Protocol

Causality: The compound is synthesized via the cyclocondensation of an enaminone with thiourea. Sodium ethoxide is used to deprotonate thiourea, enhancing its nucleophilicity to attack the 1,3-dielectrophilic enaminone.

  • Enaminone Formation: Reflux 2-acetylthiophene (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) for 4 hours. Concentrate under vacuum.

  • Cyclocondensation: Dissolve the crude enaminone in absolute ethanol. Add thiourea (1.5 eq) and sodium ethoxide (2.0 eq). Reflux for 8 hours.

  • Precipitation: Cool the mixture to 0°C and acidify with 1M HCl to pH 4. Filter the resulting yellow precipitate.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the enaminone spot and the appearance of a highly UV-active lower-Rf spot confirms conversion. A sharp melting point of the recrystallized product confirms solid-state isomeric purity.

Advanced NMR Spectroscopy Protocol

Causality: Standard ¹H NMR often shows broad peaks for labile protons due to exchange. By utilizing ¹⁵N-HMBC, we can observe the scalar coupling between the labile proton and the pyrimidine nitrogen, definitively proving the existence of the thione tautomer in solution.

  • Sample Preparation: Prepare two 15 mg samples of the purified compound. Dissolve one in 0.6 mL DMSO-d₆ (polar) and the other in 0.6 mL CDCl₃ (non-polar).

  • Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K. Look for the C2 carbon shift (~180 ppm indicates thione, ~165 ppm indicates thiol).

  • 2D Localization: Run a ¹H-¹⁵N HMBC experiment on the DMSO-d₆ sample.

  • Self-Validation Checkpoint: Run a Variable Temperature (VT) ¹H NMR from 25°C to 80°C. If the broad peak at ~13.5 ppm sharpens and shifts upfield as temperature increases, it mathematically confirms dynamic chemical exchange (tautomerism) rather than the presence of a static impurity.

UV-Vis Solvatochromic Protocol

Causality: The thione form contains a distinct n→π* electronic transition associated with the C=S chromophore that is absent in the thiol form[3]. Modulating solvent polarity shifts the equilibrium, allowing real-time tracking of the isomers.

  • Stock Solution: Prepare a 10 mM stock solution in anhydrous acetonitrile.

  • Gradient Dilution: Dilute to 50 µM in a series of cuvettes containing solvents of varying dielectric constants (Cyclohexane → Chloroform → Ethanol → Water).

  • Spectral Overlay: Scan from 200 nm to 450 nm.

  • Self-Validation Checkpoint: Plot the overlaid spectra. The presence of a strict isosbestic point (a specific wavelength where total absorbance remains constant across all solvent mixtures) mathematically validates that this is a clean, two-state A ⇌ B equilibrium with no degradation byproducts[3].

References

  • PubChem. (2024). 4-(2-Thienyl)pyrimidine-2-thiol. National Center for Biotechnology Information.[Link]

  • Stoyanov, S., Petkov, I., Antonov, L., & Aslanidis, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1489.[Link]

  • Stanovnik, B., & Tisler, M. (2006). Advances in Heterocyclic Chemistry, Volume 91: Tautomerism of Heterocycles. Elsevier.[Link]

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Safety Operating Guide

4-thiophen-2-ylpyrimidine-2-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Disposal and Handling of 4-Thiophen-2-ylpyrimidine-2-thiol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of reactive heterocyclic building blocks. 4-Thiophen-2-ylpyrimidine-2-thiol is a highly valuable intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. However, its structural features—specifically the reactive thiol (-SH) group combined with sulfur- and nitrogen-rich heteroaromatic rings—demand rigorous, scientifically grounded disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides the necessary causality behind these safety measures and outlines self-validating operational workflows for the proper disposal of this compound.

Hazard Identification & Chemical Causality

To safely manage a chemical, one must first understand its reactivity profile. The hazards associated with 4-thiophen-2-ylpyrimidine-2-thiol are directly tied to its molecular architecture:

  • Nucleophilic Thiol Reactivity: The free thiol (-SH) moiety is highly nucleophilic and susceptible to rapid, exothermic oxidation. If inadvertently mixed with strong oxidizing agents (e.g., nitric acid, peroxides) in a waste carboy, it can form disulfides or sulfonic acids, leading to dangerous pressure buildup and potential container rupture[1].

  • Heteroatom Combustion Byproducts: The molecule contains a pyrimidine ring (nitrogen) and a thiophene ring (sulfur). During thermal decomposition or improper incineration, these heteroatoms generate toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. Therefore, standard trash disposal is strictly prohibited; the compound must be processed by a licensed facility equipped with exhaust gas scrubbers.

  • Biological Irritation: Like many low-molecular-weight thiols and pyrimidine derivatives, this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant (Category 3)[2].

Mandatory Personal Protective Equipment (PPE)

Before initiating any disposal or cleanup workflow, operators must establish a physical barrier against particulate inhalation and dermal exposure[3].

  • Respiratory: N95 or P100 particulate respirator (if handling dry powders outside a fume hood).

  • Dermal: Nitrile gloves (double-gloving is recommended when handling concentrated solutions), and a fully buttoned flame-resistant laboratory coat.

  • Ocular: ANSI-approved chemical splash goggles (safety glasses are insufficient against fine thiol dust)[3].

Operational Disposal Workflows

Under the Resource Conservation and Recovery Act (RCRA), generators must determine if their waste exhibits hazardous characteristics or is mixed with listed wastes[4]. Below are the step-by-step methodologies for the two most common waste streams.

Protocol A: Solid Waste Disposal (Unused Reagent or Spilled Powder)
  • Segregation: Collect all solid 4-thiophen-2-ylpyrimidine-2-thiol waste, including contaminated weighing paper, spatulas, and Kimwipes.

  • Containment: Place the materials into a chemically compatible, puncture-resistant solid waste container (typically a high-density polyethylene (HDPE) bucket with a secure lid)[2].

  • Oxidizer Exclusion: Verify that no oxidizing agents (e.g., nitrates, permanganates) have been placed in this container to prevent exothermic oxidation[1].

  • Labeling: Affix a hazardous waste label immediately. Mark the physical state as "Solid" and list the chemical name clearly. Do not use abbreviations.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Solvents)

Because this compound is often dissolved in organic solvents during synthesis, the EPA's "Mixture Rule" applies. If the chemical is mixed with an F-listed solvent, the entire mixture must be managed under that F-code[5].

  • Solvent Segregation: Determine the solvent used.

    • Halogenated (e.g., Dichloromethane, Chloroform) -> Route to Halogenated Waste Carboy.

    • Non-Halogenated (e.g., DMSO, Methanol, Acetone) -> Route to Non-Halogenated Waste Carboy.

  • Transfer: Using a funnel inside a certified chemical fume hood, slowly pour the liquid waste into the appropriate carboy. Leave at least 20% headspace to account for vapor expansion.

  • Secondary Containment: Store the waste carboy in a secondary containment tray to capture any leaks.

  • Labeling & Manifesting: Update the waste log attached to the carboy. If dissolved in acetone or methanol, the waste inherits the F003 (ignitable) classification[5][6].

Waste Characterization & Compatibility Data

To ensure RCRA compliance and prevent hazardous cross-reactions, refer to the following quantitative and categorical data summary when manifesting waste[4][7].

Waste Stream CategoryTypical SolventsEPA RCRA Waste CodeIncompatible Materials (DO NOT MIX)Primary Disposal Method
Pure Solid Waste None (Dry Powder)D001 (If highly combustible)Strong oxidizers, strong acidsHigh-temp Incineration
Halogenated Liquid DCM, ChloroformF002Alkali metals, strong basesIncineration with Scrubbers
Non-Halogenated Liquid Methanol, AcetoneF003 (Ignitable)Oxidizers, Nitric AcidFuel Blending / Incineration
Aqueous Waste Water / BuffersD002 (If pH <2 or >12.5)Water-reactive metalsWastewater Treatment

Spill Management Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure[3].

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood or room ventilation is operating at maximum capacity[3].

  • Containment: Do not use water, as this can spread the material and drive the thiol into the floor drains. Prevent the product from entering municipal sewers.

  • Collection: For solid spills, use a spark-proof shovel or a damp Kimwipe to carefully collect the powder without generating airborne dust.

  • Sanitization: Wash the affected area with a mild detergent and water only after the bulk solid has been removed. Place all cleanup materials into the solid hazardous waste container.

Disposal Workflow Visualization

The following decision tree illustrates the logical flow for segregating and disposing of 4-thiophen-2-ylpyrimidine-2-thiol waste safely.

DisposalWorkflow Start 4-Thiophen-2-ylpyrimidine-2-thiol Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (In Solvent Solution) CheckState->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidSegregation Segregate Halogenated vs. Non-Halogenated Liquid->LiquidSegregation Labeling Apply Hazardous Waste Label (Include Solvent Details) SolidContainer->Labeling LiquidSegregation->Labeling Storage Store in Secondary Containment (Away from Oxidizers) Labeling->Storage Disposal Licensed Incineration (SOx/NOx Scrubbing) Storage->Disposal

Caption: Decision tree for the segregation, labeling, and disposal of 4-thiophen-2-ylpyrimidine-2-thiol.

References

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Introduction to Hazardous Waste Identification." EPA Archive. Available at:[Link]

  • Environmental Protection Agency (EPA). "RCRA Hazardous Waste Identification: Special Regulatory Conventions." EPA Archive. Available at: [Link]

  • ALS Global. "Waste Characterization Regulations: A Guide to Compliance with the RCRA." ALS Global Resources. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%." ColeParmer.com. Available at: [Link]

  • Sigma-Aldrich (Merck). "SAFETY DATA SHEET: Pyrimidine-2-thiol." SigmaAldrich.cn. Available at: [Link]

  • Indiana Department of Environmental Management. "Understanding the Hazardous Waste Determination Process." IN.gov. Available at:[Link]

Sources

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